Fluo 3-AM
Description
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46Cl2N2O21/c1-26-6-8-36(51(18-44(59)69-22-65-27(2)53)19-45(60)70-23-66-28(3)54)42(12-26)63-10-11-64-43-13-31(48-32-14-34(49)38(57)16-40(32)73-41-17-39(58)35(50)15-33(41)48)7-9-37(43)52(20-46(61)71-24-67-29(4)55)21-47(62)72-25-68-30(5)56/h6-9,12-17,57H,10-11,18-25H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJRSUWJSRKGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46Cl2N2O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583776 | |
| Record name | {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1057.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121714-22-5 | |
| Record name | {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluo-3 AM: An In-depth Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 acetoxymethyl (AM) ester is a high-affinity, fluorescent dye widely utilized for the quantitative measurement of intracellular calcium ([Ca²⁺]i) concentrations.[1][2] As a derivative of Fluo-3, its AM ester form renders the molecule cell-permeant, allowing for passive loading into a wide variety of cell types.[1][2] Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active, calcium-sensitive Fluo-3 molecule in the cytoplasm.[2][3] Fluo-3 is particularly valued for its large dynamic range, exhibiting a fluorescence intensity increase of over 40-fold upon binding to Ca²⁺, making it an invaluable tool for studying cellular signaling pathways where calcium is a key second messenger.[1][4] This guide provides a comprehensive overview of Fluo-3 AM, its mechanism of action, key quantitative data, detailed experimental protocols, and its application in studying cellular signaling.
Core Properties and Mechanism of Action
Fluo-3 AM is essentially non-fluorescent in its esterified form and in the absence of calcium.[1][4] The process of intracellular calcium measurement using Fluo-3 AM can be broken down into three key steps:
-
Passive Loading: The lipophilic AM ester groups facilitate the passage of Fluo-3 AM across the cell membrane into the cytosol.[2]
-
Intracellular Activation: Cytosolic esterases hydrolyze the AM ester groups, yielding the membrane-impermeant, active form of Fluo-3. This process ensures that the indicator is trapped within the cell.[2][3]
-
Calcium Binding and Fluorescence: In its active form, Fluo-3 acts as a Ca²⁺ chelator. Upon binding to free intracellular calcium, its fluorescence quantum yield increases dramatically, resulting in a bright green fluorescence upon excitation.[3][5]
The fluorescence intensity of Fluo-3 is directly proportional to the concentration of intracellular free calcium, allowing for the dynamic monitoring of calcium transients in real-time.
References
- 1. biotium.com [biotium.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 4. FLUO 3/AM Membrane-permeable version of FLUO 3. Unlike all other Ca2+ indicators, FLUO 3/AM is non-fluorescent until it is hydrolyzed in the cell by cellular esterases. It is insensitive to Mg2+. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
Fluo-3 AM: An In-Depth Technical Guide to its Mechanism of Action for Calcium Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 acetoxymethyl (AM) ester is a high-affinity, fluorescent dye widely utilized for the quantitative measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes. Its utility in techniques such as fluorescence microscopy, flow cytometry, and high-throughput screening has made it an indispensable tool in cellular biology and drug discovery. This technical guide provides a comprehensive overview of the mechanism of action of Fluo-3 AM, detailed experimental protocols, and key quantitative data to facilitate its effective application in research and development.
Core Mechanism of Action
The functionality of Fluo-3 AM as a calcium indicator relies on a two-stage process: cellular loading and enzymatic activation, followed by calcium-dependent fluorescence.
-
Cellular Loading and Activation: Fluo-3 in its acetoxymethyl ester form (Fluo-3 AM) is a lipophilic, non-polar molecule that can readily permeate the cell membrane.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[3][4] This hydrolysis process yields the tetra-anionic carboxylate form, Fluo-3, which is polar and membrane-impermeant, effectively trapping it within the cytoplasm.[2][3]
-
Calcium Binding and Fluorescence: In its unbound, free acid form, Fluo-3 is essentially non-fluorescent.[3][5] Upon binding with free cytosolic calcium ions (Ca²⁺), the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield.[6] This increase in fluorescence intensity, which can be over 100-fold, is directly proportional to the concentration of intracellular free calcium.[7][8] Fluo-3 is excited by visible light, typically from a 488 nm argon-ion laser, and emits a green fluorescence signal with a maximum at approximately 525-526 nm.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Fluo-3. It is important to note that the dissociation constant (Kd) can be influenced by intracellular conditions such as pH, temperature, and protein binding.[2]
| Parameter | Value | Reference(s) |
| Excitation Wavelength (Max) | 506 nm | [9] |
| Emission Wavelength (Max) | 526 nm | [9] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [6][7][10] |
| Quantum Yield (at saturating Ca²⁺) | ~0.14 | [6] |
| Fluorescence Intensity Increase | >100-fold | [7][8] |
| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol | [11][12] |
Detailed Experimental Protocol
This protocol provides a general guideline for loading cells with Fluo-3 AM and measuring intracellular calcium. Optimization of dye concentration, loading time, and temperature may be required for specific cell types and experimental conditions.
Materials:
-
Fluo-3 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
-
Fetal Bovine Serum (FBS) (optional)
-
Cell culture medium
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[11][13] Store this solution at -20°C, protected from light and moisture.[13]
-
If using, prepare a stock solution of Pluronic® F-127 (e.g., 20% in DMSO).[11]
-
If using, prepare a stock solution of probenecid (e.g., 100 mM in a suitable buffer). Probenecid is an anion transport inhibitor that can help to reduce the leakage of the de-esterified dye from the cells.[7][11]
-
-
Preparation of Loading Buffer:
-
Warm all solutions to room temperature before use.[14]
-
For each experiment, prepare a fresh loading buffer. A common final concentration for Fluo-3 AM is between 1-5 µM.[11]
-
To aid in the dispersion of the lipophilic Fluo-3 AM in the aqueous buffer, it is recommended to first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it into the physiological buffer.[11] This results in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[15]
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[11]
-
-
Cell Loading:
-
Wash the cells once with the physiological buffer.
-
Remove the buffer and add the Fluo-3 AM loading buffer to the cells.
-
Incubate the cells for 15-60 minutes at 20-37°C.[11] The optimal loading time and temperature should be determined empirically. Incubation at 37°C can sometimes lead to compartmentalization of the dye in organelles; performing the incubation at room temperature can mitigate this issue.[13]
-
-
De-esterification and Washing:
-
After loading, wash the cells twice with fresh, indicator-free physiological buffer to remove any extracellular Fluo-3 AM.[13]
-
Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular Fluo-3 AM by cellular esterases.[11][16]
-
-
Fluorescence Measurement:
Conclusion
Fluo-3 AM remains a cornerstone for intracellular calcium measurement due to its robust fluorescence response and compatibility with common instrumentation. A thorough understanding of its mechanism of action, from cell entry and activation to calcium-dependent fluorescence, is paramount for its successful application. By following optimized protocols and considering the key quantitative parameters, researchers can effectively leverage Fluo-3 AM to unravel the complex roles of calcium signaling in health and disease.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluo-3 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 6. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 7. Fluo-3 | AAT Bioquest [aatbio.com]
- 8. Molecular Probes™ Fluo-3, AM, Calcium Indicator | Fisher Scientific [fishersci.ca]
- 9. biotium.com [biotium.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. abpbio.com [abpbio.com]
- 12. FLUO 3/AM | Hello Bio [hellobio.com]
- 13. biotium.com [biotium.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. researchgate.net [researchgate.net]
The Principle of Fluo-3 AM: An In-depth Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles behind Fluo-3 acetoxymethyl (AM) ester fluorescence for the measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous signaling pathways. This document details the mechanism of action, key quantitative parameters, experimental protocols, and visual representations of the underlying processes to facilitate its application in research and drug development.
Core Principle of Fluo-3 AM Fluorescence
Fluo-3 AM is a high-affinity, fluorescent chelator of calcium ions (Ca²⁺) that is widely used to detect and quantify changes in intracellular calcium concentration.[1][2] Its utility is based on a clever chemical design that allows it to be efficiently delivered into living cells and subsequently trapped, where it can then report on local Ca²⁺ levels through a dramatic increase in fluorescence intensity.[3][4]
The process can be broken down into three key stages:
-
Cell Loading: Fluo-3 in its native form is a highly polar molecule that cannot passively cross the cell membrane.[5] To overcome this, it is chemically modified with acetoxymethyl (AM) ester groups. These groups render the molecule more lipophilic, allowing it to readily permeate the cell membrane and enter the cytoplasm.[5][6]
-
Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[3][4] This enzymatic action regenerates the original, polar Fluo-3 molecule, which is now trapped within the cytosol as it can no longer diffuse back across the cell membrane.[3][7] This ensures that the fluorescence signal originates from within the cell.
-
Calcium-Dependent Fluorescence: In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[3][6] Upon binding to intracellular Ca²⁺, the molecule undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a dramatic enhancement of its fluorescence intensity (typically over 100-fold).[6][8] This increase in fluorescence is directly proportional to the concentration of free cytosolic Ca²⁺, allowing for real-time monitoring of calcium signaling events.[9] Fluo-3 is excited by visible light, typically with an argon-ion laser at 488 nm, and its emission maximum is around 525 nm.[3][6]
Quantitative Data for Fluo-3 AM
The following table summarizes the key quantitative parameters of Fluo-3, which are essential for designing and interpreting experiments.
| Parameter | Value | Reference(s) |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [6][9] |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [6][9] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [6][10] |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | >100-fold | [6][8] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | [6][11] |
Detailed Experimental Protocol for Fluo-3 AM Cell Loading and Fluorescence Measurement
This protocol provides a general guideline for loading cells with Fluo-3 AM and measuring intracellular calcium. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluo-3 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
-
Cell culture medium
-
Adherent or suspension cells
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[12] Store this solution at -20°C, protected from light.
-
Prepare a 10-20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.[9][12] This non-ionic detergent helps to disperse the lipophilic Fluo-3 AM in the aqueous loading buffer.
-
(Optional) Prepare a 100-250 mM stock solution of probenecid in a suitable buffer.[12][13] Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Fluo-3 from the cells.[6][12]
-
-
Preparation of Loading Buffer:
-
Warm the physiological buffer (e.g., HBSS) to the desired loading temperature (typically 20-37°C).[12]
-
For a final Fluo-3 AM concentration of 1-5 µM, dilute the Fluo-3 AM stock solution into the physiological buffer.[12]
-
To aid in the dispersion of Fluo-3 AM, first mix an equal volume of the Fluo-3 AM stock solution with the Pluronic® F-127 stock solution before diluting into the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[12][13]
-
(Optional) Add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[12]
-
-
Cell Loading:
-
For adherent cells: Remove the culture medium and wash the cells with the physiological buffer. Add the Fluo-3 AM loading buffer to the cells.
-
For suspension cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the Fluo-3 AM loading buffer.
-
Incubate the cells with the Fluo-3 AM loading buffer for 15-60 minutes at a controlled temperature (e.g., 37°C or room temperature).[12] Note that incubation at 37°C may increase the activity of anion transporters, potentially leading to greater dye leakage.[6]
-
-
Washing and De-esterification:
-
After the incubation period, remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid if used during loading) to remove any extracellular Fluo-3 AM.[12]
-
Incubate the cells in the fresh buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular Fluo-3 AM by cellular esterases.[12]
-
-
Fluorescence Measurement:
-
Excite the cells at approximately 488-506 nm and measure the fluorescence emission at around 525 nm using a suitable instrument such as a fluorescence microscope, plate reader, or flow cytometer.[3][13]
-
Record a baseline fluorescence before stimulating the cells with an agonist or treatment that is expected to alter intracellular calcium levels.
-
Add the stimulus and continue to record the fluorescence intensity over time to monitor the changes in intracellular calcium.
-
Visualizing the Process: Diagrams
To further elucidate the principles and workflows described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Fluo-3 AM action in a cell.
Caption: Experimental workflow for a Fluo-3 AM assay.
Caption: A typical signaling pathway leading to intracellular calcium release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 3. Fluo-3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluo-3 | AAT Bioquest [aatbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 11. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 12. abpbio.com [abpbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Fluo-3-AM: A Technical Guide to Excitation, Emission, and Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluo-3-acetoxymethyl (AM), a widely used fluorescent indicator for the measurement of intracellular calcium. This document details its spectral properties, provides a consolidated experimental protocol for its use, and illustrates key processes through clear diagrams.
Core Principles of Fluo-3-AM
Fluo-3-AM is a cell-permeant dye that, upon entering a cell, is cleaved by intracellular esterases to its active, calcium-sensitive form, Fluo-3.[1] In its free, unbound state, Fluo-3 is practically non-fluorescent.[2] However, upon binding with Ca²⁺, its fluorescence intensity increases dramatically, by as much as 40 to over 100-fold.[3][4] This substantial increase in fluorescence allows for the sensitive detection of changes in intracellular calcium concentrations.[5] The dye is excited by visible light, which minimizes cellular photodamage and autofluorescence, making it compatible with common instrumentation such as confocal microscopes and flow cytometers.[2][4]
Spectral and Physicochemical Properties
The spectral characteristics of Fluo-3 are critical for designing and executing experiments. The following table summarizes the key quantitative data for the active, Ca²⁺-bound form of Fluo-3.
| Property | Value | Notes |
| Excitation Maximum (λex) | 506 nm[6][7][8][9][10] | Compatible with 488 nm argon-ion laser lines.[4] |
| Emission Maximum (λem) | 525-526 nm[7][8][10][11][12] | |
| Dissociation Constant (Kd) for Ca²⁺ | 390 nM[6][11] | This value can be influenced by intracellular conditions such as pH, protein concentration, and temperature.[3] |
| Quantum Yield (Φ) | ~0.14 (at saturating Ca²⁺)[6] | |
| Molar Extinction Coefficient (ε) | 86,000 cm⁻¹M⁻¹[6][10] | At 506 nm after hydrolysis. |
| Molecular Weight | 1129.85 g/mol [7][12][13] | |
| Solubility | DMSO[11] |
Experimental Protocol: Measurement of Intracellular Calcium
This protocol synthesizes common methodologies for loading cells with Fluo-3-AM and measuring intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.[3]
I. Reagent Preparation
-
Fluo-3-AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3-AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][12] Store this solution at -20°C, protected from light and moisture.[3]
-
Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the water-insoluble Fluo-3-AM in aqueous media.[10][12]
-
Probenecid Stock Solution (Optional): Prepare a 25 mM stock solution of probenecid. Probenecid can be used to inhibit organic anion transporters, which may extrude the active Fluo-3 dye from the cells.[12][14]
-
Assay Buffer: A common buffer is Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose (KRH-glc) buffer.[2][3]
II. Cell Loading
-
Cell Preparation: Plate cells in a suitable format for the intended measurement instrument (e.g., 96-well plates, coverslips for microscopy).[15]
-
Loading Solution Preparation: Dilute the Fluo-3-AM stock solution into the assay buffer to a final working concentration of 1-5 µM.[5][12] For improved dye loading, first mix the Fluo-3-AM stock solution with an equal volume of 20% Pluronic F-127 before dilution in the buffer.[12] If using probenecid, add it to the final loading solution at a concentration of 1-2.5 mM.[12]
-
Incubation: Remove the cell culture medium and add the Fluo-3-AM loading solution to the cells. Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[12] Note that incubation at 37°C may promote dye compartmentalization into organelles.[3]
III. De-esterification and Measurement
-
Washing: After incubation, wash the cells twice with fresh, warm assay buffer to remove extracellular Fluo-3-AM.[2][3]
-
De-esterification: Incubate the cells in fresh assay buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[2][12]
-
Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument with excitation set near 506 nm (e.g., 488 nm or 490-500 nm) and emission detection around 525-535 nm.[2][11][16] A baseline fluorescence reading should be taken before the application of a stimulus.
Visualizing Key Processes
To better understand the workflow and underlying mechanisms, the following diagrams have been generated.
Caption: De-esterification and activation of Fluo-3-AM within the cell.
Caption: A typical experimental workflow for using Fluo-3-AM.
Caption: General calcium signaling pathway measured by Fluo-3.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 3. biotium.com [biotium.com]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 7. FLUO 3/AM Membrane-permeable version of FLUO 3. Unlike all other Ca2+ indicators, FLUO 3/AM is non-fluorescent until it is hydrolyzed in the cell by cellular esterases. It is insensitive to Mg2+. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fluo-3 AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. biotium.com [biotium.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. abpbio.com [abpbio.com]
- 13. FLUO 3/AM | Hello Bio [hellobio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fluo-3 AM for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluo-3 acetoxymethyl (AM) ester, a widely used fluorescent indicator for measuring intracellular calcium concentrations. Below, you will find detailed information on its mechanism of action, key properties, experimental protocols, and data interpretation, designed to assist researchers in obtaining accurate and reproducible results.
Introduction to Fluo-3 AM
Fluo-3 is a fluorescent calcium indicator that exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺.[1][2] It is excitable by the 488 nm argon-ion laser line, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[2] The acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant version of the dye that can be passively loaded into live cells.[3] Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fluo-3 in the cytoplasm.[3] This hydrolyzed Fluo-3 is the active calcium indicator.
Mechanism of Action
The process of using Fluo-3 AM to measure intracellular calcium involves several key steps, from loading the dye into the cell to detecting the fluorescence signal.
Caption: Mechanism of Fluo-3 AM action for intracellular calcium detection.
Quantitative Data
The following tables summarize the key quantitative properties of Fluo-3.
Table 1: Spectroscopic and Chemical Properties of Fluo-3
| Property | Value | Reference(s) |
| Excitation Wavelength (max) | 506 nm | [4] |
| Emission Wavelength (max) | 526 nm | [4] |
| Dissociation Constant (Kd) for Ca²⁺ (in vitro) | ~390 nM | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ (in situ) | Can be significantly higher (e.g., ~898 nM) | [5] |
| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol | [6] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 | [7] |
| Fluorescence Intensity Increase (upon Ca²⁺ binding) | >100-fold | [1][2] |
Table 2: Recommended Reagent Concentrations for Cell Loading
| Reagent | Stock Concentration | Working Concentration | Purpose | Reference(s) |
| Fluo-3 AM | 1-5 mM in anhydrous DMSO | 1-5 µM in physiological buffer | Calcium indicator | [6][8] |
| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02% (final concentration) | Dispersing agent to aid dye solubilization | [6][8] |
| Probenecid (B1678239) | Varies (prepare stock) | 1-2.5 mM in physiological buffer | Anion-transport inhibitor to reduce dye leakage | [6] |
Experimental Protocols
This section provides a detailed methodology for using Fluo-3 AM to measure intracellular calcium.
Reagent Preparation
-
Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store desiccated at -20°C and protected from light.[4]
-
Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic® F-127 in DMSO.
-
Physiological Buffer: Use a buffered physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose (KRH-glc) buffer, pH 7.2-7.4.[1]
Cell Loading Protocol
The optimal loading conditions can vary between cell types and should be empirically determined.
-
Prepare Loading Solution:
-
For each experiment, dilute the Fluo-3 AM stock solution into the physiological buffer to a final working concentration of 1-5 µM.[6][8]
-
To aid in the dispersion of the nonpolar Fluo-3 AM, first mix an equal volume of the Fluo-3 AM stock solution with the 20% Pluronic® F-127 stock solution before diluting into the buffer.[6] This results in a final Pluronic® F-127 concentration of approximately 0.02%.
-
If dye leakage is a concern, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[6]
-
-
Cell Incubation:
-
Washing and De-esterification:
-
After incubation, wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove extracellular Fluo-3 AM.[9]
-
Incubate the cells in the indicator-free buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular Fluo-3 AM by cellular esterases.[6][8]
-
Intracellular Calcium Measurement
-
Baseline Fluorescence: Before stimulating the cells, acquire a baseline fluorescence reading (F_baseline).
-
Cell Stimulation: Add the agonist or compound of interest to stimulate a calcium response.
-
Fluorescence Monitoring: Continuously record the fluorescence intensity over time using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488-506 nm and emission at ~526 nm.[4]
In Situ Calibration of Intracellular Calcium Concentration
To convert fluorescence intensity values into absolute intracellular calcium concentrations, an in situ calibration is necessary. This is typically performed at the end of an experiment on the same cells.
-
Determine Maximum Fluorescence (F_max):
-
Add a calcium ionophore (e.g., 5-10 µM ionomycin) to the cells in the presence of a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂). This will saturate the intracellular Fluo-3 with Ca²⁺.
-
Record the maximum fluorescence intensity (F_max).
-
-
Determine Minimum Fluorescence (F_min):
-
Following the F_max measurement, chelate all available calcium by adding a high concentration of a calcium chelator (e.g., 10-20 mM EGTA) to the cells. The pH of the EGTA solution should be adjusted to be physiological.
-
Record the minimum fluorescence intensity (F_min).
-
-
Calculate Intracellular Calcium Concentration:
-
The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the following equation, derived from Grynkiewicz et al. (1985): [Ca²⁺]i = Kd * [(F - F_min) / (F_max - F)] Where:
-
[Ca²⁺]i is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fluo-3 for Ca²⁺. It is important to use an in situ determined Kd if possible, as it can differ from the in vitro value.[5]
-
F is the experimental fluorescence intensity at any given time.
-
F_min is the minimum fluorescence intensity in the absence of calcium.
-
F_max is the maximum fluorescence intensity at calcium saturation.
-
-
Mandatory Visualizations
Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. ulab360.com [ulab360.com]
- 6. abpbio.com [abpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluo-3-AM Assay [protocols.io]
- 9. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
Fluo-3 AM: An In-Depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 acetoxymethyl (AM) ester is a vital fluorescent indicator used extensively in neuroscience to investigate the intricate dynamics of intracellular calcium (Ca²⁺). As a key second messenger, calcium is integral to a multitude of neuronal processes, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. Fluo-3 AM's ability to provide a visual and quantitative measure of Ca²⁺ fluctuations has made it an indispensable tool for dissecting these complex signaling pathways. This guide offers a comprehensive overview of Fluo-3 AM's applications in neuroscience, complete with detailed experimental protocols, comparative data, and visual representations of key signaling pathways and workflows.
Fluo-3 is a visible light-excitable dye, making it compatible with standard argon-ion laser sources at 488 nm and minimizing phototoxicity compared to UV-excitable indicators.[1] Its AM ester form allows it to readily cross cell membranes, whereupon intracellular esterases cleave the AM group, trapping the now Ca²⁺-sensitive Fluo-3 molecule within the neuron.[1] In its Ca²⁺-free state, Fluo-3 is virtually non-fluorescent; however, upon binding to Ca²⁺, its fluorescence intensity increases by approximately 60 to 80 times.[1]
Core Principles and Mechanism of Action
The utility of Fluo-3 AM in neuroscience research is predicated on its ability to accurately report changes in intracellular Ca²⁺ concentration. The fundamental workflow for its use involves several key steps: loading the dye into the cells, hydrolysis of the AM ester, Ca²⁺ binding, and fluorescence detection.
Quantitative Data: Comparison of Fluo-3 AM with Other Calcium Indicators
The choice of a calcium indicator is critical and depends on the specific experimental requirements. The following table summarizes the key properties of Fluo-3 AM in comparison to other commonly used calcium indicators in neuroscience.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Fluorescence Increase upon Ca²⁺ Binding | Quantum Yield (Ca²⁺-saturated) |
| Fluo-3 | ~390 nM | ~506 | ~526 | >100-fold | ~0.14 |
| Fluo-4 | ~345 nM | ~494 | ~516 | >100-fold | ~0.33 |
| Fluo-3FF | 42 µM | ~462 | ~526 | >100-fold | Not Reported |
| Oregon Green BAPTA-1 (OGB-1) | ~170 nM | ~494 | ~523 | ~14-fold | ~0.6 |
| Rhod-2 | ~570 nM | ~552 | ~576 | >100-fold | ~0.2 |
Note: Values can vary depending on the experimental conditions (e.g., temperature, pH, ionic strength).
Experimental Protocols
Protocol 1: Loading Fluo-3 AM into Cultured Neurons
This protocol provides a general guideline for loading Fluo-3 AM into adherent cultured neurons.
Materials:
-
Fluo-3 AM (1 mM stock solution in anhydrous DMSO)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or desired physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Loading Solution:
-
Warm the Fluo-3 AM stock solution and Pluronic F-127 solution to room temperature.
-
For a final concentration of 4 µM Fluo-3 AM, dilute the 1 mM stock solution in HBSS.[1]
-
To aid in dye solubilization, first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in HBSS. This results in a final Pluronic F-127 concentration of approximately 0.02%.
-
-
Cell Loading:
-
Remove the culture medium from the neuronal cultures.
-
Wash the cells once with pre-warmed (37°C) HBSS.
-
Add the Fluo-3 AM loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[1]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells three times with pre-warmed HBSS to remove extracellular dye.[1]
-
(Optional) The wash buffer can be supplemented with 1-2.5 mM probenecid to inhibit organic anion transporters and reduce dye leakage.
-
Incubate the cells in fresh HBSS for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the Fluo-3 AM.[1]
-
-
Imaging:
-
Mount the coverslip with the loaded neurons in an imaging chamber.
-
Monitor fluorescence using an excitation wavelength of approximately 490-500 nm and collecting emission at around 528 nm.[1]
-
Protocol 2: Loading Fluo-3 AM into Acute Brain Slices
Loading AM ester dyes into brain slices can be more challenging due to the tissue thickness. This protocol is adapted from methods used for similar dyes like Fluo-4 AM.[2][3]
Materials:
-
Fluo-3 AM (1 mM stock solution in anhydrous DMSO)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂
-
Sonicator
Procedure:
-
Prepare Loading Solution:
-
Slice Loading:
-
After preparing acute brain slices, allow them to recover for at least 1-2 hours in oxygenated aCSF.[2][3]
-
Transfer the slices to the Fluo-3 AM loading solution and incubate for 45-75 minutes at room temperature or 37°C, protected from light.[2][3] The optimal temperature and time may need to be determined empirically.
-
-
Washing:
-
After incubation, transfer the slices back to fresh, oxygenated aCSF for at least 30 minutes before imaging to allow for de-esterification and to wash out excess dye.
-
-
Imaging:
-
Transfer a slice to the recording chamber of the microscope and perfuse with oxygenated aCSF.
-
Use two-photon or confocal microscopy for imaging calcium dynamics within the slice.
-
Applications in Neuroscience Research
Investigating Synaptic Activity and Plasticity
Fluo-3 AM is a valuable tool for visualizing calcium transients at both presynaptic and postsynaptic terminals, providing insights into synaptic transmission and plasticity.
a. Postsynaptic Calcium Influx via NMDA Receptors:
Activation of N-methyl-D-aspartate (NMDA) receptors, a key event in synaptic plasticity, leads to a significant influx of Ca²⁺ into the postsynaptic neuron. Fluo-3 AM can be used to monitor these Ca²⁺ transients.
b. Presynaptic Calcium Dynamics:
Fluo-3 AM can also be used to study Ca²⁺ dynamics in presynaptic terminals, which are crucial for neurotransmitter release. Although challenging due to the small size of presynaptic boutons, techniques like local dye application to fiber tracts can selectively label these structures.
Monitoring G-Protein Coupled Receptor (GPCR) Signaling
Many GPCRs in the brain, particularly Gq-coupled receptors, signal through the phospholipase C (PLC) pathway, leading to the release of Ca²⁺ from intracellular stores. Fluo-3 AM is an excellent tool for monitoring the activity of these receptors.
Calcium Signaling in Glial Cells
Fluo-3 AM is also instrumental in studying calcium signaling in glial cells, such as astrocytes. Astrocytes exhibit complex calcium dynamics that are involved in neuron-glia communication and the regulation of synaptic activity.[4]
Advantages and Disadvantages of Fluo-3 AM
Advantages:
-
Visible Light Excitation: Reduces phototoxicity and cellular autofluorescence compared to UV-excitable dyes.[1]
-
High Fluorescence Enhancement: A large increase in fluorescence upon Ca²⁺ binding provides a good signal-to-noise ratio.[1]
-
Compatibility: Works well with standard confocal microscopy and flow cytometry equipment.[5]
Disadvantages:
-
Single-Wavelength Indicator: Fluorescence intensity is dependent on dye concentration, cell thickness, and illumination intensity, making ratiometric measurements for absolute Ca²⁺ quantification challenging.
-
Lower Brightness than Fluo-4: Fluo-4, a derivative of Fluo-3, is significantly brighter due to a higher quantum yield, allowing for use at lower concentrations.[6]
-
Potential for Compartmentalization: Like other AM ester dyes, Fluo-3 AM can sometimes accumulate in organelles like mitochondria, which can complicate the interpretation of cytosolic Ca²⁺ signals.
-
Photobleaching: Can be susceptible to photobleaching during prolonged imaging sessions.
In Vivo Calcium Imaging
While Fluo-3 AM has been used for in vivo imaging, newer generations of chemical indicators (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM) and genetically encoded calcium indicators (GECIs) like GCaMPs are now more commonly employed for in vivo applications due to their improved brightness, signal-to-noise ratio, and the cell-type specific targeting capabilities of GECIs.[7][8] However, the principles of AM dye loading for in vivo imaging, often involving pressure ejection from a micropipette into the brain region of interest, are similar for Fluo-3 AM.[7][8]
Conclusion
Fluo-3 AM remains a cornerstone of neuroscience research, providing a robust and accessible method for investigating the multifaceted roles of calcium in neuronal function. Its ease of use, compatibility with standard imaging systems, and substantial fluorescence enhancement upon calcium binding have solidified its place in the neuroscientist's toolkit. While newer indicators offer certain advantages, a thorough understanding of Fluo-3 AM's properties and protocols, as outlined in this guide, is essential for its effective application in unraveling the complexities of the nervous system.
References
- 1. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 2. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]
- 4. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 5. abpbio.com [abpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Discovering Cellular Processes with Fluo-3 AM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluo-3 acetoxymethyl (AM) ester, a widely used fluorescent indicator for the measurement of intracellular calcium ([Ca²⁺]i). We will delve into its mechanism of action, provide detailed experimental protocols for its use, present key quantitative data in a structured format, and visualize complex cellular signaling pathways and experimental workflows. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize Fluo-3 AM in their studies of cellular processes.
Introduction to Fluo-3 AM
Fluo-3 is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant derivative that can be readily loaded into living cells.[2][3] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive Fluo-3 molecule in the cytoplasm.[2][4] This property makes Fluo-3 AM an invaluable tool for monitoring [Ca²⁺]i dynamics in a variety of cell types and experimental systems, including flow cytometry, fluorescence microscopy, and high-throughput screening.[5][6][7]
The fluorescence of Fluo-3 is essentially negligible in the absence of Ca²⁺, but it can increase by more than 100-fold upon calcium binding.[6][8] This large dynamic range provides excellent sensitivity for detecting transient changes in intracellular calcium concentrations that are central to a myriad of cellular signaling pathways.[6]
Mechanism of Action
The utility of Fluo-3 AM as a calcium indicator hinges on a two-step process: cellular loading and calcium-dependent fluorescence.
-
Cellular Loading : The AM ester modification renders the Fluo-3 molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell.[2]
-
Intracellular Activation : Once in the cytoplasm, non-specific esterases hydrolyze the AM ester groups. This cleavage results in the formation of the polar, membrane-impermeant Fluo-3 molecule, which is effectively trapped within the cell.[4] This active form of the dye is a Ca²⁺ chelator.
-
Calcium Binding and Fluorescence : In its Ca²⁺-free form, Fluo-3 is practically non-fluorescent. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a dramatic increase in its fluorescence emission. The intensity of the fluorescence signal is directly proportional to the concentration of free cytosolic calcium.
Quantitative Data
The following tables summarize the key quantitative properties of Fluo-3.
| Property | Value | Reference(s) |
| Excitation Wavelength (max) | ~506 nm | |
| Emission Wavelength (max) | ~526 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM (in vitro) | [7] |
| Fluorescence Enhancement | > 100-fold | [6][8] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.18 | [7][8] |
Table 1: Spectroscopic and Chemical Properties of Fluo-3
| Parameter | Typical Range | Notes | Reference(s) |
| Loading Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. | [3] |
| Loading Time | 15 - 60 minutes | Incubation time can be adjusted to optimize dye loading and minimize cytotoxicity. | [9] |
| Loading Temperature | Room Temperature to 37°C | Loading at 37°C can sometimes lead to compartmentalization of the dye in organelles. | [9] |
| Pluronic® F-127 | 0.02% (w/v) | A non-ionic surfactant used to aid in the dispersion of the water-insoluble Fluo-3 AM in aqueous loading buffers. | [2][10] |
| Probenecid (B1678239) | 1 - 2.5 mM | An anion-exchange transport inhibitor that can be used to reduce the leakage of the de-esterified Fluo-3 from the cell, thereby improving signal stability. | [9] |
Table 2: Typical Experimental Parameters for Fluo-3 AM Loading
Experimental Protocols
General Protocol for Cell Loading with Fluo-3 AM
This protocol provides a general guideline for loading adherent or suspension cells with Fluo-3 AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluo-3 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or physiological buffer
-
Probenecid (optional)
Procedure:
-
Prepare a Fluo-3 AM stock solution: Dissolve Fluo-3 AM in anhydrous DMSO to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare the loading buffer: On the day of the experiment, thaw the Fluo-3 AM stock solution. For a final loading concentration of 4 µM, dilute the stock solution in a physiological buffer. To aid in dye solubilization, first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.[2][10] If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[9]
-
Cell Loading:
-
For adherent cells: Remove the culture medium and wash the cells with the physiological buffer. Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[9]
-
For suspension cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the Fluo-3 AM loading buffer. Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.[3]
-
-
Wash: After incubation, remove the loading buffer and wash the cells 2-3 times with the physiological buffer (containing probenecid if used) to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the Fluo-3 AM within the cells.[10]
-
Measurement: The cells are now ready for fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~525 nm.[3]
In Situ Calibration of Intracellular Calcium Concentration
To convert fluorescence intensity values into absolute intracellular calcium concentrations, an in situ calibration is necessary. This protocol describes a common method using ionomycin (B1663694), a calcium ionophore.
Materials:
-
Fluo-3 AM loaded cells (from Protocol 4.1)
-
Calcium-free buffer (e.g., HBSS with EGTA)
-
Calcium-saturating buffer (e.g., HBSS with a high concentration of CaCl₂)
-
Ionomycin
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
Procedure:
-
Baseline Measurement (F): Record the fluorescence intensity of the Fluo-3 loaded cells in a normal physiological buffer.
-
Maximum Fluorescence (Fmax): Add a saturating concentration of ionomycin (e.g., 5-10 µM) to the cells in the presence of a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂). This will clamp the intracellular calcium concentration at a saturating level, and the resulting fluorescence intensity is Fmax.
-
Minimum Fluorescence (Fmin): After the Fmax measurement, chelate all the calcium by adding a high concentration of EGTA (e.g., 10-20 mM) to the calcium-free buffer containing ionomycin. The resulting fluorescence intensity is Fmin.
-
Calculation of [Ca²⁺]i: The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)
Where Kd is the dissociation constant of Fluo-3 for Ca²⁺ (~390 nM).[7] It is important to note that the in situ Kd can be influenced by the intracellular environment.[8]
Visualization of Cellular Processes and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows where Fluo-3 AM is instrumental.
Caption: Experimental workflow for measuring intracellular calcium using Fluo-3 AM.
References
- 1. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotium.com [biotium.com]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 8. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 9. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes | Journal of Neuroscience [jneurosci.org]
- 10. Fluo-3-AM Assay [protocols.io]
Fluo-3 AM: An In-depth Technical Guide for Studying Calcium Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1] The ability to accurately measure intracellular calcium dynamics is therefore crucial for understanding cellular physiology and pathophysiology. Fluorescent indicators are indispensable tools for this purpose, and among them, Fluo-3 acetoxymethyl (AM) ester has been a widely used probe for monitoring intracellular calcium concentration changes in living cells.[2][3] This technical guide provides a comprehensive overview of Fluo-3 AM, its properties, experimental protocols for its use, and its application in studying calcium signaling pathways, with a focus on providing practical information for researchers and professionals in drug development.
Fluo-3 AM: Core Properties and Mechanism of Action
Fluo-3 AM is a cell-permeant derivative of the calcium indicator Fluo-3.[4] The acetoxymethyl ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[5][6] Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fluo-3 in the cytoplasm.[2][7]
Fluo-3 itself is a fluorescent chelator that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[8] In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[4][9] However, upon binding to calcium, its fluorescence quantum yield increases dramatically, resulting in a fluorescence enhancement of over 100-fold.[3][5][10] This significant increase in fluorescence provides a high-contrast signal for detecting changes in intracellular calcium levels.[2]
Unlike ratiometric indicators like Fura-2, Fluo-3 is a single-wavelength indicator, meaning its excitation and emission maxima do not shift upon Ca²⁺ binding.[4] This makes it well-suited for use in instrumentation with single excitation sources, such as confocal microscopes and flow cytometers, often utilizing the 488 nm argon-ion laser line.[3][4]
Quantitative Data Summary
The key photophysical and chemical properties of Fluo-3 are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Excitation Maximum (Ca²⁺-bound) | 506 nm | [3][4][11] |
| Emission Maximum (Ca²⁺-bound) | 526 nm | [3][4][11] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [3][4][11][12] |
| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol | [13] |
| Extinction Coefficient (after hydrolysis) | 86,000 M⁻¹cm⁻¹ at 506 nm | [4][11] |
| Fluorescence Increase upon Ca²⁺ Binding | > 100-fold | [3][5][10] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
The following sections provide detailed methodologies for using Fluo-3 AM to measure intracellular calcium.
Reagent Preparation
1. Fluo-3 AM Stock Solution:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][13]
-
Warm both the Fluo-3 AM solid and DMSO to room temperature before mixing to ensure complete dissolution.[4]
-
The stock solution can be stored at -20°C, protected from light and moisture, for several months.[3][4] Avoid repeated freeze-thaw cycles.[14]
2. Pluronic® F-127 Solution:
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[13] Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble Fluo-3 AM in aqueous loading buffers.[4][8]
3. Probenecid (B1678239) Stock Solution (Optional):
-
Prepare a 250 mM stock solution of probenecid in a suitable buffer (e.g., HHBS or a buffer of your choice) by first dissolving it in an equal volume of 1 M NaOH.[15] Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Fluo-3 from the cells.[5][13]
Cell Loading Protocol
This protocol provides a general guideline for loading adherent or suspension cells with Fluo-3 AM. Optimization of dye concentration, loading time, and temperature may be required for different cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Final Fluo-3 AM Concentration | 1 - 5 µM | Higher concentrations can lead to cytotoxicity and compartmentalization. |
| Final Pluronic® F-127 Concentration | 0.02 - 0.04% | Helps to prevent dye aggregation. |
| Final Probenecid Concentration | 1 - 2.5 mM | Reduces dye leakage from cells. |
| Loading Temperature | Room Temperature to 37°C | Incubation at 37°C can increase dye compartmentalization into organelles.[4] |
| Loading Time | 15 - 60 minutes | Longer incubation times may be necessary for some cell types. |
Procedure:
-
Prepare Loading Buffer: Dilute the Fluo-3 AM stock solution and Pluronic® F-127 stock solution into a buffered physiological medium of choice (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES) to achieve the desired final concentrations. If using probenecid, add it to the loading buffer as well.[13][15]
-
Cell Loading:
-
For adherent cells, remove the culture medium and add the Fluo-3 AM loading buffer.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend them in the loading buffer.
-
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[8][13]
-
Washing: After incubation, wash the cells several times with indicator-free medium (containing probenecid, if used) to remove extracellular Fluo-3 AM.[13]
-
De-esterification: Incubate the cells for an additional 30 minutes in indicator-free medium to allow for complete de-esterification of the Fluo-3 AM within the cells.[13] The cells are now ready for fluorescence measurement.
Fluorescence Measurement and Data Analysis
Fluorescence measurements can be performed using various instruments, including fluorescence microscopes, microplate readers, and flow cytometers, equipped with appropriate excitation and emission filters for fluorescein.[2][15]
Data Acquisition:
-
Excitation: ~488 nm
-
Emission: ~525 nm
Calculation of Intracellular Calcium Concentration:
Since Fluo-3 is a non-ratiometric indicator, calculating the absolute intracellular Ca²⁺ concentration ([Ca²⁺]i) is more complex than with ratiometric dyes. However, an estimation can be made using the following equation, which requires calibration experiments to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities:
[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)[4]
Where:
-
[Ca²⁺]i is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fluo-3 for Ca²⁺ (~390-450 nM).[3][4][11][12]
-
F is the fluorescence intensity of the experimental sample.
-
Fmin is the fluorescence intensity in the absence of calcium (determined by adding a calcium chelator like EGTA).
-
Fmax is the fluorescence intensity at saturating calcium concentrations (determined by adding a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular calcium).
Often, Fluo-3 data is presented as a change in fluorescence intensity relative to the baseline fluorescence (F/F₀), which provides a qualitative measure of calcium mobilization.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of Fluo-3 AM.
Caption: Mechanism of Fluo-3 AM action within a cell.
Caption: A typical experimental workflow for using Fluo-3 AM.
Caption: A simplified Gq-coupled GPCR calcium signaling pathway.
Applications in Research and Drug Development
Fluo-3 AM has been instrumental in a wide range of research applications, including:
-
High-Throughput Screening (HTS): Its robust signal and compatibility with automated fluorescence plate readers make Fluo-3 AM a valuable tool for screening compound libraries for their effects on intracellular calcium mobilization, particularly for G-protein coupled receptor (GPCR) and ion channel targets.[12][13]
-
Studying Calcium Dynamics: Fluo-3 has been used to visualize and quantify calcium waves, sparks, and oscillations in various cell types, providing insights into the spatio-temporal organization of calcium signaling.[2]
-
Neuroscience: It has been employed to monitor neuronal activity and synaptic transmission by detecting calcium influx through voltage-gated calcium channels and NMDA receptors.[16]
-
Cardiovascular Research: Fluo-3 has been used to study calcium handling in cardiomyocytes, providing a deeper understanding of excitation-contraction coupling and arrhythmias.[17]
Troubleshooting and Considerations
-
Compartmentalization: In some cell types, Fluo-3 can accumulate in organelles such as mitochondria, leading to a non-cytosolic calcium signal.[4] Lowering the loading temperature and dye concentration can help to minimize this effect.[13]
-
Dye Leakage: The de-esterified Fluo-3 can be actively transported out of the cell by organic anion transporters.[5][13] The use of probenecid can mitigate this issue.
-
Phototoxicity and Photobleaching: Like all fluorescent dyes, Fluo-3 is susceptible to photobleaching and can induce phototoxicity upon prolonged or intense illumination. It is important to use the lowest possible excitation light intensity and exposure time.
-
Calibration: Accurate determination of absolute intracellular calcium concentrations requires careful calibration experiments (Fmin and Fmax). Variations in intracellular conditions can affect the Kd of the dye.[18]
Conclusion
Fluo-3 AM remains a powerful and widely used tool for studying intracellular calcium signaling. Its large dynamic range, compatibility with common instrumentation, and well-established protocols make it an accessible and reliable choice for a variety of applications in basic research and drug discovery. By understanding its properties, following optimized protocols, and being mindful of its limitations, researchers can effectively leverage Fluo-3 AM to unravel the complex and vital roles of calcium in cellular function.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 13. abpbio.com [abpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Calcium signaling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
Fluo-3 Acetoxymethyl Ester: A Technical Guide to a Classic Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
Fluo-3 acetoxymethyl ester (Fluo-3 AM) is a cell-permeant fluorescent indicator widely utilized for the measurement of intracellular calcium concentration ([Ca²⁺]i). Its introduction was a pivotal development in the study of calcium signaling, enabling researchers to visualize and quantify calcium dynamics in living cells. This technical guide provides an in-depth overview of the core properties of Fluo-3 AM, detailed experimental protocols, and a discussion of its mechanism of action.
Core Properties and Characteristics
Fluo-3 AM is the acetoxymethyl ester derivative of Fluo-3. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and active Fluo-3 molecule in the cytosol. Fluo-3 itself is essentially non-fluorescent in the absence of calcium. Upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity (up to 40-fold or more), making it a sensitive indicator for detecting changes in intracellular calcium levels.[1][2]
Physicochemical and Spectral Properties
The key quantitative properties of Fluo-3 are summarized in the table below, providing a quick reference for experimental design and data interpretation.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₁H₅₀Cl₂N₂O₂₃ | [3][4] |
| Molecular Weight | 1129.85 g/mol | [3][4] |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [1] |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [1] |
| Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ at 506 nm (after hydrolysis) | [1] |
| Quantum Yield (Φ) | ~0.14 - 0.18 (at saturating Ca²⁺) | [5][6] |
| Dissociation Constant (Kd for Ca²⁺) | ~390 - 450 nM (in vitro) | [1][6] |
| Solubility | Soluble in anhydrous DMSO | [4] |
Mechanism of Action and Cellular Processing
The utility of Fluo-3 AM as an intracellular calcium indicator is predicated on a multi-step process that begins with its entry into the cell and culminates in a calcium-dependent fluorescent signal. This signaling pathway is visualized in the diagram below.
Caption: Mechanism of Fluo-3 AM for intracellular calcium detection.
Experimental Protocols
Precise and consistent methodology is crucial for obtaining reliable data with Fluo-3 AM. The following sections provide a detailed workflow for cell loading and subsequent calcium imaging.
Stock Solution Preparation
-
Reconstitution: Prepare a stock solution of Fluo-3 AM in the range of 1-5 mM using anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Ensure the DMSO is of high quality to prevent degradation of the AM ester.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Loading with Fluo-3 AM
The following is a general protocol for loading adherent or suspension cells with Fluo-3 AM. Optimization of dye concentration, loading time, and temperature may be necessary for different cell types.
Caption: Experimental workflow for loading cells with Fluo-3 AM.
Detailed Steps:
-
Prepare Loading Buffer: Dilute the Fluo-3 AM stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES) to a final working concentration of 1-5 µM.[3][7]
-
Optional: To aid in the dispersion of the hydrophobic Fluo-3 AM in the aqueous buffer, a non-ionic detergent like Pluronic® F-127 can be added to the loading buffer at a final concentration of approximately 0.02%.[3]
-
Optional: To reduce the leakage of the de-esterified Fluo-3 from the cells via organic anion transporters, an inhibitor such as probenecid (B1678239) can be included in the loading and subsequent imaging buffers at a concentration of 1-2.5 mM.[3]
-
-
Cell Incubation: Replace the cell culture medium with the prepared loading buffer and incubate the cells for 15-60 minutes at 20-37°C, protected from light.[3] Optimal loading times and temperatures should be determined empirically. Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.[1]
-
Washing: After incubation, wash the cells at least twice with indicator-free physiological buffer (containing probenecid, if used) to remove any extracellular dye.[3][7]
-
De-esterification: Incubate the washed cells for an additional 30 minutes in the indicator-free buffer to allow for the complete de-esterification of the Fluo-3 AM that has entered the cells.[3]
Calcium Imaging and Data Acquisition
Once the cells are loaded with Fluo-3, they are ready for fluorescence imaging.
-
Instrumentation: Use a fluorescence microscope, confocal microscope, flow cytometer, or microplate reader equipped with appropriate filters for fluorescein (B123965) isothiocyanate (FITC).[2][7]
-
Excitation and Emission: Excite the cells at approximately 488-506 nm and collect the emitted fluorescence at around 526 nm.[1][2]
-
Baseline Measurement: Record a baseline fluorescence level before stimulating the cells.
-
Cell Stimulation: Introduce an agonist or stimulus known to induce a calcium response.
-
Data Recording: Continuously record the fluorescence intensity over time to monitor the changes in intracellular calcium. The change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) is often used to represent the calcium signal (ΔF/F₀).
Considerations and Limitations
-
Non-Ratiometric Indicator: Fluo-3 is a single-wavelength indicator, meaning its fluorescence intensity changes upon calcium binding, but its excitation and emission wavelengths do not shift.[1] This makes it susceptible to artifacts from changes in cell volume, dye concentration, and illumination intensity. Therefore, it is more suitable for reporting relative changes in [Ca²⁺]i rather than absolute concentrations without calibration.
-
Signal-to-Background: While Fluo-3 exhibits a large dynamic range, its low fluorescence in the calcium-free state can sometimes lead to a lower signal-to-background ratio compared to newer generation indicators.
-
Phototoxicity: As with any fluorescent dye, prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching. It is important to use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
-
Dye Compartmentalization: AM ester dyes can sometimes accumulate in organelles such as mitochondria, which can complicate the interpretation of cytosolic calcium signals.[1] Performing the loading at room temperature may help to minimize this effect.[1]
Conclusion
Fluo-3 AM remains a valuable and widely used tool for investigating intracellular calcium signaling. Its compatibility with common instrumentation, large fluorescence increase upon calcium binding, and well-established protocols make it an accessible and reliable choice for a variety of applications in basic research and drug discovery. By understanding its fundamental properties and adhering to optimized experimental procedures, researchers can effectively harness the power of Fluo-3 AM to unravel the complexities of calcium-mediated cellular processes.
References
- 1. biotium.com [biotium.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. abpbio.com [abpbio.com]
- 4. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Fluo-3 AM: A Technical Guide to Intracellular Calcium Indicator Loading
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanisms by which the calcium indicator Fluo-3 acetoxymethyl (AM) ester enters and functions within live cells. It details the principles of AM ester-mediated loading, presents experimental protocols, and summarizes key quantitative data to facilitate its effective use in research and development.
The Core Mechanism: Acetoxymethyl Ester-Mediated Cell Loading
The capacity of Fluo-3 AM to enter live cells hinges on a chemical modification strategy that transiently converts a cell-impermeant molecule into a cell-permeant one. The core principle involves masking negatively charged carboxylate groups with acetoxymethyl (AM) esters.[1] This modification renders the molecule uncharged and significantly more hydrophobic, allowing it to passively diffuse across the lipid bilayer of the plasma membrane.[2][3][4]
Once inside the cell, the landscape changes. The cytoplasm is rich in ubiquitous, non-specific esterase enzymes that recognize and cleave the AM ester groups.[5][6][7][8] This enzymatic hydrolysis serves two critical functions:
-
Restoration of Charge: It unmasks the carboxylate groups, regenerating the polar, negatively charged Fluo-3 molecule.[1][2]
-
Intracellular Trapping: The now hydrophilic Fluo-3 is no longer membrane-permeant and becomes effectively trapped within the cytosol, where it can interact with its target, calcium ions (Ca²+).[2][7][9]
This elegant mechanism has become a cornerstone of cell biology, enabling the non-invasive introduction of a wide array of fluorescent probes and chelators into living cells.[1]
Signaling Pathway and Chemical Transformation
The journey of Fluo-3 AM from an extracellular probe to an active intracellular Ca²+ sensor involves a straightforward, enzyme-catalyzed transformation. The process begins with the passive diffusion of the hydrophobic Fluo-3 AM across the cell membrane. Intracellularly, esterases hydrolyze the AM esters, releasing the active Fluo-3, along with formaldehyde (B43269) and acetic acid as byproducts.[7] The free Fluo-3 remains largely non-fluorescent until it binds to free cytosolic calcium, a key event in many signal transduction pathways. This binding event induces a conformational change in the Fluo-3 molecule, leading to a dramatic increase in its fluorescence quantum yield.[5][9][10][11]
Quantitative Data Summary
The effective application of Fluo-3 AM relies on understanding its chemical and spectral properties. The following tables summarize key quantitative parameters.
Table 1: Properties of Fluo-3 AM and Fluo-3
| Parameter | Fluo-3 AM | Fluo-3 (Hydrolyzed) | Reference(s) |
|---|---|---|---|
| Molecular Weight | 1129.85 g/mol | 854.65 g/mol (acid form) | [3][12] |
| Cell Permeability | Permeant | Impermeant | [3][13] |
| Ca²+ Binding | No | Yes | [14] |
| Fluorescence | Essentially non-fluorescent | Low (Ca²⁺-free), High (Ca²⁺-bound) | [5][9][11] |
| Excitation Max (Ca²⁺-bound) | N/A | ~506 nm | [14][15] |
| Emission Max (Ca²⁺-bound) | N/A | ~526 nm | [14][15] |
| Ca²+ Dissociation Constant (Kd) | N/A | ~390 nM | [11][13] |
| Quantum Yield (Ca²⁺-saturated) | N/A | ~0.15 |[11][13] |
Table 2: Typical Experimental Loading Conditions
| Parameter | Typical Range | Notes | Reference(s) |
|---|---|---|---|
| Stock Solution | 1 - 10 mM in anhydrous DMSO | Prepare fresh; store desiccated at -20°C. | [3][4][6] |
| Working Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent. 4-5 µM is a common starting point. | [3][4][6][16] |
| Incubation Time | 15 - 60 minutes | Longer times may lead to compartmentalization. | [3][6][16] |
| Incubation Temperature | 20°C to 37°C | Lower temperatures can reduce compartmentalization and dye extrusion. | [3][13][16] |
| Pluronic® F-127 | ~0.02% (w/v) | Non-ionic detergent to aid solubilization of Fluo-3 AM in aqueous buffer. | [3][4][14][17] |
| Probenecid (B1678239) | 1 - 2.5 mM | Organic anion transporter inhibitor to reduce dye leakage post-hydrolysis. |[3][4][13] |
Experimental Protocols and Workflow
Successful loading of cells with Fluo-3 AM requires careful optimization of dye concentration, incubation time, and temperature for each specific cell type. The following are generalized protocols for adherent and suspension cells.
Protocol 1: Loading Adherent Cells
-
Cell Preparation: Culture adherent cells on a suitable imaging substrate (e.g., sterile glass coverslips, imaging-specific microplates). Ensure cells are healthy and sub-confluent.
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature.
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in high-quality, anhydrous DMSO.[3]
-
Prepare a loading buffer, typically a buffered physiological medium like Hanks' Balanced Salt Solution (HBSS) with HEPES (pH 7.2-7.4).[10][17]
-
Optional: To aid dye dispersion, add Pluronic® F-127 to the loading buffer for a final concentration of approximately 0.02%.[3][17]
-
-
Loading:
-
Dilute the Fluo-3 AM stock solution into the loading buffer to a final working concentration of 1-5 µM. Vortex briefly to mix.[16]
-
Remove the culture medium from the cells and add the Fluo-3 AM working solution, ensuring the cells are completely covered.
-
Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[16][17]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with indicator-free medium to remove any dye associated with the cell surface.[3][6]
-
Add fresh, indicator-free medium (which may contain probenecid to reduce leakage) and incubate for an additional 30 minutes to ensure complete hydrolysis of the AM esters by intracellular esterases.[3][16]
-
-
Imaging: Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation set near 488-506 nm and emission collection near 526 nm.[6][15]
Protocol 2: Loading Suspension Cells
-
Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in the chosen loading buffer at the desired density.
-
Loading:
-
Prepare the Fluo-3 AM working solution as described above.
-
Add the working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, with occasional gentle mixing to keep cells in suspension.[10]
-
-
Wash and De-esterification:
-
Centrifuge the cell suspension (e.g., 400 x g for 3-4 minutes) and discard the supernatant containing the loading solution.[6]
-
Wash the cells by resuspending the pellet in fresh, indicator-free medium, followed by another centrifugation. Repeat this wash step twice.[6][10]
-
Resuspend the final cell pellet in indicator-free medium and incubate for 30 minutes to allow for complete de-esterification.[3]
-
-
Analysis: The cell suspension is now ready for analysis by flow cytometry or for transfer to a suitable plate for fluorescence microscopy or plate reader measurements.
Potential Challenges and Solutions
-
Extracellular Hydrolysis: Plasma and some culture media contain extracellular esterases that can cleave Fluo-3 AM before it enters the cell, preventing efficient loading.[2] This is a significant issue for in vivo studies but can be mitigated in cell culture by using serum-free medium during the loading phase.[7]
-
Incomplete De-esterification: Insufficient esterase activity within a particular cell type can lead to partially hydrolyzed, Ca²⁺-insensitive forms of the dye, which can underestimate the true calcium concentration.[7] Extending the 30-minute post-wash incubation period can help address this.
-
Dye Leakage: The hydrolyzed Fluo-3 can be actively extruded from the cell by organic anion transporters.[13][14] This can be reduced by performing experiments at lower temperatures or by including an anion transporter inhibitor like probenecid in the medium.[3][13]
-
Compartmentalization: The dye can sometimes accumulate in organelles like mitochondria or the endoplasmic reticulum rather than remaining exclusively in the cytosol. Lowering the incubation temperature can often lessen this effect.[3]
References
- 1. What is an AM ester? | AAT Bioquest [aatbio.com]
- 2. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Targeted esterase-induced dye (TED) loading supports direct calcium imaging in eukaryotic cell-free systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluo-3 - Wikipedia [en.wikipedia.org]
- 10. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 11. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 12. FLUO 3/AM | Hello Bio [hellobio.com]
- 13. Fluo-3 | AAT Bioquest [aatbio.com]
- 14. biotium.com [biotium.com]
- 15. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluo-3-AM Assay [protocols.io]
- 17. ionbiosciences.com [ionbiosciences.com]
Methodological & Application
Application Notes and Protocols for Fluo-3 AM Loading in Adherent Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluo-3 is a fluorescent indicator used for the quantification of intracellular calcium ([Ca²⁺]i).[1] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant dye that can be loaded into live cells non-invasively. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-3 molecule in the cytoplasm.[1][2] Fluo-3 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for studying intracellular calcium signaling pathways in various cell types, including adherent cells.[1][2] This document provides a detailed protocol for loading Fluo-3 AM into adherent cells for the subsequent measurement of intracellular calcium dynamics.
Principle of Fluo-3 AM
Fluo-3 AM is essentially non-fluorescent in its ester form. Upon entering the cell, cytosolic esterases hydrolyze the AM esters, releasing the active, Ca²⁺-sensitive form, Fluo-3.[2] The fluorescence of Fluo-3 increases significantly upon binding to free Ca²⁺.[1][2] The excitation and emission maxima of Fluo-3 are approximately 488 nm and 525 nm, respectively, making it compatible with standard fluorescein (B123965) isothiocyanate (FITC) filter sets.[1][2][3]
Data Presentation
Table 1: Reagent Preparation and Recommended Concentrations
| Reagent | Stock Solution | Working Concentration | Solvent |
| Fluo-3 AM | 1-5 mM[2][4] | 1-5 µM[2][4] | Anhydrous DMSO[2][4] |
| Pluronic® F-127 | 20% (w/v) | 0.02-0.04% (v/v) | Anhydrous DMSO |
| Probenecid (B1678239) | 250 mM | 1-2.5 mM | 1 M NaOH or physiological buffer |
Table 2: Incubation Parameters
| Parameter | Recommended Range | Notes |
| Incubation Time | 30-60 minutes[4] | Optimal time may vary depending on cell type. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C[4] | Incubation at 37°C may lead to dye compartmentalization in organelles. Room temperature is often preferred to minimize this effect.[2] |
| De-esterification Time | 30 minutes[4] | Allows for complete hydrolysis of the AM ester by intracellular esterases.[4] |
Experimental Protocols
Materials:
-
Fluo-3 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional)
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Adherent cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes, 96-well plates)
-
Fluorescence microscope or plate reader
Protocol for Fluo-3 AM Loading in Adherent Cells:
-
Preparation of Stock Solutions:
-
Fluo-3 AM Stock Solution (1-5 mM): Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[2][4] Store this stock solution at -20°C, protected from light and moisture.
-
Pluronic® F-127 Stock Solution (20% w/v): If using, prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. This non-ionic detergent helps to disperse the Fluo-3 AM in the aqueous loading buffer.[4]
-
Probenecid Stock Solution (250 mM): If required, prepare a 250 mM stock solution of probenecid. Probenecid can be used to inhibit organic anion transporters, which can extrude the de-esterified Fluo-3 from the cells.[4]
-
-
Preparation of Loading Buffer:
-
Warm an appropriate physiological buffer (e.g., HBSS) to the desired incubation temperature (room temperature or 37°C).
-
For each mL of buffer, add the required volume of Fluo-3 AM stock solution to achieve a final working concentration of 1-5 µM.
-
(Optional) To aid in the dispersion of Fluo-3 AM, pre-mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the buffer.[4] This will result in a final Pluronic® F-127 concentration of approximately 0.02%.
-
(Optional) If using probenecid, add it to the loading buffer to a final concentration of 1-2.5 mM.[4]
-
Vortex the loading buffer thoroughly to ensure the dye is fully dissolved.
-
-
Cell Loading:
-
Wash the adherent cells once with the pre-warmed physiological buffer.
-
Remove the buffer and add the prepared Fluo-3 AM loading buffer to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 30-60 minutes at the chosen temperature (room temperature or 37°C), protected from light.[4] The optimal incubation time and temperature should be determined empirically for each cell line.
-
-
De-esterification:
-
After the loading incubation, aspirate the loading buffer.
-
Wash the cells two to three times with fresh, pre-warmed physiological buffer to remove any extracellular Fluo-3 AM.
-
Add fresh buffer (which can also contain probenecid if used previously) and incubate the cells for an additional 30 minutes at the same temperature.[4] This step is crucial to allow for the complete de-esterification of the Fluo-3 AM that has entered the cells.[4]
-
-
Imaging:
-
After the de-esterification period, the cells are ready for imaging.
-
Measure the fluorescence using a fluorescence microscope or plate reader with excitation at ~488 nm and emission at ~525 nm.
-
Visualizations
Caption: Experimental workflow for Fluo-3 AM loading in adherent cells.
Caption: Mechanism of intracellular calcium detection using Fluo-3 AM.
References
Application Notes: Step-by-Step Fluo-3 AM Staining of Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 is a fluorescent indicator widely used to measure intracellular calcium concentration ([Ca²⁺]) in living cells.[1] Developed by Roger Tsien, it is a visible light-excitable dye compatible with the 488 nm argon-ion laser line, making it suitable for flow cytometry and confocal laser scanning microscopy.[1][2] The acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant derivative that can be passively loaded into cells.[2][3] Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-3 molecule in the cytosol.[1][2][4] In its calcium-free form, Fluo-3 is virtually non-fluorescent, but upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold, with an emission maximum around 525 nm.[1][2][5] This significant increase in fluorescence provides a high-contrast signal for detecting changes in intracellular calcium, a critical second messenger in numerous signaling pathways.[1]
Principle of Fluo-3 AM Staining
The use of Fluo-3 AM to measure intracellular calcium relies on a multi-step process. First, the lipophilic, non-fluorescent Fluo-3 AM ester crosses the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups. This cleavage converts Fluo-3 AM into the polar, membrane-impermeant Fluo-3 free acid, which is then trapped within the cell.[4][6] The resulting Fluo-3 molecule can bind to free cytosolic calcium ions. This binding event induces a conformational change in the dye, leading to a dramatic increase in its fluorescence emission upon excitation. The measured fluorescence intensity is directly proportional to the intracellular calcium concentration.
References
Application Notes and Protocols for Fluo-3 AM in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring intracellular calcium concentration using Fluo-3 AM with flow cytometry. This technique is a powerful tool for studying signal transduction pathways and assessing cellular responses to various stimuli in drug discovery and biomedical research.
Introduction
Fluo-3 is a fluorescent indicator used for the quantification of intracellular calcium ([Ca²⁺]i).[1][2] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant dye that can be passively loaded into live cells.[3][4] Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-3 molecule in the cytoplasm.[1][5][6] Fluo-3 exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺, with excitation and emission maxima of approximately 506 nm and 526 nm, respectively.[1][6][7] This change in fluorescence can be readily measured by flow cytometry, typically using the 488 nm laser for excitation and detecting the emission in the FITC channel.[1][2][5]
The measurement of intracellular calcium flux provides valuable insights into various cellular processes, including T-cell activation, G-protein coupled receptor (GPCR) signaling, and ion channel function.[8][9][10] Flow cytometry allows for the rapid and quantitative analysis of [Ca²⁺]i changes on a single-cell basis within a heterogeneous population.[8][9]
Principle of Fluo-3 AM Staining
The lipophilic Fluo-3 AM readily crosses the plasma membrane of live cells. Inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, converting the non-fluorescent Fluo-3 AM into its polar, fluorescently active form, Fluo-3. This process also traps the dye within the cell. The fluorescence of Fluo-3 is highly dependent on the concentration of free cytosolic calcium. Upon binding to Ca²⁺, Fluo-3 undergoes a conformational change that results in a dramatic increase in its fluorescence emission.
Materials and Reagents
| Reagent | Recommended Concentration/Storage | Notes |
| Fluo-3 AM | 1-5 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| Pluronic F-127 | 20% (w/v) stock solution in DMSO. | A non-ionic detergent that aids in the dispersion of Fluo-3 AM in aqueous solutions.[3] |
| Probenecid (B1678239) | 1-2.5 mM working concentration. | An anion-transport inhibitor that can reduce the leakage of de-esterified Fluo-3 from the cells.[3] |
| Cell Culture Medium | Serum-free medium is often recommended for the staining and final resuspension steps. | Serum components can sometimes interfere with dye loading or cellular responses. |
| Hanks' Balanced Salt Solution (HBSS) | With and without Ca²⁺ and Mg²⁺. | Used for washing and resuspending cells.[5] |
| Phosphate-Buffered Saline (PBS) | --- | Used for washing cells. |
| Anhydrous DMSO | --- | For preparing stock solutions. |
| Cell Stimulant | Varies depending on the experiment. | e.g., ionomycin, thapsigargin, specific agonists. |
| Flow Cytometer | Equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm). | --- |
Experimental Protocol
This protocol provides a general guideline for staining suspension cells with Fluo-3 AM for flow cytometry analysis. Optimization may be required for specific cell types and experimental conditions.
I. Reagent Preparation
-
Fluo-3 AM Stock Solution (1 mM): Dissolve 1 mg of Fluo-3 AM in 885 µL of anhydrous DMSO.[5] Store in small aliquots at -20°C, protected from light.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO.
-
Loading Buffer: Prepare a working solution of Fluo-3 AM at a final concentration of 1-5 µM in serum-free medium or HBSS.[3] To aid in dye solubilization, first mix the required volume of the Fluo-3 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[3] If using, add probenecid to the loading buffer at the desired final concentration.
II. Cell Staining
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in pre-warmed (37°C) loading buffer at a density of 1 x 10⁶ cells/mL.
-
Dye Loading: Incubate the cells with the Fluo-3 AM loading buffer for 15-60 minutes at 37°C in the dark.[3] The optimal incubation time should be determined empirically for each cell type.
-
Washing: After incubation, wash the cells twice with pre-warmed, serum-free medium or HBSS (with Ca²⁺ and Mg²⁺, unless the experiment requires a calcium-free environment) to remove excess Fluo-3 AM.[5] Centrifuge at 400 x g for 5 minutes for each wash.[5]
-
De-esterification: Resuspend the cell pellet in fresh, pre-warmed medium and incubate for an additional 30 minutes at room temperature or 37°C.[3][11] This step allows for the complete de-esterification of the Fluo-3 AM by intracellular esterases.[8][11]
III. Flow Cytometry Analysis
-
Sample Preparation: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Instrument Setup:
-
Excite the cells using a 488 nm laser.
-
Collect the fluorescence emission using a bandpass filter appropriate for FITC (e.g., 530/30 nm).
-
Set up forward scatter (FSC) and side scatter (SSC) plots to gate on the live cell population.
-
-
Data Acquisition:
-
Baseline Fluorescence: Acquire data for the resting, unstained cells to establish the baseline fluorescence.
-
Stimulation: To measure calcium flux, acquire baseline fluorescence for a short period (e.g., 30-60 seconds), then add the desired stimulus and continue acquiring data for several minutes to monitor the change in fluorescence intensity over time.
-
Data Analysis
The primary output of a calcium flux experiment is the change in Fluo-3 fluorescence intensity over time. This is typically visualized as a plot of fluorescence intensity versus time. A positive response is indicated by an increase in fluorescence intensity following stimulation. Gating on the live cell population using FSC and SSC is crucial to exclude debris and dead cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | Incomplete de-esterification of Fluo-3 AM. | Increase the de-esterification incubation time (step II.4). |
| Dye leakage from cells. | Add an anion-transport inhibitor like probenecid to the loading and final resuspension buffers.[3] | |
| Low dye concentration. | Increase the concentration of Fluo-3 AM in the loading buffer. | |
| High Background Fluorescence | Incomplete removal of extracellular Fluo-3 AM. | Ensure thorough washing of cells after the loading step. |
| Dye compartmentalization in organelles. | Lower the incubation temperature during loading (e.g., room temperature instead of 37°C).[3] | |
| Cell Clumping | High cell density. | Reduce the cell concentration during staining and analysis. |
| Presence of DNA from dead cells. | Add DNase to the cell suspension. | |
| No Response to Stimulus | Inactive or inappropriate stimulus. | Verify the activity and concentration of the stimulus. |
| Cell health is compromised. | Ensure cells are healthy and in the logarithmic growth phase.[8] |
Visualizations
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. youtube.com [youtube.com]
- 9. Flow cytometry used for the analysis of calcium signaling induced by antigen-specific T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR, Calcium, cAMP Pathways | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluo-3 AM Imaging using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended settings for utilizing Fluo-3 AM, a fluorescent indicator for measuring intracellular calcium, with confocal microscopy. Adherence to these guidelines will facilitate the acquisition of high-quality, reproducible data for studying calcium signaling in various cell types.
Introduction to Fluo-3 AM
Fluo-3 is a visible light-excitable fluorescent dye used to quantify intracellular calcium concentrations ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, Fluo-3 AM, is cell-permeant and can be loaded into live cells. Once inside, intracellular esterases cleave the AM group, trapping the active Fluo-3 dye in the cytoplasm.[1][2] Fluo-3 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for monitoring calcium mobilization in response to various stimuli.[1][3][4] It is well-suited for confocal microscopy due to its excitation by the common 488 nm argon-ion laser line and its emission in the green spectrum.[1][4][5]
Experimental Protocols
Cell Preparation and Loading with Fluo-3 AM
This protocol outlines the steps for loading adherent cells with Fluo-3 AM. For suspension cells, the protocol can be adapted by performing washing steps via centrifugation.
Materials:
-
Fluo-3 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
-
Adherent cells cultured on coverslips or in imaging dishes
-
Confocal microscope
Protocol:
-
Prepare Stock Solutions:
-
Fluo-3 AM Stock Solution (1-5 mM): Dissolve Fluo-3 AM powder in anhydrous DMSO. For example, to make a 2 mM solution, dissolve 1 mg of Fluo-3 AM in 442.54 µL of anhydrous DMSO.[6] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[7]
-
Pluronic F-127 Stock Solution (10-20% w/v in DMSO): Dissolve Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the water-insoluble Fluo-3 AM in aqueous media.[3][7][8]
-
Probenecid Stock Solution (25-100 mM in NaOH and buffer): Probenecid can be used to inhibit organic anion transporters, reducing the leakage of the de-esterified Fluo-3 from the cells.[6][8] To prepare a 25 mM solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH and bring the final volume to 10 mL with buffer.[6]
-
-
Prepare Loading Buffer:
-
For a final Fluo-3 AM concentration of 4 µM, dilute the 2 mM stock solution in your physiological buffer (e.g., HBSS).
-
To facilitate dye loading, first mix an equal volume of the Fluo-3 AM stock solution with the 20% Pluronic F-127 stock solution.[8] Then, dilute this mixture into the buffer to achieve the final desired Fluo-3 AM concentration. The final concentration of Pluronic F-127 should be around 0.02-0.04%.[6][8]
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[6][8]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[6][8] The optimal loading time and temperature should be determined empirically for each cell type. Incubation at room temperature may reduce dye compartmentalization into organelles.[7]
-
-
Washing and De-esterification:
-
After incubation, remove the loading buffer and wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.[8]
-
-
Imaging:
-
The cells are now ready for imaging on the confocal microscope.
-
Confocal Microscopy Imaging Protocol
The following are general guidelines for setting up a confocal microscope for Fluo-3 AM imaging. Optimal settings will vary depending on the specific microscope, objective, and sample.
-
Laser and Wavelengths:
-
Objective:
-
Choose an objective with appropriate magnification and numerical aperture (NA) for your desired resolution. High NA objectives (e.g., 1.2 or 1.4) are recommended for high-resolution imaging.[10]
-
-
Microscope Settings:
-
Laser Power: Start with a low laser power (e.g., 5-15%) to minimize phototoxicity and photobleaching, especially for live-cell imaging over time.[11] Adjust as needed to obtain a sufficient signal.
-
Pinhole: Set the pinhole to 1 Airy unit for optimal confocality and resolution.[12][13]
-
Detector Gain (HV): Adjust the photomultiplier tube (PMT) gain to obtain a good signal-to-noise ratio without saturating the brightest parts of the image. A typical starting range is 600-700V.[14]
-
Scan Speed and Averaging: Balance scan speed and frame averaging to achieve a good image quality with minimal motion artifacts for dynamic events.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before stimulating the cells.
-
Add your stimulus and acquire a time-lapse series of images to monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Presentation
The following table summarizes key quantitative data for Fluo-3 AM imaging.
| Parameter | Recommended Value/Range | Reference |
| Excitation Wavelength | 488 nm | [1][4][5][8][15] |
| Emission Wavelength | ~525 nm (peak) | [1][8][9][15] |
| Fluo-3 AM Stock Concentration | 1-5 mM in anhydrous DMSO | [6][7][8] |
| Fluo-3 AM Working Concentration | 1-5 µM | [6][7][8][16] |
| Pluronic F-127 Final Concentration | 0.02 - 0.04% (w/v) | [6][8] |
| Probenecid Final Concentration | 1 - 2.5 mM | [6][8] |
| Loading Incubation Time | 15 - 60 minutes | [6][8] |
| Loading Temperature | Room Temperature to 37°C | [3][7][8] |
| De-esterification Time | ~30 minutes | [8][17] |
| Ca²⁺ Dissociation Constant (Kd) | ~390 nM | [4][18][19] |
Visualizations
Signaling Pathway
Caption: GPCR-mediated calcium signaling pathway leading to Fluo-3 fluorescence.
Experimental Workflow
Caption: Experimental workflow for Fluo-3 AM cell loading and imaging.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 4. Fluo-3 | AAT Bioquest [aatbio.com]
- 5. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. abpbio.com [abpbio.com]
- 9. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]
- 10. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 11. researchgate.net [researchgate.net]
- 12. MyScope [myscope.training]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. app.fluorofinder.com [app.fluorofinder.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. FLUO 3/AM | Hello Bio [hellobio.com]
Application Notes and Protocols for Fluo-3 AM in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 acetoxymethyl (AM) ester is a widely used fluorescent indicator for the measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous cellular signaling pathways. Its utility in high-throughput screening (HTS) is well-established, particularly for identifying modulators of G-protein coupled receptors (GPCRs) and ion channels, which are major drug target classes.[1][2][3] Fluo-3 AM is a cell-permeant derivative of Fluo-3 that, once inside the cell, is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-3.[4] Upon binding to Ca²⁺, Fluo-3 exhibits a significant increase in fluorescence intensity, with excitation and emission maxima at approximately 488 nm and 525 nm, respectively, making it compatible with standard fluorescence plate readers and automated microscopy systems.[2] This large fluorescence dynamic range provides a robust and sensitive readout for detecting changes in intracellular calcium concentration.[5]
Mechanism of Action
The workflow for using Fluo-3 AM to measure intracellular calcium mobilization begins with loading the cells with the dye. The lipophilic AM group facilitates the passive diffusion of the molecule across the cell membrane. Once in the cytoplasm, non-specific esterases hydrolyze the AM esters, trapping the now polar Fluo-3 molecule inside the cell. In its calcium-free form, Fluo-3 is essentially non-fluorescent. However, upon agonist stimulation of a cell surface receptor (e.g., a Gq-coupled GPCR), a signaling cascade is initiated, leading to the release of calcium from intracellular stores, such as the endoplasmic reticulum. The subsequent increase in cytosolic calcium concentration allows Fluo-3 to bind to Ca²⁺ ions, resulting in a conformational change that dramatically enhances its fluorescence. This change in fluorescence intensity is directly proportional to the intracellular calcium concentration and can be measured over time to provide kinetic information about the cellular response.
Key Experimental Parameters and Data Presentation
The success of a Fluo-3 AM-based HTS assay relies on careful optimization of several experimental parameters. The following tables summarize typical assay validation and performance metrics.
Table 1: Assay Validation Parameters for a Fluo-3 AM Calcium Mobilization Assay
| Parameter | Description | Typical Value | Reference |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. A value > 0.5 is considered excellent for HTS. | 0.7 - 0.9 | [1] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | 5 - 15 | [1] |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean. Typically, %CV should be < 20%. | < 15% | [1] |
Table 2: Representative EC₅₀ Values for Known GPCR Agonists in a Fluo-3 AM HTS Assay
| GPCR Target | Cell Line | Agonist | EC₅₀ (nM) |
| M1 Muscarinic Receptor | CHO-M1 | Carbachol | 150 |
| A2B Adenosine Receptor | HEK293 | NECA | 300 |
| P2Y2 Purinergic Receptor | 1321N1 | UTP | 50 |
Table 3: Representative IC₅₀ Values for Known GPCR Antagonists in a Fluo-3 AM HTS Assay
| GPCR Target | Cell Line | Antagonist | Agonist (at EC₈₀) | IC₅₀ (nM) |
| M1 Muscarinic Receptor | CHO-M1 | Atropine | Carbachol | 10 |
| A2B Adenosine Receptor | HEK293 | ZM 241385 | NECA | 25 |
| P2Y2 Purinergic Receptor | 1321N1 | Suramin | UTP | 200 |
Experimental Protocols
Protocol 1: Cell Preparation and Plating for HTS
-
Cell Culture: Culture cells in appropriate growth medium until they reach 80-90% confluency.
-
Harvesting: For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a non-enzymatic cell dissociation solution. For suspension cells, pellet by centrifugation.
-
Cell Counting and Viability: Resuspend cells in assay buffer and determine cell density and viability using a hemocytometer or automated cell counter.
-
Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a pre-determined optimal density (e.g., 10,000 - 50,000 cells per well).[6]
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
Protocol 2: Fluo-3 AM Loading
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[2]
-
Prepare a 20% (w/v) solution of Pluronic® F-127 in DMSO. Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-3 AM.
-
Prepare a stock solution of probenecid (B1678239) (e.g., 250 mM in 1 M NaOH). Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Fluo-3 from the cells.[2]
-
Prepare the loading buffer by diluting the Fluo-3 AM stock solution and Pluronic® F-127 into a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to final concentrations of 2-8 µM Fluo-3 AM and 0.02-0.04% Pluronic® F-127.[2] Probenecid can be added to a final concentration of 1-2.5 mM.[2]
-
-
Cell Loading:
-
Remove the growth medium from the cell plates.
-
Add an equal volume of the loading buffer to each well.
-
Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.[7] The optimal loading temperature should be determined empirically to minimize dye compartmentalization.[2]
-
-
Washing (Optional but Recommended):
-
Gently wash the cells 2-3 times with assay buffer (without Fluo-3 AM) to remove extracellular dye.
-
After the final wash, add the final volume of assay buffer to the wells.
-
-
De-esterification: Incubate the plates for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fluo-3 AM.[7]
Protocol 3: High-Throughput Screening Assay
-
Compound Plate Preparation: Prepare serial dilutions of test compounds in assay buffer in a separate microplate (the "compound plate").
-
Baseline Fluorescence Reading: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition and Kinetic Reading: The instrument's integrated liquid handler will add a specific volume of the compound solution from the compound plate to the cell plate. Immediately following the addition, the fluorescence intensity is monitored kinetically for 1-3 minutes to capture the calcium response.
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response or the area under the curve is typically used to determine the activity of the test compounds. For antagonists, a second addition of a known agonist is performed, and the inhibition of the agonist-induced response is measured.
Signaling Pathways and Experimental Workflows
Gq-Coupled GPCR Signaling Pathway
Activation of a Gq-coupled GPCR by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
HTS Experimental Workflow
The general workflow for a Fluo-3 AM-based HTS campaign involves several key stages, from cell preparation to data analysis.
References
- 1. dianas.web.uah.es [dianas.web.uah.es]
- 2. abpbio.com [abpbio.com]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. Fluo-3-AM Assay [protocols.io]
Application Notes and Protocols for Fluo-3 AM Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluo-3 acetoxymethyl (AM) ester is a widely utilized fluorescent indicator for the measurement of intracellular calcium concentration.[1][2][3] As a membrane-permeant dye, Fluo-3 AM can be readily loaded into live cells, where it is cleaved by intracellular esterases to its active form, Fluo-3.[4][5] Upon binding to calcium ions, Fluo-3 exhibits a significant increase in fluorescence intensity, allowing for the quantification of intracellular calcium levels.[2][5] This protocol provides a detailed procedure for the preparation of a Fluo-3 AM stock solution in dimethyl sulfoxide (B87167) (DMSO), a crucial first step for its application in cellular imaging and calcium flux assays.
Materials and Equipment
-
Fluo-3 AM (powder form)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
Fluo-3 AM: The toxicological properties of Fluo-3 AM have not been thoroughly investigated. Standard handling procedures for laboratory chemicals should be followed.
-
DMSO: DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin.[8] It is crucial to wear appropriate gloves and avoid direct contact. Handle in a well-ventilated area.
Experimental Protocol: Preparation of Fluo-3 AM Stock Solution
This protocol outlines the steps to prepare a 1-10 mM stock solution of Fluo-3 AM in DMSO. A 1 mM or 5 mM stock solution is commonly used.[4][7]
1. Reagent Preparation:
- Allow the vial of Fluo-3 AM powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the AM ester.[7]
2. Calculation of DMSO Volume:
- Determine the desired concentration of the Fluo-3 AM stock solution (e.g., 1 mM, 5 mM, or 10 mM).
- The molecular weight of Fluo-3 AM is 1129.85 g/mol .[1][4]
- Use the following formula to calculate the required volume of DMSO:
- Volume (L) = (Mass of Fluo-3 AM (g)) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
- For example, to prepare a 1 mM stock solution from 1 mg of Fluo-3 AM:
- Volume (µL) = (0.001 g / 1129.85 g/mol x 0.001 mol/L) x 1,000,000 µL/L ≈ 885 µL. Some protocols suggest dissolving 1 mg of Fluo-3 AM in 135 µL of DMSO to obtain a 10 mM stock solution.[9]
3. Dissolving Fluo-3 AM:
- Carefully add the calculated volume of anhydrous DMSO to the vial containing the Fluo-3 AM powder.
- Vortex the solution thoroughly until the Fluo-3 AM is completely dissolved. Dissolution may be slow, so allow sufficient time.[7]
4. Aliquoting and Storage:
- To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[9]
- Store the aliquots at -20°C or -80°C, protected from light.[6][9] When stored properly, the DMSO stock solution is stable for several months.[7]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Fluo-3 AM | ||
| Molecular Weight | 1129.85 g/mol | [1][4] |
| Form | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Stock Solution | ||
| Solvent | Anhydrous, high-quality DMSO | [4][6][7] |
| Recommended Concentration | 1-10 mM | [4][6][9] |
| Storage Conditions | ||
| Temperature | -20°C or -80°C | [6][9][10] |
| Light Protection | Required | [6][9][10] |
| Stability (in solvent) | Up to 1 month at -20°C, up to 6 months at -80°C | [6][9] |
Visualizations
Experimental Workflow for Fluo-3 AM Stock Solution Preparation
Caption: Workflow for preparing Fluo-3 AM stock solution.
Signaling Pathway of Intracellular Calcium Detection with Fluo-3 AM
References
- 1. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 2. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abpbio.com [abpbio.com]
- 5. FLUO 3/AM [sigmaaldrich.com]
- 6. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 7. biotium.com [biotium.com]
- 8. himedialabs.com [himedialabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fluo-3, AM, Calcium Indicator 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
Application Notes and Protocols for Fluo-3 AM in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluo-3 AM to measure intracellular calcium concentration in primary neurons. This document includes detailed protocols, data presentation tables, and visualizations to facilitate experimental design and execution.
Introduction
Fluo-3 is a fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant dye that can be loaded into cells non-invasively. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-3 dye in the cytoplasm.[1][2] This property makes Fluo-3 AM a valuable tool for studying calcium signaling in various cell types, including primary neurons, which play a critical role in understanding neurological function and disease.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using Fluo-3 AM in primary neurons, compiled from various sources.
| Parameter | Value | Cell Type | Notes | Reference(s) |
| Working Concentration | 1-10 µM | Primary Neurons (general) | Optimal concentration should be determined empirically. | [1] |
| 4 µM | Cultured Cells | General protocol for cultured cells. | [1] | |
| 5 µM | Cultured Neocortical Neurons | Used to study glutamate-induced calcium influx. | [3][4] | |
| 15 µM | Neocortical Slices | Higher concentration may be needed for tissue penetration. | [5] | |
| Stock Solution | 1-5 mM in anhydrous DMSO | N/A | Store in small aliquots at -20°C, protected from light. | [6] |
| Parameter | Value | Temperature | Notes | Reference(s) |
| Incubation Time | 30-60 minutes | 37°C or Room Temperature | Longer times can lead to dye compartmentalization. | [6] |
| 25 minutes | Room Temperature | Followed by a 15-20 minute de-esterification period. | [7] | |
| De-esterification Time | 30 minutes | 37°C or Room Temperature | Crucial for complete hydrolysis of the AM ester. |
| Parameter | Value | Notes | Reference(s) |
| Excitation Wavelength | ~488 nm | Optimal excitation for Fluo-3. | [6] |
| Emission Wavelength | ~525 nm | Peak fluorescence emission of Ca²⁺-bound Fluo-3. | [6] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | In vitro value; can be higher in the cellular environment. | |
| Data Representation | Relative Fluorescence Change (ΔF/F₀) | (F - F₀) / F₀ | [5] |
Signaling Pathway: Glutamate-Induced Calcium Influx
A primary application of Fluo-3 AM in neuroscience is to monitor calcium influx following neuronal stimulation. Glutamate (B1630785) is the major excitatory neurotransmitter in the central nervous system, and its binding to ionotropic receptors on the postsynaptic membrane of neurons leads to a rapid increase in intracellular calcium. This process is fundamental to synaptic transmission and plasticity.
The simplified signaling pathway is as follows:
-
Glutamate Release: Presynaptic neuron releases glutamate into the synaptic cleft.
-
Receptor Binding: Glutamate binds to and activates postsynaptic ionotropic glutamate receptors, primarily NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.
-
Ion Channel Opening:
-
AMPA Receptors: Upon glutamate binding, AMPA receptors open, allowing an influx of Na⁺ ions, which depolarizes the postsynaptic membrane.
-
NMDA Receptors: The depolarization caused by AMPA receptor activation displaces the Mg²⁺ block from the NMDA receptor channel. This allows for a significant influx of Ca²⁺ through the NMDA receptor.[3][4]
-
-
Increased Intracellular Ca²⁺: The influx of calcium through NMDA receptors leads to a rapid and detectable increase in the intracellular Ca²⁺ concentration.
-
Fluo-3 Fluorescence: Fluo-3 binds to the free intracellular Ca²⁺, resulting in a measurable increase in its fluorescence intensity.
Caption: Glutamate signaling pathway leading to postsynaptic calcium influx.
Experimental Protocols
This section provides a detailed protocol for loading primary cortical or hippocampal neurons with Fluo-3 AM for calcium imaging experiments.
Reagent Preparation
1. Fluo-3 AM Stock Solution (1-5 mM)
-
Materials:
-
Fluo-3 AM (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Warm the vial of Fluo-3 AM to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1-5 mM. For example, to make a 1 mM stock solution from 50 µg of Fluo-3 AM (MW ~1130 g/mol ), add approximately 44 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes (e.g., 2-5 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light and moisture.
-
2. Pluronic™ F-127 Stock Solution (20% w/v)
-
Materials:
-
Pluronic™ F-127
-
Anhydrous DMSO
-
-
Procedure:
-
Dissolve Pluronic™ F-127 in anhydrous DMSO to a final concentration of 20% (w/v). This may require gentle warming and vortexing.
-
Store at room temperature.
-
3. Loading Buffer (Prepare Fresh)
-
Materials:
-
Fluo-3 AM stock solution
-
Pluronic™ F-127 stock solution (optional, but recommended)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), buffered with HEPES)
-
-
Procedure:
-
On the day of the experiment, thaw one aliquot of the Fluo-3 AM stock solution.
-
For enhanced dye loading and to prevent precipitation, mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic™ F-127 solution.
-
Dilute the Fluo-3 AM/Pluronic mixture into the pre-warmed (37°C) physiological saline to a final working concentration of 1-10 µM (a starting concentration of 4-5 µM is recommended).[1]
-
Vortex the loading buffer immediately before use to ensure it is well-mixed.
-
Loading and Imaging Protocol
Caption: Step-by-step workflow for calcium imaging with Fluo-3 AM.
Procedure:
-
Cell Culture: Culture primary neurons on glass coverslips or in imaging-compatible plates to the desired density and maturity.
-
Preparation:
-
Prepare the Fluo-3 AM loading buffer as described above.
-
Pre-warm the physiological saline and loading buffer to 37°C.
-
-
Washing:
-
Carefully remove the culture medium from the neurons.
-
Gently wash the cells once with the pre-warmed physiological saline.
-
-
Loading:
-
Add the Fluo-3 AM loading buffer to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different neuronal preparations.
-
-
Post-Loading Wash:
-
Remove the loading buffer.
-
Wash the cells two to three times with fresh, pre-warmed, dye-free physiological saline to remove any extracellular Fluo-3 AM.
-
-
De-esterification:
-
Add fresh, pre-warmed, dye-free physiological saline to the cells.
-
Incubate for an additional 30 minutes at 37°C, protected from light. This step is crucial to allow for the complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Maintain the cells in the dye-free physiological saline during the experiment.
-
Acquire a stable baseline fluorescence reading (F₀) before applying any stimulus. Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
-
Apply the experimental stimulus (e.g., glutamate) to elicit a Ca²⁺ response.
-
Record the change in fluorescence intensity (F) over time.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | - Incomplete de-esterification of Fluo-3 AM.- Low dye loading concentration.- Dye extrusion by organic anion transporters.- Poor cell health. | - Ensure a sufficient de-esterification period (at least 30 minutes).- Empirically determine the optimal loading concentration (try increasing in increments).- Add an anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) to the loading and imaging buffer.- Verify cell viability before and after the experiment. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Autofluorescence from media components (e.g., phenol (B47542) red, serum).- Hydrolysis of Fluo-3 AM in the loading buffer. | - Perform thorough washing steps after loading.- Use a phenol red-free and serum-free physiological saline for loading and imaging.- Prepare the loading buffer fresh immediately before use. Use high-quality, anhydrous DMSO for stock solutions. |
| Dye Compartmentalization (punctate staining) | - Dye sequestration into organelles (e.g., mitochondria, endoplasmic reticulum).- Overly long incubation times or high temperatures. | - Reduce the loading incubation time and/or temperature (e.g., incubate at room temperature).- Lower the Fluo-3 AM concentration. |
| Phototoxicity/Photobleaching | - High excitation light intensity.- Prolonged exposure to excitation light. | - Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.- Minimize the duration of light exposure by using neutral density filters and acquiring images only when necessary. |
| Variability Between Experiments | - Inconsistent cell density or health.- Differences in reagent preparation (e.g., age of DMSO).- Variations in incubation times or temperatures. | - Maintain consistent cell culture and plating procedures.- Use fresh, high-quality reagents and prepare solutions consistently.- Standardize all incubation and washing steps. |
References
- 1. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-induced increases in intracellular Ca2+ in cultured rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous activation of metabotropic glutamate receptors in neocortical development causes neuronal calcium oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. researchgate.net [researchgate.net]
Live Cell Imaging with Fluo-3 AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3 (B43766) is a fluorescent indicator widely used for the measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in a vast array of cellular signaling pathways.[1][2] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant derivative that allows for straightforward loading into live cells.[1] Once inside the cell, non-specific esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-3 molecule in the cytoplasm.[1][3] Fluo-3 is essentially non-fluorescent in its calcium-free state, but its fluorescence intensity increases by approximately 100-fold upon binding to Ca²⁺.[4][5] This significant dynamic range makes it an excellent tool for monitoring [Ca²⁺]i changes in real-time using techniques such as fluorescence microscopy, flow cytometry, and high-throughput screening platforms.[1][4][6]
This document provides detailed protocols for using Fluo-3 AM to measure intracellular calcium dynamics, along with technical data, workflow diagrams, and troubleshooting guidance.
Principle of Fluo-3 AM-based Calcium Detection
The use of Fluo-3 AM for intracellular calcium measurement is a multi-step process that begins with the passive diffusion of the non-polar, non-fluorescent Fluo-3 AM molecule across the cell membrane. Inside the cell, cytosolic esterases hydrolyze the acetoxymethyl esters, yielding the polar, membrane-impermeant Fluo-3 molecule. This active form of the dye is then free to bind to intracellular calcium ions. The binding of Ca²⁺ to Fluo-3 induces a conformational change in the dye molecule, resulting in a dramatic increase in its fluorescence emission upon excitation with light of the appropriate wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of free intracellular calcium.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Fluo-3 AM and its active form, Fluo-3.
| Parameter | Value | Reference(s) |
| Excitation Wavelength (Max) | ~506 nm | [5] |
| Emission Wavelength (Max) | ~526 nm | [5] |
| Recommended Excitation | 488 nm (Argon-ion laser) | [1][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [4][7] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | [4][5] |
| Fluo-3 AM Stock Solution Concentration | 1-10 mM in anhydrous DMSO | [8][9] |
| Working Concentration for Cell Loading | 1-10 µM | [8][9] |
| Typical Incubation Time | 15-60 minutes | [6] |
| Typical Incubation Temperature | Room Temperature to 37°C | [6] |
Experimental Protocols
Reagent Preparation
1. Fluo-3 AM Stock Solution (1-5 mM)
-
Allow the vial of Fluo-3 AM solid and a tube of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Prepare a 1-5 mM stock solution by dissolving the Fluo-3 AM in anhydrous DMSO. For example, dissolve 1 mg of Fluo-3 AM (MW: ~1130 g/mol ) in 177-885 µL of DMSO for a 5-1 mM solution, respectively.[9]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[8][10]
2. Pluronic™ F-127 Solution (20% w/v)
-
Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of Fluo-3 AM in aqueous loading buffers.[6]
-
Prepare a 20% (w/v) stock solution in anhydrous DMSO.
-
Store at room temperature.
3. Loading Buffer
-
A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (e.g., HEPES-buffered saline), pH 7.2-7.4.[11][12]
4. Probenecid Stock Solution (Optional)
-
Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified Fluo-3 from the cells.[6]
-
Prepare a stock solution of 100-250 mM in a suitable solvent (e.g., 1N NaOH and then dilute with buffer).
Experimental Workflow Diagram
Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate, or glass-bottom dishes) to achieve the desired confluency on the day of the experiment.
-
Prepare Loading Solution:
-
For a final working concentration of 4 µM Fluo-3 AM, first mix equal volumes of your Fluo-3 AM stock solution (e.g., 4 mM) and 20% Pluronic™ F-127.
-
Dilute this mixture into the pre-warmed loading buffer to the final concentration. For example, add 1 µL of the Fluo-3 AM/Pluronic mixture to 1 mL of buffer.
-
If using, add Probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium.
-
Add the Fluo-3 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.[6]
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye).[9]
-
-
De-esterification:
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the Fluo-3 AM.[6]
-
-
Imaging:
-
Proceed with fluorescence imaging using a microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~525 nm.
-
Protocol for Suspension Cells
-
Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 400 x g) for 3-4 minutes.[8] Resuspend the cell pellet in loading buffer.
-
Prepare Loading Solution: Prepare the Fluo-3 AM loading solution as described for adherent cells.
-
Cell Loading:
-
Add the loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C or room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Centrifuge the cell suspension to pellet the cells.
-
Discard the supernatant containing the loading solution.
-
Resuspend the cells in fresh, pre-warmed loading buffer. Repeat this wash step 2-3 times.[9]
-
-
De-esterification:
-
Resuspend the washed cells in fresh buffer and incubate for an additional 30 minutes.
-
-
Imaging:
-
The cells are now ready for analysis by flow cytometry or for imaging on a microscope after transfer to a suitable imaging chamber.
-
Data Analysis and Interpretation
A common method for analyzing changes in intracellular calcium is to express the change in fluorescence as a ratio relative to the baseline fluorescence.
-
Baseline Fluorescence (F₀): Record the fluorescence intensity of the loaded cells before applying any stimulus. This represents the resting intracellular calcium level.
-
Fluorescence during Stimulation (F): Record the fluorescence intensity over time after adding the stimulus of interest.
-
Calculate the Fluorescence Ratio (ΔF/F₀): The change in fluorescence is often normalized to the baseline to account for variations in dye loading between cells. The ratio is calculated as: ΔF/F₀ = (F - F₀) / F₀
This ratiometric analysis allows for the comparison of the magnitude and kinetics of calcium responses across different cells and experimental conditions.
Intracellular Calcium Signaling
Fluo-3 AM is a valuable tool for dissecting a wide range of signaling pathways that utilize calcium as a second messenger. A prominent example is the G-protein coupled receptor (GPCR) pathway involving Phospholipase C (PLC).
In this pathway, ligand binding to a GPCR activates the Gq protein, which in turn activates PLC.[11][13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][13] IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11][12][14] This rise in intracellular calcium can be readily detected by Fluo-3.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Fluorescence Signal | - Incomplete hydrolysis of Fluo-3 AM.- Dye leakage from cells.- Low dye loading concentration.- Photobleaching. | - Increase de-esterification time (e.g., to 30-45 minutes).- Add Probenecid to the loading and imaging buffer.- Optimize Fluo-3 AM concentration (try a range of 1-10 µM).- Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium if applicable. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cell death or membrane damage. | - Increase the number and volume of washes after loading.- Ensure cells are healthy and handle them gently during washing steps.- Use a lower dye concentration. |
| Inconsistent Results/High Variability | - Uneven dye loading.- Heterogeneous cell population response. | - Ensure proper mixing of the loading solution and even application to cells.- Use Pluronic™ F-127 to improve dye solubility.- Analyze on a single-cell basis to identify subpopulations of responders. |
| Dye Compartmentalization | - Dye accumulating in organelles (e.g., mitochondria). | - Lower the loading temperature (e.g., to room temperature or 20-25°C) to reduce active transport into organelles.[6] |
Applications
The measurement of intracellular calcium with Fluo-3 AM has broad applications in both basic research and drug development, including:
-
High-Throughput Screening (HTS): Fluo-3 is extensively used in HTS to screen for compounds that modulate GPCRs and ion channels by measuring changes in intracellular calcium.[4][6]
-
Signal Transduction Research: Elucidating the role of calcium in various signaling pathways initiated by hormones, neurotransmitters, and growth factors.[1][2]
-
Neuroscience: Studying neuronal excitability, neurotransmitter release, and synaptic plasticity.[12]
-
Cardiology: Investigating excitation-contraction coupling in cardiomyocytes.
-
Immunology: Analyzing calcium signaling in immune cell activation.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. abpbio.com [abpbio.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Improved method for measuring intracellular Ca++ with fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. mdpi.com [mdpi.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Measuring Intracellular Calcium Flux with Fluo-3 AM Using a Plate Reader Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, muscle contraction, and neurotransmission.[1] The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is critical for understanding cell signaling pathways and for screening potential therapeutic compounds. G-protein coupled receptors (GPCRs), particularly those coupled to the Gαq subunit, represent a major class of drug targets that modulate intracellular Ca²⁺ levels.[2][3]
The Fluo-3 acetoxymethyl (AM) ester is a widely used fluorescent indicator for measuring intracellular Ca²⁺.[1] It is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, Ca²⁺-sensitive form, Fluo-3.[1][4] In its calcium-free state, Fluo-3 is virtually non-fluorescent; however, upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold.[5][6][7] This robust signal makes Fluo-3 an ideal probe for high-throughput screening (HTS) applications using fluorescence plate readers to identify agonists or antagonists of GPCRs and calcium channels.[8][9][10]
This application note provides a detailed protocol for using Fluo-3 AM to measure intracellular calcium flux in a 96-well or 384-well plate format, focusing on the study of Gq-coupled GPCR activation.
Principle of the Assay
The Fluo-3 AM assay is based on a straightforward mechanism. The hydrophobic, non-polar AM ester group allows the molecule to passively diffuse across the cell membrane.[8][11] Once in the cytoplasm, intracellular esterases hydrolyze the AM ester, trapping the now polar, cell-impermeant Fluo-3 molecule inside the cell.[1][4][12] This active form of the dye can then bind to free cytosolic Ca²⁺. The binding event induces a conformational change in Fluo-3, leading to a significant increase in its fluorescence emission when excited by light at the appropriate wavelength.[1][13] The change in fluorescence intensity is directly proportional to the change in intracellular Ca²⁺ concentration.
Caption: Mechanism of Fluo-3 AM action.
Gq-Coupled GPCR Signaling Pathway
A primary application for this assay is to study GPCRs that signal through the Gq alpha subunit. Activation of these receptors by an agonist initiates a well-defined signaling cascade leading to the release of Ca²⁺ from intracellular stores.
-
Receptor Activation: A ligand (e.g., a neurotransmitter or hormone) binds to and activates a Gq-coupled GPCR on the cell surface.[14]
-
G-protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[2]
-
PLC Activation: The activated Gαq subunit binds to and activates phospholipase C (PLC).[2][15]
-
IP₃ Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16][17]
-
Ca²⁺ Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[16][18][19] This binding triggers the opening of the channels and the rapid release of stored Ca²⁺ from the ER into the cytoplasm, causing a transient spike in intracellular Ca²⁺ concentration.[16][18] In some cells, this initial Ca²⁺ release can trigger further release through nearby ryanodine (B192298) receptors (RyRs) in a process called calcium-induced calcium-release (CICR).[20][21]
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Fluo-3 | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. abpbio.com [abpbio.com]
- 9. Fluo-3, AM [lifesct.com]
- 10. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 11. abpbio.com [abpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 14. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Gq-GPCR activation drives ER-dependent calcium oscillations in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium-release channels: structure and function of IP3 receptors and ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Crosstalk between ryanodine receptors and IP3 receptors as a factor shaping spontaneous Ca2+-release events in rabbit portal vein myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interplay between ryanodine and IP3 receptors in ATP-stimulated mouse luteinized-granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Multiplexing Intracellular Calcium Measurements with Fluo-3 AM and other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, and apoptosis. Fluo-3 acetoxymethyl (AM) ester is a widely used fluorescent indicator for measuring intracellular Ca²⁺ concentrations.[1] Its fluorescence increases significantly upon binding to Ca²⁺, with an emission maximum at approximately 525 nm when excited by a 488 nm argon laser.[1] To gain a more comprehensive understanding of cellular function, it is often necessary to correlate changes in intracellular Ca²⁺ with other physiological parameters. This can be achieved by co-staining cells with Fluo-3 AM and other fluorescent probes that report on different cellular events.
These application notes provide detailed protocols for the simultaneous measurement of intracellular Ca²⁺ using Fluo-3 AM in combination with probes for cell viability (Propidium Iodide), mitochondrial membrane potential (JC-1), and mitochondrial membrane potential (Tetramethylrhodamine, Ethyl Ester - TMRE).
Spectral Compatibility and Quantitative Data
Successful multiplex fluorescence imaging relies on the spectral compatibility of the chosen dyes to minimize crosstalk and allow for accurate signal separation. The following table summarizes the key spectral properties and working concentrations of Fluo-3 and commonly used co-staining probes.
| Fluorescent Probe | Parameter Measured | Excitation (nm) | Emission (nm) | Typical Working Concentration |
| Fluo-3 AM | Intracellular Ca²⁺ | ~506 | ~526 | 1-5 µM |
| Propidium Iodide (PI) | Cell Viability (Membrane Integrity) | ~535 | ~617 | 1-5 µg/mL |
| JC-1 (monomer) | Mitochondrial Membrane Potential (Low) | ~514 | ~529 | 1-10 µM |
| JC-1 (J-aggregates) | Mitochondrial Membrane Potential (High) | ~585 | ~590 | 1-10 µM |
| TMRE | Mitochondrial Membrane Potential | ~549 | ~575 | 20-200 nM |
Experimental Protocols
General Guidelines for Fluo-3 AM Staining
The following is a general protocol for loading cells with Fluo-3 AM. Optimization of dye concentration and incubation time may be required for different cell types.
-
Prepare Fluo-3 AM Stock Solution: Dissolve Fluo-3 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[2] Store at -20°C, protected from light.
-
Prepare Loading Buffer: Dilute the Fluo-3 AM stock solution in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 1-5 µM.[2] For improved dye loading, the non-ionic detergent Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.[2] To reduce dye leakage from the cells, the anion-transport inhibitor probenecid (B1678239) can be added at a final concentration of 1-2.5 mM.[2]
-
Cell Loading: Remove the culture medium from the cells and add the Fluo-3 AM loading buffer. Incubate for 30-60 minutes at 37°C.[3]
-
Wash: Remove the loading buffer and wash the cells twice with warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the Fluo-3 AM within the cells.[2]
Co-staining of Intracellular Ca²⁺ and Cell Viability with Fluo-3 AM and Propidium Iodide (PI)
This protocol is suitable for flow cytometry and fluorescence microscopy to simultaneously assess intracellular calcium levels in viable and non-viable cell populations.
-
Load cells with Fluo-3 AM: Follow the general protocol for Fluo-3 AM staining as described in section 3.1.
-
Prepare PI Staining Solution: Prepare a stock solution of Propidium Iodide in water or PBS at 1 mg/mL. Dilute the stock solution in a suitable buffer (e.g., PBS) to a final working concentration of 1-5 µg/mL.
-
Co-staining: After the de-esterification step of the Fluo-3 AM loading protocol, add the PI staining solution to the cells.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Imaging/Analysis: Proceed immediately to analysis by flow cytometry or fluorescence microscopy. Fluo-3 is typically detected in the green channel (e.g., FITC filter set), and PI in the red channel (e.g., TRITC or PE-Texas Red filter set).
Simultaneous Measurement of Intracellular Ca²⁺ and Mitochondrial Membrane Potential with Fluo-3 AM and JC-1
JC-1 is a ratiometric dye that exhibits a fluorescence emission shift from green (~529 nm) to red (~590 nm) as the mitochondrial membrane potential increases. This allows for a qualitative and quantitative assessment of mitochondrial health.
-
Prepare JC-1 Stock Solution: Dissolve JC-1 in DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light.
-
Prepare Co-staining Solution: In a suitable physiological buffer, prepare a working solution containing both Fluo-3 AM (1-5 µM) and JC-1 (1-10 µM). The addition of Pluronic F-127 (0.02-0.04%) is recommended to aid in dye solubilization.
-
Cell Loading: Remove the culture medium and add the co-staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.[4]
-
Wash: Wash the cells twice with warm physiological buffer.
-
De-esterification and Equilibration: Incubate the cells for an additional 30 minutes at 37°C to allow for Fluo-3 AM de-esterification and JC-1 equilibration.
-
Imaging: Analyze the cells by fluorescence microscopy or flow cytometry. Use the FITC or a similar filter set for Fluo-3 and the green JC-1 monomer signal. Use a TRITC or similar filter set for the red J-aggregate signal.
Co-staining of Intracellular Ca²⁺ and Mitochondrial Membrane Potential with Fluo-3 AM and TMRE
TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria in a membrane potential-dependent manner. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Load cells with Fluo-3 AM: Follow the general protocol for Fluo-3 AM staining as described in section 3.1.
-
Prepare TMRE Staining Solution: Prepare a stock solution of TMRE in DMSO at 1 mM.[5] Dilute the stock solution in a suitable buffer to a final working concentration of 20-200 nM.[5]
-
Co-staining: After the de-esterification step of the Fluo-3 AM loading protocol, add the TMRE staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.[6]
-
Wash: Gently wash the cells once with warm physiological buffer.
-
Imaging: Proceed to imaging. Fluo-3 is detected in the green channel, and TMRE in the red channel.
Visualizations
Experimental Workflow for Co-staining
Caption: General experimental workflow for co-staining cells with Fluo-3 AM and a second fluorescent probe.
Simplified Calcium Signaling Pathway
Caption: Simplified signaling pathway illustrating the link between an external stimulus, intracellular calcium mobilization, and subsequent changes in mitochondrial function, which can be monitored by the indicated fluorescent probes.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. abpbio.com [abpbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
How to reduce Fluo 3-AM compartmentalization in organelles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the compartmentalization of Fluo-3 (B43766) AM in organelles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3 AM compartmentalization and why is it a problem?
A1: Fluo-3 AM is a cell-permeant dye used to measure intracellular calcium concentration. After entering the cell, it is cleaved by cytosolic esterases into the active, calcium-sensitive form, Fluo-3, which is then trapped inside the cell.[1] However, the AM ester form can also enter organelles like mitochondria and the sarcoplasmic reticulum before it is cleaved.[2] This leads to the accumulation of the active Fluo-3 dye within these organelles, a phenomenon known as compartmentalization.[2] This is problematic because the fluorescence signal will then report calcium levels within these organelles in addition to the cytosol, leading to an inaccurate measurement of cytosolic calcium concentration.[2]
Q2: Which organelles are most commonly involved in Fluo-3 AM compartmentalization?
A2: The majority of studies suggest that mitochondria are the primary organelles for compartmentalization in many cell types, including cardiac myocytes.[2] The sarcoplasmic reticulum has also been identified as a site of Fluo-3 AM accumulation.[2] In fibroblast cells, Fluo-3 has been observed to be profoundly present in cell organelles.[3]
Q3: Are there alternatives to Fluo-3 AM that are less prone to compartmentalization?
A3: Yes, several newer generation calcium indicators have been developed to address the issue of compartmentalization. For example, Cal-520® is designed to be localized in the cytosol, which reduces its sequestration into organelles and provides a more accurate reflection of cytosolic free calcium changes.[4][5]
Troubleshooting Guide
Issue: I am observing a high, non-uniform background fluorescence, suggesting Fluo-3 AM is compartmentalizing in organelles.
Here are several strategies to troubleshoot and reduce Fluo-3 AM compartmentalization:
Optimization of Loading Protocol
Incomplete hydrolysis of AM esters in the cytosol is a major contributor to compartmentalization.[6] Optimizing your loading protocol can significantly reduce this issue.
-
Lower Incubation Temperature: Lowering the incubation temperature during loading can help reduce subcellular compartmentalization.[7] While Fluo-3 loading often requires incubation at 37°C, this can increase the activity of anion transporters that contribute to dye loss and potentially compartmentalization.[4] Consider testing a range of temperatures (e.g., room temperature, 30°C, 37°C) to find the optimal balance for your cell type.
-
Reduce Incubation Time and Dye Concentration: Using long incubation times or high concentrations of Fluo-3 AM can lead to the accumulation of incompletely hydrolyzed esters in the cytosol, which are more likely to be sequestered into organelles.[6] It is recommended to use the lowest possible dye concentration and incubation time that still provides an adequate signal. Typical incubation times range from 15 to 60 minutes.[7][8]
-
Allow for Complete De-esterification: After loading, wash the cells with indicator-free medium and incubate them for an additional 30 minutes to allow for the complete de-esterification of the intracellular Fluo-3 AM.[7]
Use of Chemical Additives
Several chemical additives can be used during the loading and experimental phases to improve Fluo-3 retention in the cytosol and reduce compartmentalization.
-
Pluronic® F-127: This non-ionic detergent is often used to aid in the dispersion of Fluo-3 AM in aqueous media.[9][10] While it primarily helps to prevent dye aggregation, optimizing its concentration can also improve loading efficiency.[11][12] A final concentration of around 0.02% is often recommended.[7][13]
-
Probenecid (B1678239) and Sulfinpyrazone (B1681189): These organic anion transport inhibitors can be added to the cell medium to reduce the leakage of de-esterified Fluo-3 from the cell.[7][8] By preventing the extrusion of the dye, they can help maintain a higher cytosolic concentration and potentially reduce the relative amount of compartmentalized dye. Probenecid is typically used at concentrations of 1-2.5 mM, while sulfinpyrazone is used at 0.1-0.25 mM.[8]
Experimental Protocol: Optimized Fluo-3 AM Loading
This protocol incorporates strategies to minimize compartmentalization.
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[9]
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.[9]
-
If using, prepare a stock solution of probenecid or sulfinpyrazone. Note that these solutions can be alkaline, so the pH of the final medium may need adjustment.[8]
-
-
Prepare Loading Buffer:
-
On the day of the experiment, warm the Fluo-3 AM and Pluronic® F-127 stock solutions to room temperature.[9]
-
For a final Fluo-3 AM concentration of 4 µM, mix an appropriate volume of the Fluo-3 AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution.[13]
-
Dilute this mixture into your buffered physiological medium (e.g., HBSS with Ca2+ and Mg2+) to the final desired concentration (e.g., 1-5 µM).[14]
-
If using, add probenecid (final concentration 1-2.5 mM) or sulfinpyrazone (final concentration 0.1-0.25 mM) to the loading buffer.[8]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Imaging:
-
You are now ready to perform your calcium imaging experiment.
-
Data Presentation: Comparison of Green Fluorescent Calcium Indicators
| Indicator | Kd (Ca2+) | Excitation (nm) | Emission (nm) | Key Features | Compartmentalization Tendency |
| Fluo-3 | ~390 nM[4] | 506[9] | 526[9] | Widely used, compatible with 488 nm laser lines.[8] | High, especially at 37°C.[3][4] |
| Fluo-4 | ~345 nM[4] | 494[4] | 516[15] | Brighter than Fluo-3 at 488 nm excitation.[4] | Can be greater than Fluo-3 in some cell types.[2] |
| Cal-520® | ~320 nM[5] | 492[4] | 514[4] | Optimized for cytosolic localization, brighter than Fluo-4.[4][5] | Reduced compared to Fluo-3 and Fluo-4.[4][5] |
| Fluo-8® | ~389 nM | 490 | 514 | Can be loaded at room temperature, two times brighter than Fluo-4.[4] | Information not explicitly available in the provided context, but improved loading conditions may help. |
Visualizations
Logical Workflow for Troubleshooting Fluo-3 AM Compartmentalization
Caption: Troubleshooting workflow for Fluo-3 AM compartmentalization.
Mechanism of Fluo-3 AM Loading and Compartmentalization
Caption: Fluo-3 AM loading and potential for organelle compartmentalization.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 11. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. Fluo-3-AM Assay [protocols.io]
- 15. apexbt.com [apexbt.com]
Troubleshooting high background fluorescence with Fluo 3-AM
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background fluorescence with Fluo-3 AM.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of high background fluorescence when using Fluo-3 AM?
High background fluorescence with Fluo-3 AM can stem from several factors during the experimental process. The most common issues include:
-
Incomplete De-esterification: The AM ester group on Fluo-3 AM must be cleaved by intracellular esterases for the dye to become fluorescent and calcium-sensitive. Incomplete cleavage can lead to a high background signal.
-
Extracellular Fluo-3: Residual Fluo-3 AM in the extracellular medium can be hydrolyzed by extracellular esterases, contributing to background fluorescence.
-
Dye Leakage: Once activated, Fluo-3 is negatively charged and should be retained within the cell. However, some cell types actively pump the dye out via organic anion transporters.[1][2][3]
-
Improper Loading Conditions: Using a Fluo-3 AM concentration that is too high or incubating for too long can lead to dye compartmentalization in organelles or cytotoxic effects, both of which can increase background fluorescence.
-
Cell Health: Unhealthy or dying cells can exhibit increased membrane permeability, leading to both excessive dye uptake and leakage, resulting in high and variable background.
-
Autofluorescence: Some cell types or media components naturally fluoresce at the same wavelengths used to excite Fluo-3 and measure its emission, contributing to the background signal.[4][5]
Q2: My background fluorescence is high. How can I optimize my Fluo-3 AM loading protocol?
Optimizing the loading protocol is a critical step in reducing background fluorescence. Here are several parameters you can adjust:
-
Decrease Fluo-3 AM Concentration: High concentrations can lead to incomplete solubilization and compartmentalization. It is best to perform a titration to determine the lowest effective dye concentration that provides a sufficient signal-to-noise ratio.[1][6][7]
-
Optimize Incubation Time and Temperature: The optimal incubation time can vary between cell types.[1][6] Shorter incubation times or lower temperatures (e.g., room temperature instead of 37°C) can reduce dye compartmentalization.[1][6][7]
-
Ensure Complete De-esterification: After loading, allow for a de-esterification period of at least 30 minutes in a dye-free medium to ensure complete cleavage of the AM esters.[1][8]
-
Thorough Washing: After loading, wash the cells thoroughly with an indicator-free medium to remove any extracellular Fluo-3 AM.[1][8][9][10]
Q3: The fluorescence signal is decreasing over time, and the background is increasing. What can I do?
This issue is often caused by the active transport of the de-esterified Fluo-3 out of the cells.
-
Use an Anion Transport Inhibitor: Organic anion transport inhibitors like probenecid (B1678239) can be added to the medium during loading and after to reduce the leakage of the activated dye.[1][2] Be aware that probenecid can have off-target effects and may be toxic to some cells.[2]
Q4: I am observing punctate or localized fluorescence instead of a diffuse cytosolic signal. Why is this happening?
This phenomenon, known as dye compartmentalization, can contribute to high background and inaccurate measurements.
-
Lower Loading Concentration and Temperature: As mentioned, reducing the Fluo-3 AM concentration and incubation temperature can minimize the sequestration of the dye into organelles like mitochondria or lysosomes.[1][6][7]
-
Use a Dispersing Agent: Non-ionic detergents like Pluronic® F-127 can aid in the dispersion of the water-insoluble Fluo-3 AM in your aqueous loading buffer, preventing the formation of dye aggregates that can be taken up by cells.[1][3][10]
Quantitative Data Summary
For optimal results, it is crucial to empirically determine the ideal conditions for your specific cell type and experimental setup. The following table provides a general range for key experimental parameters.
| Parameter | Recommended Range | Notes |
| Fluo-3 AM Stock Solution | 1-5 mM in anhydrous DMSO | Store desiccated and protected from light at -20°C.[1][11] |
| Final Loading Concentration | 1-5 µM | Titration is recommended to find the optimal concentration.[1][12] |
| Pluronic® F-127 Concentration | ~0.02% (w/v) | Helps to disperse the dye in aqueous media.[1] |
| Incubation Time | 15-60 minutes | Varies depending on the cell type.[1][6] |
| Incubation Temperature | 20-37°C | Lower temperatures may reduce compartmentalization.[1][6] |
| De-esterification Time | 30 minutes | Allows for complete hydrolysis of the AM ester.[1][12] |
| Probenecid Concentration | 1-2.5 mM | Can be used to reduce dye leakage.[1] |
| Excitation/Emission Wavelengths | ~488 nm / ~525 nm | [1] |
Experimental Protocols
Cell Loading with Fluo-3 AM
-
Prepare Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS).
-
To aid in dye dispersion, you can mix the Fluo-3 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium.[1]
-
-
Cell Incubation:
-
For adherent cells, remove the culture medium and add the Fluo-3 AM loading solution.
-
For suspension cells, pellet the cells and resuspend them in the loading solution.
-
-
Incubate: Incubate the cells for 15-60 minutes at 20-37°C, protected from light. The optimal time and temperature should be determined empirically.[1][6]
De-esterification and Washing
-
Remove Loading Solution: After incubation, remove the Fluo-3 AM loading solution.
-
Wash Cells: Wash the cells with indicator-free medium to remove any extracellular dye.[1][10] This step is crucial to minimize background fluorescence.
-
Incubate for De-esterification: Add fresh, indicator-free medium to the cells and incubate for an additional 30 minutes to allow for the complete de-esterification of the intracellular Fluo-3 AM.[1][8]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Fluo-3 AM loading and activation pathway.
Troubleshooting Workflow
Caption: Troubleshooting high background fluorescence.
References
- 1. abpbio.com [abpbio.com]
- 2. Fluo-3 | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 6. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 11. biotium.com [biotium.com]
- 12. Fluo-3-AM Assay [protocols.io]
Optimizing Fluo-3 AM Loading: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Fluo-3 AM loading time and temperature for accurate intracellular calcium measurements.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during Fluo-3 AM loading and provide practical solutions.
Q1: What is the optimal loading time and temperature for Fluo-3 AM?
A1: The ideal loading conditions for Fluo-3 AM are highly dependent on the cell type. However, a general starting point is to incubate cells with Fluo-3 AM for 15-60 minutes at either room temperature (20-25°C) or 37°C.[1][2] It is crucial to empirically determine the optimal time and temperature for your specific cell line to achieve sufficient signal with minimal cytotoxicity.
Q2: My fluorescence signal is weak. How can I improve it?
A2: Weak fluorescence signals can result from several factors:
-
Suboptimal Loading: The loading time may be too short, or the temperature too low. Try increasing the incubation time or switching from room temperature to 37°C. However, be mindful that higher temperatures can lead to dye compartmentalization.[1]
-
Low Dye Concentration: The concentration of Fluo-3 AM might be insufficient. A typical starting concentration is between 1-5 µM.[1] You may need to titrate the concentration to find the optimal balance between signal intensity and potential toxicity.
-
Poor Dye Solubility: Fluo-3 AM is lipophilic and can be difficult to dissolve in aqueous buffers. The use of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in its dispersion.[1]
-
Dye Extrusion: Some cell types actively pump out the de-esterified Fluo-3. The addition of an organic anion-transport inhibitor, such as probenecid (B1678239) (1-2.5 mM), to the loading and imaging buffer can help to reduce this leakage.[1]
Q3: I'm observing high background fluorescence. What could be the cause?
A3: High background fluorescence is often due to:
-
Incomplete Washing: Ensure that the cells are thoroughly washed with indicator-free medium after loading to remove any extracellular dye.[1]
-
Incomplete De-esterification: After washing, an additional incubation period of at least 30 minutes in dye-free medium is recommended to allow for the complete hydrolysis of the AM ester by intracellular esterases.[1]
-
Extracellular Dye: If you suspect residual extracellular Fluo-3, you can add a quencher to the extracellular medium.
Q4: My cells are showing signs of toxicity or altered function after loading. What should I do?
A4: Cell toxicity is a common concern with AM ester dyes. To mitigate this:
-
Lower Dye Concentration: Use the lowest possible concentration of Fluo-3 AM that still provides an adequate signal.
-
Reduce Loading Time and Temperature: Shorter incubation times and lower temperatures (e.g., room temperature instead of 37°C) can reduce stress on the cells.[1] Lowering the incubation temperature can also lessen subcellular compartmentalization.[1]
-
Minimize Light Exposure: Protect the cells from light as much as possible during and after loading to prevent phototoxicity.
Q5: I see punctate or localized fluorescence instead of a diffuse cytosolic signal. Why is this happening?
A5: This phenomenon, known as subcellular compartmentalization , occurs when the dye accumulates in organelles like mitochondria or lysosomes. It is more likely to happen with longer incubation times and at higher temperatures (37°C).[1][3] To minimize this, try loading the cells at room temperature or for a shorter duration.
Data Presentation: Optimizing Loading Conditions
The following tables summarize recommended starting conditions for Fluo-3 AM loading based on experimental data. Note that these are starting points, and optimization for your specific experimental setup is highly recommended.
Table 1: General Fluo-3 AM Loading Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 5 µM | Start with a lower concentration and titrate up as needed. |
| Loading Time | 15 - 60 minutes | Longer times may increase signal but also toxicity and compartmentalization.[1] |
| Loading Temperature | 20 - 37°C | Room temperature is often preferred to reduce compartmentalization.[1][3] |
| Pluronic® F-127 | ~0.02% (w/v) | Aids in dye solubilization.[1] |
| Probenecid | 1 - 2.5 mM | Reduces dye leakage from the cells.[1] |
Table 2: Cell-Type-Specific Loading Recommendations
| Cell Type | Fluo-3 AM Conc. | Loading Time | Loading Temp. | Reference |
| Neurons | 2 - 5 µM | 30 - 60 minutes | 37°C | [4] |
| Cardiomyocytes | 3 - 5 µM | 25 minutes | Room Temp. | [5] |
| Cardiomyocytes | 20 µM | 10 minutes | 37°C | [6] |
| Lymphocytes | 1 - 2 mM | 45 minutes | 37°C | [7] |
| Primary Hepatocytes | 5 µM | 30 minutes | 37°C | [5] |
| CHO Cells | 4 µM | 60 minutes | 37°C | [8] |
| Human T-cells | 4 µM | 20 minutes | 37°C | [9] |
Experimental Protocols
Standard Protocol for Fluo-3 AM Loading in Adherent Cells
-
Cell Preparation: Plate adherent cells on coverslips or in a multi-well plate and allow them to adhere overnight in a CO₂ incubator.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Prepare a loading buffer of your choice (e.g., HBSS or a physiological saline solution).
-
-
Loading Solution Preparation:
-
Warm the Fluo-3 AM and Pluronic® F-127 stock solutions to room temperature.
-
For a final concentration of 4 µM Fluo-3 AM and 0.02% Pluronic® F-127, mix the appropriate volumes of the stock solutions with the loading buffer. If using probenecid, add it to the loading buffer at this stage.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Add the Fluo-3 AM loading solution to the cells and incubate for 15-60 minutes at the desired temperature (room temperature or 37°C), protected from light.[1]
-
-
Washing and De-esterification:
-
Imaging: The cells are now ready for fluorescence imaging.
Visualizations
Fluo-3 AM Calcium Signaling Pathway
Caption: Mechanism of Fluo-3 AM for intracellular calcium detection.
Experimental Workflow for Fluo-3 AM Loading and Measurement
Caption: Step-by-step experimental workflow for Fluo-3 AM assays.
References
- 1. abpbio.com [abpbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 7. Fluo-3 and Fluo-4 Protocols [icms.qmul.ac.uk]
- 8. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 9. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
Technical Support Center: Fluo-3 AM Calcium Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Fluo-3 AM dye leakage from cells during calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3 AM, and how does it work?
Fluo-3 AM is a cell-permeant dye used for measuring intracellular calcium concentrations. The "AM" (acetoxymethyl ester) portion makes the molecule lipid-soluble, allowing it to cross the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave off the AM group, trapping the now cell-impermeant Fluo-3 molecule.[1][2][3][4][5] Fluo-3 itself is essentially non-fluorescent, but its fluorescence intensity increases by approximately 100-fold upon binding to free calcium ions.[1] This property allows for the sensitive detection of changes in intracellular calcium levels.
Q2: Why is my Fluo-3 signal weak or decreasing over time?
A weak or decreasing Fluo-3 signal is often due to dye leakage from the cells. After the AM ester is cleaved, the resulting Fluo-3 molecule is an organic anion. Cells possess organic anion transporters (OATs) in their membranes that can actively extrude Fluo-3 back into the extracellular medium, leading to signal loss.[1][2][6][7] This process is temperature-dependent and can vary between cell types.[2][6]
Q3: How can I prevent Fluo-3 dye leakage?
The most common method to prevent Fluo-3 leakage is to use organic anion transporter inhibitors. These compounds block the transporters responsible for extruding the dye from the cell.[1][7][8][9] Additionally, optimizing experimental conditions such as temperature and incubation times can help minimize dye leakage and compartmentalization.[8][10][11]
Troubleshooting Guide: Preventing Fluo-3 AM Dye Leakage
This guide addresses common issues related to Fluo-3 AM dye leakage and provides step-by-step solutions.
Issue 1: Rapid loss of fluorescent signal after loading.
Cause: Active transport of the de-esterified Fluo-3 out of the cell by organic anion transporters.[2][6][7]
Solution:
-
Use Organic Anion Transporter Inhibitors: The most effective way to prevent dye leakage is to add an organic anion transporter inhibitor to your cell loading and imaging buffers.[1][8][9] The two most commonly used inhibitors are probenecid (B1678239) and sulfinpyrazone (B1681189).
-
Probenecid: Typically used at a final concentration of 1-2.5 mM.[8][9]
-
Sulfinpyrazone: Generally used at a final concentration of 0.1-0.25 mM.[9]
Caution: Stock solutions of probenecid and sulfinpyrazone are alkaline. It is crucial to readjust the pH of your final buffer solution to physiological levels (typically pH 7.2-7.4) after adding the inhibitor.[9][12] Probenecid can also have off-target effects on certain ion channels and receptors, so it's important to perform control experiments to ensure it doesn't interfere with your specific biological question.[1][12]
-
-
Optimize Incubation Temperature: Lowering the incubation temperature during dye loading can reduce both dye leakage and compartmentalization into organelles like mitochondria.[8][10][11] While 37°C is often used, consider loading cells at room temperature (20-25°C) to improve dye retention.[10]
Issue 2: High background fluorescence.
Cause: Incomplete removal of extracellular Fluo-3 AM or leakage of the active dye into the medium.
Solution:
-
Thorough Washing: After loading, wash the cells multiple times with indicator-free medium to remove any dye that is non-specifically associated with the cell surface.[8]
-
Include Inhibitors in Wash Buffer: If using an organic anion transporter inhibitor, include it in the wash buffer as well to prevent leakage during the washing steps.[8]
-
Allow for Complete De-esterification: After washing, incubate the cells for an additional 30 minutes in indicator-free medium (containing the inhibitor, if applicable) to allow for the complete de-esterification of any remaining intracellular Fluo-3 AM.[8] This ensures that the measured fluorescence is from the active, calcium-sensitive form of the dye.
Quantitative Data Summary
The following table summarizes the recommended concentrations and key considerations for the most common Fluo-3 AM leakage inhibitors.
| Inhibitor | Recommended Concentration | Key Considerations |
| Probenecid | 1–2.5 mM[8][9] | - Stock solutions are alkaline; pH of the final medium must be readjusted.[9] - Can have off-target effects on some ion channels and receptors.[1][12] - May be toxic to some cell types with prolonged exposure.[1] |
| Sulfinpyrazone | 0.1–0.25 mM[9] | - Stock solutions are alkaline; pH of the final medium must be readjusted.[9] - A uricosuric agent that can also inhibit cyclooxygenase.[13] |
Experimental Protocols
Protocol 1: Standard Fluo-3 AM Loading with Probenecid
This protocol provides a general guideline for loading adherent cells with Fluo-3 AM while minimizing dye leakage.
-
Prepare Solutions:
-
Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[8][10]
-
Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic® F-127 in anhydrous DMSO.[8][10]
-
Probenecid Stock Solution: Prepare a 250 mM stock solution of probenecid in 0.5 M NaOH.[12]
-
Loading Buffer: Use a buffered physiological medium of choice (e.g., HBSS) and add probenecid to a final concentration of 2.5 mM. Adjust the pH to 7.4 with HCl.[12]
-
-
Prepare Dye Loading Solution:
-
For a final Fluo-3 AM concentration of 1-5 µM, mix equal volumes of the Fluo-3 AM stock solution and the 20% Pluronic® F-127 stock solution.[8][10]
-
Dilute this mixture into the pre-warmed Loading Buffer to achieve the desired final Fluo-3 AM concentration. The final Pluronic® F-127 concentration will be approximately 0.02%.[8]
-
-
Cell Loading:
-
Wash cells once with the Loading Buffer.
-
Remove the wash buffer and add the Dye Loading Solution to the cells.
-
Incubate for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for your cell type.[8]
-
-
Washing and De-esterification:
-
Imaging:
-
Proceed with your fluorescence imaging experiment. The excitation maximum for Fluo-3 is 506 nm, and the emission maximum is 526 nm.[1]
-
Visualizations
Fluo-3 AM Loading and Leakage Pathway
Caption: Mechanism of Fluo-3 AM loading, activation, and leakage via organic anion transporters.
Experimental Workflow for Preventing Dye Leakage
Caption: Step-by-step workflow for Fluo-3 AM loading with leakage prevention.
Troubleshooting Logic for Weak Fluo-3 Signal
Caption: Decision tree for troubleshooting a weak Fluo-3 AM signal.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. abpbio.com [abpbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 12. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for Fluo 3-AM experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Fluo-3 AM experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3 AM, and how does it measure intracellular calcium?
Fluo-3 is a fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺]i).[1] The acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant version of the dye.[1][2][3] Once inside the cell, intracellular enzymes called esterases cleave the AM group, trapping the active, calcium-sensitive form (Fluo-3) in the cytosol.[1][3][4] Fluo-3 is essentially non-fluorescent in its calcium-free state but exhibits a significant increase in fluorescence intensity (up to 100-fold) upon binding to Ca²⁺.[1][5][6] This fluorescence can be detected using techniques like flow cytometry, confocal microscopy, and fluorescence spectroscopy.[2]
Q2: What are the common causes of a low signal-to-noise ratio in Fluo-3 AM experiments?
A low signal-to-noise ratio (SNR) can be caused by several factors:
-
High Background Fluorescence: This can result from incomplete removal of extracellular dye, spontaneous hydrolysis of Fluo-3 AM in the loading buffer, or autofluorescence from cells or media components.[5][7]
-
Low Signal Intensity: Insufficient loading of the dye, incomplete de-esterification of Fluo-3 AM to its active form, or dye leakage from the cells can all lead to a weak signal.[7]
-
Phototoxicity and Photobleaching: Excessive excitation light can damage cells, leading to altered calcium signaling, and can also irreversibly destroy the fluorophore, reducing the signal.[8]
-
Subcellular Compartmentalization: The dye can accumulate in organelles like mitochondria, which can contribute to background fluorescence and interfere with the measurement of cytosolic calcium. Lowering the incubation temperature can help reduce this issue.[2][8][9]
Q3: How can I reduce high background fluorescence?
To minimize background fluorescence:
-
Thorough Washing: After loading, wash the cells multiple times with indicator-free medium to remove any dye that is nonspecifically associated with the cell surface.[2][10]
-
Optimize Dye Concentration: Use the minimum dye concentration necessary to obtain an adequate signal. Higher concentrations can lead to increased background.[2][9]
-
Check for AM Ester Hydrolysis: Test your Fluo-3 AM stock solution for degradation. A simple test involves measuring the fluorescence of the dye in a calcium-free buffer before and after adding a saturating amount of calcium. A significant increase in fluorescence upon calcium addition indicates hydrolysis.[9]
-
Use Autofluorescence Quenchers: For tissues with high autofluorescence, consider using commercially available quenching agents.[11]
-
Optimize Imaging Settings: Adjust instrument settings, such as detector gain and laser power, to minimize background noise.[12]
Q4: My cells seem to lose the Fluo-3 signal over time. What is happening and how can I prevent it?
Signal loss over time is often due to the leakage of the de-esterified Fluo-3 from the cells. This occurs via organic anion transporters in the cell membrane.[4] To prevent this:
-
Use Probenecid (B1678239): Add an organic anion transport inhibitor, such as probenecid (typically 1-2.5 mM), to both the loading and imaging buffers.[2][9][13] Probenecid helps to block the transporters responsible for dye leakage.[14]
-
Optimize Temperature: While loading at 37°C can be efficient, it may also increase the rate of dye leakage.[14] Consider loading at a lower temperature (e.g., room temperature) to reduce efflux.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Incomplete removal of extracellular Fluo-3 AM. | Wash cells thoroughly (2-3 times) with indicator-free buffer after loading.[2][10] |
| Spontaneous hydrolysis of Fluo-3 AM in the loading buffer. | Prepare the Fluo-3 AM working solution immediately before use. Test for hydrolysis by checking fluorescence in calcium-free vs. calcium-containing buffer.[9] | |
| Autofluorescence from cells or culture medium. | Image an unstained control sample to determine the level of autofluorescence. Use phenol (B47542) red-free medium for imaging.[11] | |
| Subcellular compartmentalization of the dye. | Lower the incubation temperature during loading (e.g., to room temperature) to reduce uptake into organelles.[2][9] | |
| Low Fluorescence Signal | Inefficient dye loading. | Optimize Fluo-3 AM concentration (typically 1-5 µM).[2] Use Pluronic® F-127 (at a final concentration of ~0.02%) to aid in dye dispersal.[2][9] Ensure the DMSO used to prepare the stock solution is anhydrous.[2] |
| Incomplete de-esterification of Fluo-3 AM. | After washing, incubate cells for an additional 30 minutes in indicator-free medium to allow for complete de-esterification.[2][10] | |
| Dye leakage from cells. | Add an organic anion transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffers.[2][9] | |
| Fluctuating or Inconsistent Baseline Fluorescence | Uneven dye loading across the cell population. | Ensure a homogenous cell suspension during loading. Gently mix the cells with the loading solution. |
| Cell stress or damage during handling. | Handle cells gently during washing and media changes to avoid activating mechanosensitive calcium channels. | |
| Phototoxicity from the excitation light source. | Reduce the intensity and duration of light exposure. Use neutral density filters or lower laser power.[15] | |
| Poor Dynamic Range (small fold-change in fluorescence) | Suboptimal imaging settings. | Adjust the gain and offset of the detector to ensure the baseline fluorescence is low but not zero, allowing for the detection of increases in signal. |
| Calcium buffering by the indicator. | Use the lowest possible concentration of Fluo-3 that gives a sufficient signal to minimize the buffering of intracellular calcium.[16] |
Experimental Protocols
Standard Protocol for Loading Adherent Cells with Fluo-3 AM
-
Prepare Stock Solutions:
-
Prepare Loading Buffer:
-
Dilute the Fluo-3 AM stock solution in a buffered physiological medium (e.g., HBSS or DMEM) to a final working concentration of 1-5 µM.[2]
-
To aid in dye dispersion, you can first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the medium. This results in a final Pluronic® F-127 concentration of approximately 0.02%.[2]
-
If using, add probenecid to the loading buffer at its final working concentration (e.g., 1-2.5 mM).[2]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Imaging:
-
Mount the cells on the microscope.
-
Excite the cells at ~488 nm and measure the fluorescence emission at ~525 nm.[2]
-
Visualizations
Fluo-3 AM Loading and Activation Pathway
Caption: Workflow of Fluo-3 AM entering the cell and becoming fluorescent upon binding calcium.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting common issues leading to a low signal-to-noise ratio.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. abpbio.com [abpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluo-3 | AAT Bioquest [aatbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
Effect of Pluronic F-127 on Fluo 3-AM loading efficiency.
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of Pluronic F-127 for efficient Fluo-3 AM loading in live cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Pluronic F-127 in Fluo-3 AM loading?
Pluronic F-127 is a non-ionic surfactant that plays a crucial role in the solubilization and dispersion of the hydrophobic Fluo-3 AM ester in aqueous solutions.[1][2][3][4] Due to its amphipathic nature, it forms micelles that encapsulate the water-insoluble Fluo-3 AM, facilitating its delivery to the cell membrane for efficient loading.
Q2: Is Pluronic F-127 always necessary for Fluo-3 AM loading?
While not strictly mandatory for all cell types, Pluronic F-127 is highly recommended to ensure equitable dye distribution and cellular loading.[1] Its use can significantly improve the consistency and reproducibility of your experiments by preventing the aggregation of Fluo-3 AM in your loading buffer. However, some studies have shown that for certain cell types or experimental conditions, adequate loading can be achieved without it.[5]
Q3: What is the recommended final concentration of Pluronic F-127 for Fluo-3 AM loading?
The final concentration of Pluronic F-127 should be kept low, typically at or below 0.1%.[2] The most commonly recommended final in-well concentration ranges from 0.02% to 0.04%.[6][7][8] It is crucial to optimize the concentration for your specific cell type and experimental conditions, as high concentrations can be cytotoxic.[9][10][11]
Q4: Can Pluronic F-127 affect cell viability?
Yes, at higher concentrations, Pluronic F-127 can exhibit cytotoxicity.[9][10][11] It is essential to perform control experiments to assess the impact of your chosen Pluronic F-127 concentration on the health and function of your cells. Studies have shown that Pluronic F-127 solutions were not cytotoxic at concentrations from 0.5% to 2.0% in certain cell lines, but toxicity is cell-type dependent.[9]
Q5: How should I prepare and store Pluronic F-127 stock solutions?
Pluronic F-127 is typically prepared as a 10% (w/v) solution in water or a 20% (w/v) solution in anhydrous DMSO.[2][3] Gentle heating (around 40°C) may be required to fully dissolve the solid.[2] Store stock solutions at room temperature; do not refrigerate or freeze, as this can cause the Pluronic F-127 to precipitate out of solution.[2] If crystallization occurs, the solution can be gently reheated to redissolve the precipitate.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no Fluo-3 fluorescence signal | 1. Inefficient dye loading: Fluo-3 AM may have precipitated out of the aqueous loading buffer. 2. Hydrolysis of Fluo-3 AM: The AM ester may have been hydrolyzed before entering the cells. 3. Cellular extrusion of the dye: Active transporters in the cell membrane may be pumping the de-esterified Fluo-3 out of the cytoplasm. | 1. Use Pluronic F-127: Ensure Pluronic F-127 is included in your loading buffer to aid in the dispersion of Fluo-3 AM. A final concentration of 0.02-0.04% is recommended.[7] 2. Use anhydrous DMSO: Prepare your Fluo-3 AM stock solution in high-quality, anhydrous DMSO to prevent premature hydrolysis.[2][12] 3. Add an anion transport inhibitor: Include probenecid (B1678239) (1-2.5 mM) in your loading and imaging buffer to inhibit the activity of organic anion transporters.[1][8] |
| High background fluorescence | 1. Extracellular Fluo-3: Incomplete washing after the loading step. 2. Incomplete hydrolysis of Fluo-3 AM: The AM ester form is not fluorescent but can contribute to background if not fully cleaved by intracellular esterases. | 1. Thorough washing: After incubation with the dye, wash the cells two to three times with fresh, dye-free buffer.[12] 2. Allow time for de-esterification: After washing, incubate the cells for an additional 30 minutes in dye-free medium to allow for complete hydrolysis of the AM ester.[6] |
| Uneven or patchy cell loading | 1. Aggregation of Fluo-3 AM: The dye was not properly dispersed in the loading buffer. 2. Uneven cell density: Cells are not uniformly distributed in the culture vessel. | 1. Proper mixing: When preparing the loading solution, mix the Fluo-3 AM stock with the Pluronic F-127 stock before diluting into the final buffer. Vortex briefly to ensure thorough mixing.[1] 2. Ensure a monolayer: Plate cells at a density that allows for a confluent monolayer without significant clumping. |
| Cell death or morphological changes | 1. Cytotoxicity of Pluronic F-127: The concentration of Pluronic F-127 is too high. 2. Toxicity of DMSO: The final concentration of DMSO in the loading buffer is too high. 3. Phototoxicity: Excessive exposure to excitation light. | 1. Optimize Pluronic F-127 concentration: Perform a dose-response experiment to determine the highest non-toxic concentration of Pluronic F-127 for your cells. Start with a low concentration (e.g., 0.01%) and increase if necessary. 2. Minimize DMSO concentration: Keep the final DMSO concentration in the loading buffer below 1%. 3. Reduce light exposure: Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio. |
Quantitative Data Summary
The optimal concentrations for Fluo-3 AM loading can vary depending on the cell type and experimental setup. The following table summarizes the generally recommended concentration ranges found in the literature.
| Reagent | Stock Solution Concentration | Final Loading Concentration | Reference |
| Fluo-3 AM | 1-5 mM in anhydrous DMSO | 1-10 µM | [2][8][12] |
| Pluronic F-127 | 10% in H₂O or 20% in DMSO | 0.02% - 0.1% | [2][6][7] |
| Probenecid | 250 mM in aqueous solution | 1-2.5 mM | [8] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Fluo-3 AM Stock Solution (1-5 mM):
-
Allow the vial of Fluo-3 AM to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 1-5 mM.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[12]
-
-
Pluronic F-127 Stock Solution (20% w/v in DMSO):
Protocol 2: Cell Loading with Fluo-3 AM
-
Prepare Loading Buffer:
-
Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
For a final Fluo-3 AM concentration of 4 µM and a final Pluronic F-127 concentration of 0.02%, mix equal volumes of the Fluo-3 AM stock solution and the 20% Pluronic F-127 stock solution immediately before use.[3]
-
Dilute this mixture into the pre-warmed loading buffer to achieve the desired final concentrations.
-
If using, add probenecid to the loading buffer at this stage.
-
-
Cell Loading:
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells two to three times with fresh, dye-free buffer.[12]
-
Add fresh, dye-free buffer (containing probenecid if used previously) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-3 AM.[6]
-
The cells are now ready for fluorescence imaging.
-
Visualizations
Caption: Experimental workflow for loading cells with Fluo-3 AM using Pluronic F-127.
Caption: Mechanism of Pluronic F-127 in facilitating Fluo-3 AM cell loading.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluo-3-AM Assay [protocols.io]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. abpbio.com [abpbio.com]
- 9. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual responsive oligo(lysine)-modified Pluronic F127 hydrogels for drug release of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
Technical Support Center: Fluo-3 AM and Probenecid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using probenecid (B1678239) to improve Fluo-3 AM retention in live cells for intracellular calcium studies.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3 AM and how does it work?
Fluo-3 AM is a cell-permeable dye used to measure intracellular calcium.[1][2] The "AM" (acetoxymethyl) ester group increases the molecule's hydrophobicity, allowing it to easily cross the cell membrane.[1][3][4] Once inside the cell, intracellular enzymes called esterases cleave off the AM group, trapping the now active, calcium-sensitive Fluo-3 molecule.[1][4] In its calcium-free form, Fluo-3 is essentially non-fluorescent.[3][5] However, upon binding to intracellular calcium ions, its fluorescence intensity increases by approximately 100-fold.[3][6]
Q2: Why is probenecid used with Fluo-3 AM?
Once Fluo-3 AM is hydrolyzed within the cell to the active Fluo-3, it becomes negatively charged.[7][8] Many cell types, such as CHO and HeLa, possess organic anion transporters (OATs) that can actively pump these negatively charged fluorescent dyes out of the cell.[9][10] This leakage leads to a decrease in the intracellular dye concentration and an increase in background fluorescence, ultimately reducing the signal-to-noise ratio of the assay.[11] Probenecid is an inhibitor of these organic anion transporters.[9][11][12][13] By blocking these transporters, probenecid improves the intracellular retention of Fluo-3, leading to a more stable and sensitive measurement of intracellular calcium.[7][11]
Q3: What is the mechanism of action for probenecid?
Probenecid acts as a competitive inhibitor of organic anion transporters (OATs) located in the cell membrane.[12][14] These transporters are responsible for the efflux of various organic anions, including the de-esterified Fluo-3 dye.[9][11] By binding to these transporters, probenecid prevents them from exporting the Fluo-3, thereby increasing its concentration and retention time within the cell.[7]
Q4: Are there any potential side effects of using probenecid in my experiments?
Yes, while probenecid is widely used, it can have some undesirable effects. It has been reported to exhibit cellular toxicity in some cases.[3][9] Furthermore, probenecid can alter the calcium flux kinetics of certain ion channels and may decrease the response of some G-protein coupled receptors (GPCRs) to their agonists.[9] It has also been shown to activate TRPV2 receptors in sensory ganglia while inhibiting TAS2R taste receptors.[3] Therefore, it is crucial to perform appropriate controls to ensure that probenececid is not interfering with the specific signaling pathway being investigated.
Q5: Are there alternatives to probenecid for improving dye retention?
Yes, alternatives to probenecid are available. Some newer fluorescent calcium indicators, such as Calbryte™ 520 AM, have been specifically designed for improved intracellular retention without the need for probenecid.[9] Additionally, sulfinpyrazone (B1681189) can be used as another organic anion transport inhibitor.[6][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | 1. Incomplete removal of extracellular Fluo-3 AM. 2. Leakage of de-esterified Fluo-3 from the cells. 3. Subcellular compartmentalization of the dye. | 1. Ensure thorough washing of cells with indicator-free medium after loading.[16] 2. Add probenecid (typically 1-2.5 mM) to the loading and assay buffer to inhibit dye leakage.[6][15][16] 3. Lower the incubation temperature during loading to reduce dye sequestration into organelles.[16] |
| Low fluorescence signal or poor signal-to-noise ratio | 1. Inefficient loading of Fluo-3 AM. 2. Incomplete de-esterification of Fluo-3 AM. 3. Dye leakage from the cells. 4. Low intracellular calcium concentration. | 1. Optimize Fluo-3 AM concentration (typically 1-5 µM) and loading time (15-60 minutes).[16] The use of a non-ionic detergent like Pluronic® F-127 (typically 0.02-0.04%) can aid in dye solubilization and loading.[16][17][18] 2. After loading, incubate cells in indicator-free medium for an additional 30 minutes to allow for complete de-esterification.[16][19] 3. Use probenecid (1-2.5 mM) to prevent dye extrusion.[13][16] 4. Ensure your experimental conditions are appropriate to elicit a calcium response. Use a positive control (e.g., ionomycin) to confirm cell viability and dye responsiveness. |
| Fluctuating or inconsistent data | 1. Uneven dye loading across the cell population. 2. Probenecid interfering with the cellular process being studied. 3. Photodamage to the cells from excessive excitation light. | 1. Ensure proper mixing of the Fluo-3 AM and Pluronic® F-127 in the loading buffer for even dispersion.[18] 2. Perform control experiments without probenecid to assess its impact on your specific assay. Consider using a probenecid-free indicator if interference is observed.[9] 3. Minimize exposure of cells to the excitation light source. Use the lowest possible laser power or illumination intensity that provides an adequate signal. |
| Probenecid preparation and solubility issues | Probenecid has poor solubility in aqueous solutions at neutral pH. | Probenecid is typically dissolved in a small amount of 1 M NaOH before being diluted in the final buffer.[11][17] It is important to readjust the final pH of the medium after adding the alkaline probenecid stock solution.[6] Water-soluble forms of probenecid are also commercially available.[11] |
Experimental Protocols
Preparation of Reagents
| Reagent | Stock Concentration | Preparation | Final Concentration |
| Fluo-3 AM | 1-5 mM | Dissolve in anhydrous DMSO.[5][16] | 1-5 µM |
| Pluronic® F-127 | 20% (w/v) | Dissolve in DMSO.[16] | 0.02-0.04% |
| Probenecid | 250 mM | Dissolve in 0.5 N NaOH.[20] | 1-2.5 mM |
Cell Loading Protocol with Fluo-3 AM and Probenecid
-
Prepare Dye Loading Solution:
-
For a final volume of 10 mL, start with your buffered physiological medium of choice (e.g., HBSS).
-
Add the appropriate volume of your Probenecid stock solution to achieve the desired final concentration (e.g., 100 µL of a 250 mM stock for a final concentration of 2.5 mM). Adjust the pH of the buffer back to physiological range (7.2-7.4) if necessary.[6][20]
-
In a separate microfuge tube, mix an equal volume of your Fluo-3 AM stock solution and 20% Pluronic® F-127 solution.[16]
-
Add the Fluo-3 AM/Pluronic® F-127 mixture to the probenecid-containing buffer to achieve the desired final Fluo-3 AM concentration (e.g., 2-10 µL of a 1 mM stock for a final concentration of 2-10 µM).
-
Vortex the final dye loading solution briefly to ensure it is well-mixed.[18]
-
-
Cell Loading:
-
Aspirate the culture medium from your cells.
-
Add the dye loading solution to the cells.
-
Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for your specific cell type.[16] Note that incubation at 37°C can sometimes lead to dye compartmentalization in organelles.[5]
-
-
Washing and De-esterification:
-
Remove the dye loading solution.
-
Wash the cells with indicator-free medium (containing probenecid, if used during loading) to remove any extracellular dye.[16]
-
Add fresh indicator-free medium (containing probenecid) and incubate for an additional 30 minutes to allow for complete de-esterification of the Fluo-3 AM inside the cells.[16][19]
-
-
Measurement:
Visualizations
Caption: Experimental workflow for loading cells with Fluo-3 AM using probenecid.
Caption: Mechanism of probenecid in preventing Fluo-3 leakage from the cell.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 10. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 13. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 14. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mesgenbio.com [mesgenbio.com]
- 16. abpbio.com [abpbio.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluo-3 AM Calcium Indicator
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak or inconsistent signals when using the Fluo-3 AM intracellular calcium indicator.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline Fluo-3 AM fluorescence signal weak?
A weak baseline signal can stem from several factors including suboptimal dye loading, issues with the dye itself, or problems with the imaging setup. Key areas to investigate are:
-
Inadequate Dye Concentration: The concentration of Fluo-3 AM may be too low for your specific cell type.
-
Insufficient Incubation Time: The cells may not have had enough time to take up the dye.
-
Poor Dye Solubilization: Fluo-3 AM is lipophilic and can aggregate in aqueous solutions, preventing efficient cell loading.
-
Hydrolysis of Fluo-3 AM Stock: The AM ester is sensitive to moisture and can hydrolyze over time, rendering it unable to cross the cell membrane.
-
Incorrect Filter Sets/Wavelengths: Ensure your microscope or plate reader is set to the optimal excitation and emission wavelengths for Fluo-3 (Excitation: ~490-506 nm, Emission: ~525-526 nm).[1][2]
Q2: What causes my Fluo-3 AM signal to be inconsistent between experiments or even between cells in the same experiment?
Signal inconsistency is a common challenge and can be attributed to:
-
Incomplete De-esterification: The acetoxymethyl (AM) ester groups must be fully cleaved by intracellular esterases for Fluo-3 to become fluorescent upon calcium binding. Incomplete cleavage leads to a non-responsive, dim signal.[3][4]
-
Dye Leakage: Once hydrolyzed, the active Fluo-3 can be actively transported out of the cell by organic anion transporters.[3][5][6]
-
Subcellular Compartmentalization: Fluo-3 AM can accumulate in organelles like mitochondria, leading to a non-uniform cytosolic signal. This can often be mitigated by loading at a lower temperature.[3]
-
Cell Health and Density: Unhealthy cells may not have active esterases to cleave the AM ester, and inconsistent cell densities can lead to variable dye uptake.
-
Phototoxicity: Excessive laser power or prolonged exposure can damage cells, leading to altered calcium signaling and dye bleaching.
Q3: How can I improve the signal-to-noise ratio of my Fluo-3 AM measurements?
Improving the signal-to-noise ratio is critical for detecting subtle changes in intracellular calcium. Consider the following:
-
Optimize Dye Loading: Use the lowest effective dye concentration to minimize background fluorescence.[3]
-
Washing Steps: Thoroughly wash cells after loading to remove any extracellular dye that contributes to background noise.[4]
-
Use of Probenecid (B1678239): This organic anion transport inhibitor can be added to the medium to reduce the leakage of de-esterified Fluo-3 from the cells.[3][7]
-
Background Correction: In image analysis, properly subtract the background fluorescence from a region without cells.
-
Instrument Settings: Adjust detector gain or photomultiplier tube (PMT) voltage to enhance the signal, but be mindful of increasing noise.
Q4: Can the cellular environment affect Fluo-3 fluorescence?
Yes, the intracellular environment can influence the fluorescence properties of Fluo-3. For instance, the fluorescence of Fluo-3 has been observed to be higher in the nucleoplasm compared to the cytoplasm, even at the same calcium concentration.[8] Additionally, factors like pH and protein binding can affect the dye's properties.[5][9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues with Fluo-3 AM experiments.
Problem: Weak or No Signal
| Potential Cause | Recommended Solution |
| Improper Dye Preparation/Storage | Prepare fresh Fluo-3 AM stock solution in anhydrous DMSO.[4][10] Aliquot and store at -20°C, protected from light and moisture.[10] Before use, warm the vial to room temperature to prevent condensation.[10] |
| Suboptimal Dye Concentration | Titrate the Fluo-3 AM concentration. A typical starting range is 1-5 µM.[2][3] |
| Inadequate Loading Time/Temperature | Optimize incubation time (typically 15-60 minutes) and temperature (20-37°C) for your cell type.[3] |
| Poor Dye Solubilization | Use Pluronic® F-127 (final concentration of ~0.02-0.04%) to aid in the dispersion of Fluo-3 AM in your loading buffer.[3][7] |
| Incomplete Hydrolysis of AM Ester | After loading, incubate cells in indicator-free medium for an additional 30 minutes to allow for complete de-esterification by intracellular esterases.[3][4] |
Problem: Inconsistent or Unstable Signal
| Potential Cause | Recommended Solution |
| Dye Leakage from Cells | Add an organic anion transport inhibitor like probenecid (1-2.5 mM) to the loading and post-loading wash buffers to reduce dye extrusion.[3][4] |
| Subcellular Compartmentalization | Lower the incubation temperature during loading to reduce the sequestration of the dye into organelles.[3] |
| Cell Viability Issues | Ensure cells are healthy and not overgrown. Use a viability stain to confirm cell health. Byproducts of AM ester hydrolysis can be toxic, so use the lowest effective dye concentration.[11] |
| Phototoxicity/Photobleaching | Reduce laser power and exposure time. Use neutral density filters if necessary. |
Experimental Protocols
Standard Protocol for Loading Cells with Fluo-3 AM
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
Dilute the Fluo-3 AM stock solution into a buffered physiological medium (e.g., HBSS or KRH-glc) to a final working concentration of 1-5 µM.[3]
-
To aid in solubilization, first mix the Fluo-3 AM stock solution with an equal volume of the 20% Pluronic® F-127 solution before diluting into the loading medium. The final concentration of Pluronic® F-127 should be around 0.02%.[3]
-
(Optional) Add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit dye leakage.[3]
-
-
Cell Loading:
-
Remove the cell culture medium from your cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[3] Optimal conditions should be determined empirically.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, indicator-free physiological buffer (containing probenecid if used during loading) to remove extracellular dye.[4]
-
Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the intracellular Fluo-3 AM.[3][4]
-
-
Fluorescence Measurement:
-
Proceed with your experiment and measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~506 nm and emission at ~526 nm.[2]
-
Visualizations
Fluo-3 AM Mechanism of Action
Caption: Mechanism of Fluo-3 AM for intracellular calcium detection.
Troubleshooting Workflow for Weak Fluo-3 AM Signal
Caption: A logical workflow for troubleshooting Fluo-3 AM signal issues.
References
- 1. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 2. Fluo-3-AM Assay [protocols.io]
- 3. abpbio.com [abpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluo-3 | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Nucleoplasmic and cytoplasmic differences in the fluorescence properties of the calcium indicator Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. Simultaneous Measurement of Contractile Force and Ca2+ Concentration Distribution in Human iPS Cell-Derived Cardiomyocytes [mdpi.com]
Technical Support Center: Fluo-3 AM Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Fluo-3 AM-associated phototoxicity in live-cell imaging experiments.
Troubleshooting Guide: Minimizing Fluo-3 AM Phototoxicity
Issue 1: Cells are showing signs of stress or dying during imaging (e.g., blebbing, detachment, apoptosis).
This is a classic sign of phototoxicity, where the excitation light, in combination with the fluorescent indicator, generates reactive oxygen species (ROS) that damage cellular components.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio. |
| Prolonged or Repeated Exposure | Decrease the total illumination time by reducing the frame rate (image less frequently) and shortening the exposure time per frame.[1] |
| "Illumination Overhead" | This occurs when the sample is illuminated even when the camera is not acquiring an image.[2][3][4][5] Use hardware triggering (e.g., TTL circuits) to precisely synchronize the light source and camera, eliminating unnecessary illumination.[3][4][5] If hardware synchronization is not possible, using longer exposure times with lower light intensity can reduce the relative contribution of illumination overhead.[3] |
| High Fluo-3 AM Concentration | High intracellular dye concentrations can increase ROS production. Use the lowest possible concentration of Fluo-3 AM that provides a detectable signal (typically 1-5 µM).[6][7] |
| Suboptimal Wavelength | Fluo-3 is optimally excited by the 488 nm argon laser line.[8][9] Using other wavelengths may be less efficient and require higher intensities, increasing phototoxicity. |
Issue 2: Poor signal-to-noise ratio, leading to the need for higher, more phototoxic, illumination.
A weak fluorescent signal can tempt researchers to increase excitation light, thereby increasing phototoxicity. Optimizing the signal at lower light levels is key.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete De-esterification of Fluo-3 AM | The AM ester form of Fluo-3 is not fluorescent and must be cleaved by intracellular esterases to become active.[8][10] After loading, incubate cells in dye-free medium for at least 30 minutes to allow for complete de-esterification.[6][7][11] |
| Dye Leakage or Sequestration | The active form of Fluo-3 can be actively transported out of the cell or sequestered into organelles.[6][7] To reduce leakage, add an organic anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) to the medium.[6][7][12] To minimize sequestration into organelles, lower the loading incubation temperature from 37°C to room temperature.[6][7][13] |
| Suboptimal Imaging System | An inefficient light path or insensitive detector requires more excitation light. Optimize the microscope's light path and use a high-sensitivity detector like a cooled CCD camera to capture as much of the emitted light as possible.[1] |
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3 AM and how does it work?
Fluo-3 AM is a cell-permeable dye used to measure intracellular calcium.[8] The acetoxymethyl (AM) ester group makes the molecule lipid-soluble, allowing it to cross the cell membrane.[10] Once inside the cell, intracellular esterases cleave off the AM group, trapping the now active Fluo-3 molecule.[8][10] In its calcium-free form, Fluo-3 is essentially non-fluorescent, but upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold.[9][14][15]
Q2: What are the primary signs of phototoxicity in my cells?
Visible signs of phototoxicity include plasma membrane blebbing, cell detachment from the culture surface, formation of large vacuoles, enlarged mitochondria, and ultimately, cell death.[1] More subtle effects can include altered cell migration, mitotic arrest, and changes in intracellular signaling.[5][16]
Q3: How can I reduce phototoxicity without compromising my signal?
The key is to minimize the total number of photons the cells are exposed to. This can be achieved by:
-
Using the lowest possible excitation light intensity.
-
Shortening exposure times.[1]
-
Reducing the frequency of image acquisition.
-
Eliminating "illumination overhead" with proper hardware synchronization.[4][5]
-
Using efficient detectors and optimized microscope light paths.[1]
-
Using the lowest effective dye concentration.[6]
Q4: Are there less phototoxic alternatives to Fluo-3 AM?
Yes, several newer generation calcium indicators are brighter and more photostable than Fluo-3, allowing for lower dye concentrations and reduced excitation light, which in turn leads to less phototoxicity.[14][17]
-
Fluo-4: A derivative of Fluo-3 that is significantly brighter when excited at 488 nm, making it less phototoxic because lower concentrations can be used.[14][15][17]
-
Calcium Green-1: This indicator is about five times brighter than Fluo-3 at saturating calcium levels and can be used at lower concentrations, reducing phototoxicity.[17]
-
Cal-520®: A newer indicator with enhanced excitation efficiency at 488 nm compared to Fluo-3.[15] It also shows improved signal-to-noise ratio and better cytosolic localization.[14][15][18]
-
Oregon Green 488 BAPTA: Can be used at lower concentrations than Fluo-3, making it potentially less phototoxic.[17]
Q5: What is the purpose of Pluronic F-127 and probenecid in my loading protocol?
-
Pluronic F-127 is a non-ionic detergent that helps to disperse the water-insoluble Fluo-3 AM in your aqueous loading buffer, preventing dye aggregation and facilitating more uniform cell loading.[6][7][17]
-
Probenecid is an organic anion transport inhibitor.[7][12] Once Fluo-3 AM is de-esterified in the cell, the resulting Fluo-3 is negatively charged and can be actively pumped out by anion transporters. Probenecid helps to block this process, improving dye retention within the cell.[9]
Quantitative Data Summary
The following table summarizes key parameters for Fluo-3 and some of its common alternatives. Using indicators that are brighter at the excitation wavelength allows for lower concentrations and/or lower light intensity, reducing phototoxicity.
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Key Advantages over Fluo-3 |
| Fluo-3 | 506 | 526 | ~390[9][14][15] | Baseline reference |
| Fluo-4 | 494 | 516 | ~345[14][15] | Brighter at 488 nm, less phototoxic.[14][15][17] |
| Calcium Green-1 | 506 | 531 | ~190[14][17] | ~5x brighter at saturating Ca²⁺, less phototoxic.[17] |
| Cal-520® | 492 | 514 | ~320[14][15] | Higher excitation efficiency at 488 nm, better signal-to-noise.[15][18] |
| Oregon Green 488 BAPTA-1 | 494 | 523 | ~170[17] | Can be used at lower concentrations, potentially less phototoxic.[17] |
Experimental Protocols
Protocol 1: Standard Fluo-3 AM Loading in Adherent Cells
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[6][7]
-
(Optional) Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[6]
-
(Optional) Prepare a 100 mM stock solution of probenecid by dissolving it in 1M NaOH and then bringing it to the final volume with your buffer (e.g., HHBS).[12]
-
-
Prepare Loading Buffer:
-
Dilute the Fluo-3 AM stock solution into a buffered physiological medium (e.g., HBSS) to a final concentration of 1-5 µM.[6]
-
(Optional) To aid dispersion, first mix the Fluo-3 AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into the medium. The final Pluronic F-127 concentration is typically around 0.02-0.04%.[6][12]
-
(Optional) Add probenecid to the loading buffer for a final concentration of 1-2.5 mM to improve dye retention.[6]
-
-
Cell Loading:
-
Wash cells once with the physiological buffer.
-
Remove the buffer and add the Fluo-3 AM loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C. Note: Incubation at room temperature is often recommended to reduce dye compartmentalization in organelles.[13]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer (containing probenecid if used during loading) to remove extracellular dye.
-
Add fresh buffer and incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular Fluo-3 AM.[6][11]
-
-
Imaging:
-
Proceed with fluorescence imaging, using the lowest possible excitation intensity and exposure time.
-
Visualizations
Caption: The signaling pathway of Fluo-3 AM induced phototoxicity.
Caption: Workflow for minimizing phototoxicity during Fluo-3 AM experiments.
Caption: A logical troubleshooting guide for Fluo-3 AM imaging issues.
References
- 1. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. line-a.co.il [line-a.co.il]
- 4. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. abpbio.com [abpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluo-3 - Wikipedia [en.wikipedia.org]
- 9. Fluo-3 | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. biotium.com [biotium.com]
- 14. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 17. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Calcium Indicators: Fluo-3 AM vs. Fura-2 for Ratiometric Calcium Measurement
In the dynamic world of cellular signaling, the precise measurement of intracellular calcium (Ca²⁺) concentration is paramount for researchers across various disciplines, from neuroscience to drug discovery. Fluorescent indicators are indispensable tools in this pursuit, with Fluo-3 and Fura-2 being two of the most established and widely utilized probes. This guide provides an in-depth, objective comparison of Fluo-3 AM and Fura-2, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal indicator for their specific experimental needs.
At the heart of the comparison lies a fundamental difference in their measurement principle. Fura-2 is a ratiometric indicator, meaning its fluorescence properties change at different excitation wavelengths upon binding to calcium. This allows for a ratio of fluorescence intensities to be calculated, which provides a more accurate and stable measurement of calcium concentration, as it is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[1][2] In contrast, Fluo-3 is a single-wavelength indicator, where the fluorescence intensity at a single excitation wavelength increases upon calcium binding.[3][4] While simpler to use, this method can be influenced by the aforementioned experimental variables.[4]
Quantitative Comparison of Fluo-3 and Fura-2
The selection of a calcium indicator is often dictated by its specific photophysical and chemical properties. The table below summarizes the key quantitative parameters for Fluo-3 and Fura-2, compiled from various experimental findings.
| Property | Fluo-3 | Fura-2 | Reference(s) |
| Measurement Type | Single-Wavelength | Ratiometric (Dual-Excitation) | [1][3] |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | ~340 nm | [1][5] |
| Excitation Wavelength (Ca²⁺-free) | ~506 nm | ~380 nm | [1][5] |
| Emission Wavelength | ~526 nm | ~510 nm | [1][5] |
| Dissociation Constant (Kd) in vitro | ~325-390 nM | ~140-224 nM | [5][6] |
| Dissociation Constant (Kd) in situ | ~1130 nM (in protein-rich buffer) | Varies by cell type | [7] |
| Quantum Yield (Ca²⁺-bound) | ~0.14-0.18 | ~0.23-0.49 | [8] |
| Fold Increase in Fluorescence | >100-fold | ~30-fold (ratio change) | [8] |
| Typical Loading Concentration | 2-10 µM | 2-5 µM | [8][9] |
| Typical Loading Temperature | 37°C | Room Temperature or 37°C | [5] |
Experimental Methodologies
Detailed protocols are crucial for reproducible and reliable experimental outcomes. Below are generalized yet detailed methodologies for loading and imaging cells with Fluo-3 AM and Fura-2 AM.
Protocol for Intracellular Calcium Measurement with Fluo-3 AM
-
Reagent Preparation : Prepare a stock solution of Fluo-3 AM in anhydrous DMSO at a concentration of 1-5 mM.
-
Cell Preparation : Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure cells are healthy and sub-confluent.
-
Loading Solution Preparation : On the day of the experiment, dilute the Fluo-3 AM stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 2-10 µM. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization and loading.
-
Cell Loading : Remove the culture medium from the cells and wash once with the physiological buffer. Add the Fluo-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing : After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular dye.
-
De-esterification : Incubate the cells in the physiological buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging : Mount the cells on a fluorescence microscope equipped with appropriate filters for Fluo-3 (Excitation: ~488 nm, Emission: ~525 nm). Acquire baseline fluorescence and then stimulate the cells as required while recording the fluorescence intensity changes over time.
Protocol for Ratiometric Calcium Measurement with Fura-2 AM
-
Reagent Preparation : Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Cell Preparation : Culture cells on quartz or UV-transparent glass coverslips or dishes to allow for UV excitation.
-
Loading Solution Preparation : Prepare a loading solution with a final Fura-2 AM concentration of 2-5 µM in a physiological buffer. The inclusion of Pluronic F-127 is also recommended.
-
Cell Loading : Replace the culture medium with the Fura-2 AM loading solution and incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
Washing : Gently wash the cells twice with the physiological buffer.
-
De-esterification : Allow for a 30-minute de-esterification period in the dark at room temperature.
-
Imaging : Place the cells on a fluorescence imaging system equipped with a light source capable of alternating between 340 nm and 380 nm excitation and a detector with a ~510 nm emission filter. Acquire pairs of images at both excitation wavelengths and calculate the ratio of the fluorescence intensities (340/380) to determine the intracellular calcium concentration.
Visualizing the Principles and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Measurement principles of Fura-2 and Fluo-3.
Caption: General workflow for calcium imaging.
Discussion and Recommendations
Fura-2: The Gold Standard for Quantitative Accuracy
The primary advantage of Fura-2 lies in its ratiometric nature, which inherently corrects for variations in dye loading, cell thickness, and photobleaching.[1][2] This makes it the preferred choice for experiments requiring precise quantification of absolute intracellular calcium concentrations. However, Fura-2 has its drawbacks. It requires a specialized imaging setup capable of rapid switching between two UV excitation wavelengths, which can be phototoxic to cells with prolonged exposure.[3] Furthermore, some studies have shown that Fura-2 can be more prone to compartmentalization within organelles, which can complicate the interpretation of cytosolic calcium signals.
Fluo-3: Simplicity and High Signal-to-Noise
Fluo-3 offers the advantage of being excitable by visible light (e.g., a 488 nm argon laser), which is less damaging to cells and compatible with a wider range of standard fluorescence microscopes and flow cytometers.[10] Its fluorescence intensity increases dramatically (over 100-fold) upon calcium binding, providing a high signal-to-noise ratio.[8] The main limitation of Fluo-3 is that as a single-wavelength indicator, its signal is susceptible to artifacts from uneven dye loading, leakage, and photobleaching.[4] This makes it more suitable for qualitative or semi-quantitative assessments of calcium changes rather than precise concentration measurements.
Choosing the Right Tool for the Job
The decision between Fluo-3 and Fura-2 ultimately depends on the specific requirements of the experiment:
-
For quantitative measurements of absolute intracellular calcium concentrations , where accuracy and stability are paramount, Fura-2 is the superior choice due to its ratiometric properties.[1]
-
For qualitative or semi-quantitative analysis of calcium dynamics , especially in high-throughput screening or when using standard confocal microscopy or flow cytometry, Fluo-3 is a practical and effective option.[10]
-
When phototoxicity is a major concern , the visible light excitation of Fluo-3 is a significant advantage over the UV excitation required for Fura-2.[3]
-
For studies on cells sensitive to dye compartmentalization , the choice may need to be empirically determined, as both indicators can exhibit this behavior to varying degrees.[7]
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 5. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fluo-3 AM vs. Fluo-4 AM for Confocal Microscopy
For researchers, scientists, and drug development professionals leveraging confocal microscopy for intracellular calcium studies, the choice of fluorescent indicator is paramount. This guide provides an objective comparison of two widely used calcium indicators, Fluo-3 AM and Fluo-4 AM, supported by quantitative data and detailed experimental protocols to inform your selection process.
Fluo-3 AM and Fluo-4 AM are both acetoxymethyl (AM) ester forms of fluorescent indicators that can be loaded into live cells to measure intracellular calcium concentrations. Upon entering the cell, intracellular esterases cleave the AM group, trapping the indicator in the cytosol. The fluorescence intensity of these indicators increases significantly upon binding to Ca²⁺. While structurally similar, a key modification in Fluo-4 AM—the substitution of two chlorine atoms with fluorine atoms—results in significant performance advantages over its predecessor, Fluo-3 AM.[1][2]
Quantitative Performance Comparison
Fluo-4 AM generally offers superior performance for confocal microscopy applications, primarily due to its increased brightness and better excitation efficiency at the common 488 nm laser line.[3] This allows for the use of lower dye concentrations, reducing potential cytotoxicity and phototoxicity.[3][4]
| Property | Fluo-3 AM | Fluo-4 AM | Reference(s) |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | ~494 nm | [5] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | ~516 nm | [5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | ~345 nM | [3] |
| Fluorescence Increase upon Ca²⁺ Binding | ~100-fold | >100-fold | [3][6] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 | Not explicitly stated, but brighter than Fluo-3 | [3] |
Key Advantages of Fluo-4 AM
-
Brighter Signal: Fluo-4 AM is significantly brighter than Fluo-3 AM upon binding to calcium.[1][5][7] This is due to its higher absorption at 488 nm, the standard excitation wavelength for argon-ion lasers used in many confocal microscopes.[3]
-
Improved Signal-to-Background Ratio: The enhanced brightness of Fluo-4 AM contributes to a better signal-to-noise ratio, enabling the detection of smaller changes in intracellular calcium concentration.[5]
-
Lower Dye Concentration: Due to its brightness, Fluo-4 AM can be used at lower loading concentrations (typically 1-5 µM) compared to Fluo-3 AM, which minimizes potential cellular stress and toxicity.[4][7]
-
Faster Loading: Some studies suggest that Fluo-4 AM loads into cells more efficiently than Fluo-3 AM, potentially reducing incubation times.[1][2]
Experimental Protocols
Below are detailed methodologies for preparing and loading Fluo-3 AM and Fluo-4 AM for confocal microscopy experiments.
Stock Solution Preparation
-
Prepare a 1-5 mM stock solution of the Fluo dye (Fluo-3 AM or Fluo-4 AM) in anhydrous DMSO. [8]
-
To aid in the dispersion of the AM ester in aqueous solutions, a 20% (w/v) solution of Pluronic® F-127 in DMSO can be prepared. [8] When preparing the final loading solution, the Fluo dye stock can be mixed with an equal volume of the Pluronic® F-127 stock before dilution in the buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02%.[8]
-
Store stock solutions at -20°C, protected from light and moisture. [9]
Cell Loading Protocol
-
Culture cells to an appropriate confluency (typically 80-100%) on coverslips or in imaging dishes suitable for confocal microscopy. [10]
-
Prepare a fresh loading solution by diluting the Fluo dye stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, or a HEPES-buffered saline) to a final concentration of 1-10 µM for Fluo-3 AM or 1-5 µM for Fluo-4 AM. [7][9]
-
(Optional) To improve intracellular retention of the dye, an organic anion transport inhibitor such as probenecid (B1678239) can be added to the loading solution at a final concentration of 1-2.5 mM. [8] However, be aware that probenecid can have off-target effects.[5]
-
Remove the cell culture medium and wash the cells once with the buffered physiological medium.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 37°C. [7] The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells with indicator-free medium (with or without probenecid) to remove extracellular dye. [8]
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester within the cells. [8]
-
The cells are now ready for imaging on a confocal microscope. Excite the dye at 488 nm and collect the emission between 510-540 nm.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological process, the following diagrams have been generated.
Conclusion
For most confocal microscopy applications, Fluo-4 AM is the superior choice over Fluo-3 AM. Its enhanced brightness, improved signal-to-background ratio, and efficiency at lower concentrations contribute to higher quality data with reduced risk of cellular artifacts. While Fluo-3 AM remains a viable option, researchers aiming for optimal sensitivity and minimal experimental interference will benefit from the advanced properties of Fluo-4 AM.
References
- 1. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. abpbio.com [abpbio.com]
- 9. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 10. hellobio.com [hellobio.com]
Fluo-3 AM: A Comparative Guide to a Classic Calcium Indicator
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca2+) dynamics is paramount. For decades, fluorescent indicators have been indispensable tools for researchers to visualize and quantify these crucial signaling events. Among the pioneering single-wavelength indicators, Fluo-3 AM has long been a staple in laboratories worldwide. This guide provides an objective comparison of Fluo-3 AM's performance against other popular chemical and genetically encoded calcium indicators, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Calcium Indicators
The selection of a suitable calcium indicator hinges on several key performance characteristics. The following table summarizes the quantitative data for Fluo-3 AM and its common alternatives.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ (nM) | Fluorescence Increase | Quantum Yield (Ca2+-bound) | Key Advantages | Key Disadvantages |
| Fluo-3 AM | Chemical | 506 | 526 | ~390 | >100-fold[1] | ~0.14[1][2] | Large dynamic range, well-established protocols.[3] | Lower photostability compared to newer dyes, less efficient excitation at 488 nm.[1] |
| Fluo-4 AM | Chemical | 494 | 516 | ~345[4] | >100-fold | ~0.14[2] | Brighter than Fluo-3 at 488 nm, more photostable.[4] | Susceptible to compartmentalization. |
| Fura-2 AM | Chemical | 340/380 | 510 | ~145 | Ratiometric | Not applicable | Ratiometric measurement allows for quantification of absolute Ca2+ concentrations. | Requires UV excitation, which can be phototoxic. |
| Indo-1 AM | Chemical | ~350 | 405/485 | ~230 | Ratiometric (emission) | Not applicable | Ratiometric measurement, suitable for flow cytometry. | UV excitation, prone to photobleaching. |
| Cal-520 AM | Chemical | 492 | 514 | ~320 | >100-fold | ~0.75 | High signal-to-noise ratio, good intracellular retention. | Higher cost. |
| GCaMP (e.g., GCaMP6s) | Genetically Encoded | ~488 | ~510 | ~144-375 | Up to ~50-fold | ~0.59 | Targetable to specific cells or organelles, suitable for long-term studies. | Smaller dynamic range than some chemical dyes, requires transfection/transduction. |
Unveiling the Advantages of Fluo-3 AM
Fluo-3 AM established itself as a cornerstone of calcium imaging due to a combination of advantageous properties:
-
Large Dynamic Range : Upon binding to Ca2+, Fluo-3 exhibits a dramatic increase in fluorescence intensity, often exceeding 100-fold.[1] This provides a high-contrast signal that allows for the clear detection of calcium transients.
-
Visible Light Excitation : Fluo-3 is excited by visible light, typically with an argon-ion laser at 488 nm, which is less phototoxic to cells compared to the UV excitation required for ratiometric indicators like Fura-2 and Indo-1.
-
Well-Characterized and Cost-Effective : As one of the earliest and most widely used calcium indicators, its properties are extensively documented, and it is a more affordable option compared to some of the newer generation dyes.
However, it is crucial to acknowledge the limitations of Fluo-3 AM. Its excitation maximum at 506 nm means it is not optimally excited by the common 488 nm laser line, resulting in a lower fluorescence signal compared to its successor, Fluo-4, which was engineered for better excitation at this wavelength. Furthermore, Fluo-3 can be more susceptible to photobleaching than newer dyes, and like other chemical indicators, it can suffer from issues with cellular compartmentalization and leakage.
Experimental Protocol: Intracellular Calcium Measurement with Fluo-3 AM
This section provides a detailed methodology for measuring intracellular calcium concentration using Fluo-3 AM.
Materials:
-
Fluo-3 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)
-
Cells of interest cultured on a suitable imaging plate or coverslip
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-3 (Excitation: ~488 nm, Emission: ~525 nm)
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.
-
To aid in the dispersion of the AM ester in aqueous solution, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared.
Cell Loading Protocol:
-
Prepare Loading Buffer: Dilute the Fluo-3 AM stock solution in HBSS or your desired buffer to a final working concentration of 1-5 µM. To prevent aggregation, you can pre-mix the Fluo-3 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
Cell Incubation: Remove the cell culture medium and wash the cells once with HBSS. Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature may vary depending on the cell type.
-
Wash: After incubation, remove the loading buffer and wash the cells 2-3 times with warm HBSS to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fluo-3 dye inside the cells.
Calcium Measurement:
-
Mount the coverslip or plate onto the fluorescence microscope or place it in the plate reader.
-
Acquire a baseline fluorescence reading before stimulating the cells.
-
Apply the desired stimulus to induce a calcium response.
-
Record the changes in fluorescence intensity over time. The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying cellular mechanism, the following diagrams have been generated using Graphviz.
Conclusion
Fluo-3 AM remains a valuable and reliable tool for the study of intracellular calcium signaling. Its significant fluorescence enhancement upon calcium binding provides a robust signal for detecting transient changes in Ca2+ concentration. While newer indicators like Fluo-4 and Cal-520 offer improvements in brightness and photostability, the cost-effectiveness and extensive body of literature supporting Fluo-3 AM ensure its continued relevance in many research applications. For long-term studies or experiments requiring cell-specific targeting, genetically encoded indicators such as GCaMPs present a powerful alternative. The ultimate choice of indicator will always depend on the specific experimental requirements, including the desired sensitivity, temporal resolution, and the imaging instrumentation available. This guide provides the necessary comparative data and protocols to empower researchers to make an informed decision for their calcium imaging experiments.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Frontiers | Development and characterization of novel jGCaMP8f calcium sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating the Fluo-3 AM Signal for Intracellular Calcium Concentration: A Comparative Guide
This guide provides a detailed comparison and methodology for calibrating the Fluo-3 AM fluorescent signal to determine intracellular calcium concentrations. It is intended for researchers, scientists, and drug development professionals who require accurate quantification of intracellular calcium dynamics. We will explore the principles of Fluo-3 AM calibration, provide a comprehensive experimental protocol for in situ calibration, and compare Fluo-3 AM with several alternative calcium indicators, supported by experimental data and clear visualizations to guide indicator selection.
The Principle of Fluo-3 AM Calcium Calibration
Fluo-3 is a fluorescent indicator that exhibits a substantial increase in fluorescence intensity upon binding to free Ca²⁺.[1][2] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is membrane-permeant and can be loaded into live cells.[2] Once inside, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-3 dye in the cytoplasm.[2][3]
Unlike ratiometric indicators such as Fura-2, Fluo-3 is a single-wavelength indicator.[4][5] This means that changes in fluorescence intensity are used to measure calcium concentration, which can be affected by variations in dye concentration, cell thickness, and illumination intensity.[6] Therefore, a post-experiment calibration is crucial to convert fluorescence intensity (F) into a precise calcium concentration ([Ca²⁺]).
The relationship between fluorescence and calcium concentration is described by the following equation, established by Grynkiewicz et al. (1985):
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of the indicator for Ca²⁺. For Fluo-3, the Kd is approximately 390 nM, though this value can be influenced by intracellular conditions like pH, temperature, and protein binding.[3][4][7][8]
-
F is the experimentally measured fluorescence intensity from the cells.
-
Fmin is the fluorescence intensity in the absence of calcium (zero free Ca²⁺).
-
Fmax is the fluorescence intensity at saturating calcium concentrations.
To accurately determine [Ca²⁺], the parameters Fmin and Fmax must be experimentally determined in the cells at the end of each experiment.
Experimental Protocol: In Situ Calibration of Fluo-3 AM
This protocol describes the process of determining Fmin and Fmax within the cells using ionophores to manipulate intracellular calcium levels.
Materials:
-
Cells loaded with Fluo-3 AM.
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Calcium ionophore (e.g., 5-10 µM Ionomycin or A-23187).
-
Calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA).
-
High-calcium buffer (e.g., physiological buffer with 5-10 mM CaCl₂).
Methodology:
-
Baseline Fluorescence (F): After recording the experimental calcium transients from your Fluo-3 AM loaded cells, perfuse the cells with the standard physiological buffer to establish a stable baseline fluorescence.
-
Determining Fmax: Perfuse the cells with the high-calcium buffer containing the calcium ionophore (e.g., Ionomycin). The ionophore will equilibrate the intracellular and extracellular calcium concentrations, leading to a saturating level of intracellular calcium and a maximal, stable fluorescence signal. This plateau represents Fmax .
-
Determining Fmin: Following the Fmax measurement, perfuse the cells with the calcium-free buffer containing EGTA and the same concentration of ionophore. The EGTA will chelate all available calcium, and the ionophore will facilitate its removal from the cytoplasm, causing the fluorescence to drop to a minimal, stable level. This plateau represents Fmin .
-
Autofluorescence Correction: It is advisable to measure the autofluorescence of an unloaded cell sample and subtract this value from all experimental measurements (F, Fmin, and Fmax).
Below is a diagram illustrating the workflow for the in situ calibration protocol.
Data Presentation: Sample Calibration Data
The data obtained from the calibration protocol can be used to calculate the intracellular calcium concentration at any point during the experiment.
| Parameter | Description | Sample Value (Arbitrary Fluorescence Units) |
| F | Fluorescence during a cellular response | 1200 |
| Fmax | Maximum fluorescence (Ca²⁺ saturated) | 2500 |
| Fmin | Minimum fluorescence (Ca²⁺ free) | 250 |
| Kd | Dissociation constant for Fluo-3 | 390 nM |
Using the formula with the sample data: [Ca²⁺] = 390 nM * [(1200 - 250) / (2500 - 1200)] [Ca²⁺] = 390 nM * [950 / 1300] [Ca²⁺] ≈ 285 nM
Comparison with Alternative Calcium Indicators
While Fluo-3 is a widely used indicator, several alternatives offer distinct advantages for different experimental setups.[9] Fluo-4, a close analog, is brighter and better excited by the 488 nm laser line, making it a popular choice for confocal microscopy.[1][7][10] Ratiometric dyes like Fura-2 and Indo-1 allow for more robust quantification that is less sensitive to variations in dye loading.[5] Newer generation dyes like Cal-520® and Calbryte™ 520 offer improved signal-to-noise ratios and cytosolic retention.[10][11]
The following table provides a quantitative comparison of Fluo-3 with other common calcium indicators.
| Indicator | Excitation (nm) | Emission (nm) | Kd (nM) | Fluorescence Increase | Type | Key Advantages |
| Fluo-3 | 506 | 526 | ~390[4][7][8] | >100-fold[4][5] | Single Wavelength | Well-established, compatible with 488 nm laser.[9] |
| Fluo-4 | 494 | 516 | ~345[7][10] | >100-fold[10] | Single Wavelength | Brighter than Fluo-3 at 488 nm, better signal-to-noise.[7][10] |
| Fura-2 | 340 / 380 | 510 | ~145 | Shift in Excitation | Ratiometric | Allows for absolute [Ca²⁺] quantification, less sensitive to dye concentration. |
| Indo-1 | ~350 | 475 / 405 | ~230 | Shift in Emission | Ratiometric | Ideal for flow cytometry due to emission ratioing. |
| Oregon Green™ 488 BAPTA-1 | 494 | 523 | ~170[7] | ~14-fold[11] | Single Wavelength | Higher Ca²⁺ affinity, good for detecting small changes near resting levels.[7] |
| Cal-520® | 492 | 514 | ~320[10][11] | >100-fold[11] | Single Wavelength | High signal-to-noise, good cytosolic retention.[10][11] |
| Calbryte™ 520 | 492 | 514 | ~1200[10][11] | ~300-fold[10][11] | Single Wavelength | Very large dynamic range, superior replacement for Fluo-3/4.[10][11] |
Guide to Selecting a Calcium Indicator
Choosing the appropriate calcium indicator depends on the specific experimental requirements, including the instrumentation available, the expected calcium concentration range, and the need for quantitative accuracy. The following diagram outlines a decision-making process for selecting an indicator.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. Fluo-3 | AAT Bioquest [aatbio.com]
- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 10. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 11. resources.biomol.com [resources.biomol.com]
A Comparative Guide to Intracellular Calibration of Fluo-3 AM Using Ionophores
For researchers, scientists, and drug development professionals, accurate measurement of intracellular calcium ([Ca²⁺]i) is crucial for understanding a myriad of cellular processes. Fluo-3 AM, a widely used fluorescent indicator, allows for the quantification of these calcium dynamics. This guide provides a comprehensive comparison of the intracellular calibration of Fluo-3 AM using ionophores, offering detailed experimental protocols and data to support your research decisions.
Performance Comparison of Calcium Indicators
The choice of a fluorescent calcium indicator significantly impacts experimental outcomes. Below is a comparison of Fluo-3 with other common indicators. Key parameters include the dissociation constant (Kd), which reflects the indicator's affinity for calcium, the dynamic range, and the signal-to-noise ratio.
| Indicator | Kd (nM) | Excitation (nm) | Emission (nm) | Fold Increase in Fluorescence | Key Characteristics |
| Fluo-3 | ~390[1][2][3][4] | 506[1][5][6] | 526[1][5][6][7] | >100[1][2][4] | Well-established, compatible with 488 nm laser lines, but susceptible to phototoxicity and requires 37°C incubation for loading.[4] |
| Fluo-4 | ~345[4] | 494[1][4] | 516[8] | >100[2][4] | Brighter and more photostable than Fluo-3, with more efficient excitation at 488 nm.[4] |
| Fura-2 | ~145 | 340/380 | 510[9] | Ratiometric | Allows for ratiometric measurement, reducing effects of uneven dye loading and photobleaching.[9][10] Requires a UV light source.[11] |
| Cal-520 | ~320[1][4] | 494[1] | 516 | >100 | Higher signal-to-noise ratio compared to Fluo-3 and Fluo-4 and is optimized for cytosolic localization.[1][4][12] |
Experimental Protocols
Accurate intracellular calibration is essential for converting fluorescence intensity into absolute calcium concentrations. The following protocols detail the in situ calibration of Fluo-3 AM using the calcium ionophores ionomycin (B1663694) or A23187. This method allows for the determination of the minimum (Fmin) and maximum (Fmax) fluorescence intensities required for the Grynkiewicz equation:
[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)
Cell Loading with Fluo-3 AM
Materials:
-
Fluo-3 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Fluo-3 AM Stock Solution: Dissolve Fluo-3 AM in anhydrous DMSO to a final concentration of 1-5 mM.[10] Aliquot and store at -20°C, protected from light.
-
Prepare Loading Solution: For a final concentration of 1-5 µM Fluo-3 AM, dilute the stock solution in HBSS. To aid in solubilization, Pluronic F-127 can be added to a final concentration of 0.02%.[6][8][13]
-
Cell Incubation:
-
For adherent cells, replace the culture medium with the Fluo-3 AM loading solution.
-
For suspension cells, pellet the cells and resuspend them in the loading solution.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[8] Note that incubation at room temperature may reduce dye compartmentalization into organelles.[14]
-
Wash: After incubation, wash the cells twice with fresh HBSS to remove excess extracellular dye.[8]
Intracellular Calibration using Ionomycin or A23187
Materials:
-
Fluo-3 loaded cells
-
Ionomycin or 4-Bromo A23187 stock solution (e.g., 1-10 mM in DMSO)
-
Calcium-free buffer (e.g., HBSS with 5-10 mM EGTA)
-
High calcium buffer (e.g., HBSS with 10 mM CaCl₂)
-
Digitonin (B1670571) or Triton X-100 for background fluorescence determination
Procedure:
-
Baseline Measurement: Record the baseline fluorescence intensity (F) of the Fluo-3 loaded cells in a standard physiological buffer.
-
Determination of Maximum Fluorescence (Fmax):
-
Determination of Minimum Fluorescence (Fmin):
-
Wash the cells thoroughly with the calcium-free buffer containing EGTA.
-
Add the same concentration of the calcium ionophore (5-10 µM) to the calcium-free buffer to chelate any remaining intracellular Ca²⁺.[10]
-
Record the stable, minimum fluorescence intensity. This value represents Fmin.
-
-
Background Subtraction: To correct for autofluorescence, lyse the cells at the end of the experiment using a detergent like digitonin or Triton X-100 and measure the remaining fluorescence. This background value should be subtracted from all measurements.[10]
Visualizing the Process
To better understand the experimental workflow and the underlying signaling pathway, the following diagrams have been generated.
Caption: Experimental workflow for Fluo-3 AM loading and intracellular calibration.
Caption: Mechanism of ionophore-mediated Ca²⁺ influx and Fluo-3 fluorescence.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. biotium.com [biotium.com]
- 7. Fluo-3 AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
A Head-to-Head Comparison: Validating Fluo-3 AM Results with Genetic Calcium Sensors
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium dynamics is crucial for understanding cellular signaling and disease pathology. For decades, chemical indicators like Fluo-3 AM have been a cornerstone of calcium imaging. However, the advent of genetically encoded calcium indicators (GECIs) such as GCaMP has provided a powerful alternative. This guide offers an objective comparison of Fluo-3 AM and GECIs, providing experimental data and detailed protocols to help researchers validate their findings and choose the optimal tool for their studies.
Executive Summary
Chemical dyes and genetically encoded indicators each offer a unique set of advantages and disadvantages. Fluo-3 AM and other BAPTA-based chemical dyes are characterized by their high signal-to-noise ratio, rapid kinetics, and ease of use for acute imaging in a wide variety of cell types.[1][2] In contrast, GECIs, like the popular GCaMP series, offer unparalleled cell-type and subcellular specificity through targeted genetic expression. This makes them ideal for long-term studies in defined cell populations within complex tissues or living organisms.[1][3][4]
The choice between these indicators is not always mutually exclusive. In fact, the use of GECIs to validate and complement findings obtained with chemical dyes is becoming an increasingly important experimental paradigm. This guide provides the necessary information to understand the performance characteristics of each and to design experiments for their effective cross-validation.
Performance Characteristics at a Glance
The decision to use a chemical dye versus a genetically encoded indicator often depends on the specific experimental requirements, including the desired temporal resolution, the need for cell-type specificity, and the duration of the imaging experiment. The following tables summarize key quantitative performance metrics for Fluo-3 AM and a popular GECI, GCaMP6.
Table 1: Performance Comparison of Fluo-3 AM and GCaMP6
| Feature | Fluo-3 AM | GCaMP6 (fast variant, f) | Source(s) |
| Indicator Type | Chemical Dye | Genetically Encoded Protein | [1][2][5] |
| Delivery Method | AM Ester Loading | Transfection/Transduction | [1][4] |
| Cell Specificity | Low (loads into most cells) | High (promoter-driven) | [1][3] |
| Subcellular Targeting | Difficult (can compartmentalize) | High (fusion proteins) | [2][5] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | ~200-350 nM | [2][6] |
| Fluorescence Change (ΔF/F₀) | >100-fold | Up to ~50-fold | [2][6] |
| Kinetics (On/Off rates) | Fast | Slower than chemical dyes | [1][7] |
| Signal-to-Noise Ratio (SNR) | High | Generally lower than dyes | [8] |
| Phototoxicity | Can be a concern with high loading | Generally lower | [1] |
Table 2: Advantages and Disadvantages
| Indicator | Advantages | Disadvantages |
| Fluo-3 AM | - High fluorescence increase upon Ca²⁺ binding[2]- Fast kinetics for resolving rapid transients[1]- Simple loading protocol for acute experiments- Broadly applicable to many cell types | - Lacks cell-type specificity[1]- Potential for uneven loading and subcellular compartmentalization[2]- Dye leakage from cells can be an issue- Can buffer intracellular calcium |
| GCaMP6 | - High cell-type and subcellular specificity[3][4]- Suitable for long-term and in vivo imaging[1]- Lower phototoxicity[1]- Stable, genetically encoded expression | - Slower kinetics may not resolve very fast events[1][7]- Lower signal-to-noise ratio compared to bright dyes[8]- Requires genetic manipulation of cells- Expression levels can vary |
Validating Fluo-3 AM with GCaMP: An Experimental Workflow
To ensure the robustness of calcium imaging data, it is often beneficial to validate key findings obtained with Fluo-3 AM using a GECI. This is particularly important when studying complex signaling pathways or when the cellular source of a calcium signal is uncertain.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 4. Relationship between simultaneously recorded spiking activity and fluorescence signal in GCaMP6 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically encoded calcium indicators (GECIs) – CHROMus [chromus.vet.cornell.edu]
- 6. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically encoded Ca2+ indicators: using genetics and molecular design to understand complex physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Controls for Fluo-3 AM in Calcium Imaging Experiments
In the dynamic field of cellular signaling, the precise measurement of intracellular calcium (Ca²⁺) is paramount. Fluo-3 (B43766) acetoxymethyl (AM) ester has long been a workhorse for these investigations, offering a robust method to visualize calcium dynamics. However, the reliability of data generated using Fluo-3 AM, and indeed any fluorescent calcium indicator, is critically dependent on the implementation of appropriate controls. This guide provides an objective comparison of Fluo-3 AM with its alternatives and details the essential positive and negative controls required for rigorous calcium imaging experiments.
Comparing Fluo-3 AM with Common Alternatives
Fluo-3 is a visible light-excitable fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] While effective, several alternatives have been developed with improved properties such as brightness, loading efficiency, and signal-to-noise ratio. The choice of indicator can significantly impact experimental outcomes.
| Property | Fluo-3 AM | Fluo-4 AM | Fluo-8 AM | Cal-520 AM |
| Excitation Max (nm) | 506 | 494 | ~490 | 492 |
| Emission Max (nm) | 526 | 516 | ~520 | 514 |
| K_d_ for Ca²⁺ (nM) | ~390[3][4] | ~345[5][6] | ~390[7] | ~320[3][4] |
| Fluorescence Enhancement | >100-fold[8] | >100-fold[8][9] | ~200-fold[4] | ~100-fold[4] |
| Relative Brightness | Good | Brighter than Fluo-3[6][10] | 2x brighter than Fluo-4[11] | High |
| Loading Temperature | 37 °C[11] | 37 °C[11] | Room Temperature[11] | Room Temperature |
| Key Advantages | Well-established, large dynamic range.[12][13] | Brighter signal at lower concentrations than Fluo-3.[5][6] | High signal-to-noise, can be loaded at room temperature.[11] | Excellent signal-to-noise, good cytosolic retention.[3][11] |
| Potential Drawbacks | Less bright than newer dyes, potential for compartmentalization.[14][15][16] | Requires 37°C loading, potential for efflux.[9] |
The Critical Role of Controls in Calcium Imaging
Proper controls are non-negotiable for interpreting calcium imaging data accurately. They help to validate the experimental setup, confirm cell viability and responsiveness, and rule out potential artifacts.
Positive Controls: Ensuring Your System is Responsive
Positive controls are used to confirm that the cells are loaded correctly with the indicator and are capable of mounting a calcium response.
1. Ionomycin (B1663694): A calcium ionophore that creates pores in the cell membrane, allowing for a rapid and sustained influx of Ca²⁺ from the extracellular medium and release from intracellular stores.[17][18] This should elicit a maximal fluorescence response.
2. Thapsigargin (B1683126): An inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[17][18] By blocking the re-uptake of calcium into the ER, it causes a gradual and sustained increase in cytosolic calcium concentration.[18]
Negative Controls: Ruling Out Artifacts
Negative controls are essential for ensuring that observed fluorescence changes are due to intracellular calcium dynamics and not experimental artifacts.
1. Vehicle Control: Cells are treated with the same vehicle (e.g., DMSO, buffer) used to dissolve the experimental compounds. This control accounts for any effects of the solvent on the cells.
2. No-Stimulation Control: A population of cells is loaded with Fluo-3 AM but receives no stimulus. This helps to establish a stable baseline fluorescence and assess for spontaneous, non-specific fluorescence changes or phototoxicity.
3. Calcium-Free Medium: Performing the experiment in a calcium-free medium (containing a chelator like EGTA) can help to distinguish between calcium influx from the extracellular space and release from internal stores.
Experimental Protocols
Below are detailed protocols for loading Fluo-3 AM and for applying positive and negative controls.
Fluo-3 AM Loading Protocol
-
Prepare Stock Solution: Dissolve Fluo-3 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Fluo-3 AM stock solution in a buffered physiological medium (e.g., HBSS or DMEM) to a final working concentration of 1-5 µM.[19][20] To aid in dye solubilization and cellular uptake, 0.02% Pluronic F-127 can be included.[1][19]
-
Cell Loading: Replace the cell culture medium with the Fluo-3 AM loading buffer and incubate for 30-60 minutes at 37°C.[19]
-
Wash and De-esterification: Wash the cells with indicator-free medium to remove excess dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[2][19]
-
Imaging: The cells are now ready for imaging.
Positive Control Protocols
-
Ionomycin: After establishing a baseline fluorescence, add ionomycin to a final concentration of 1-10 µM.[17] A rapid and significant increase in fluorescence should be observed.
-
Thapsigargin: After establishing a baseline, add thapsigargin to a final concentration of 1-2 µM.[17] A slower, more gradual increase in fluorescence is expected compared to ionomycin.
Negative Control Protocols
-
Vehicle Control: Add the same volume of the vehicle used for your test compound to a separate group of loaded cells and image over the same time course.
-
No-Stimulation Control: Image a group of loaded cells without adding any compounds to monitor for baseline stability and photobleaching.
-
Calcium-Free Medium: Prior to stimulation, replace the imaging buffer with a calcium-free buffer containing EGTA (e.g., 1-2 mM). Then, apply your stimulus to assess the contribution of intracellular calcium release.
Visualizing the Process: Diagrams
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the key pathways and workflows.
Caption: Fluo-3 AM loading and activation pathway.
Caption: A typical calcium imaging experimental workflow.
Caption: The logical role of experimental controls.
References
- 1. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 9. biotium.com [biotium.com]
- 10. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]
- 19. Fluo-3-AM Assay [protocols.io]
- 20. medchemexpress.com [medchemexpress.com]
Navigating the Complexities of Intracellular Calcium: A Guide to the Limitations of Fluo-3 AM and Superior Alternatives for Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to unraveling cellular signaling pathways and identifying novel therapeutic targets. For decades, the fluorescent indicator Fluo-3 AM has been a workhorse in the field. However, its inherent limitations can impede the acquisition of robust, quantitative data. This guide provides a critical comparison of Fluo-3 AM with alternative calcium indicators, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.
Fluo-3 AM is a visible light-excitable, single-wavelength calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.[1][3] While widely used, Fluo-3 AM's non-ratiometric nature and susceptibility to various experimental artifacts present significant challenges for quantitative analysis.
The Drawbacks of Fluo-3 AM for Quantitative Studies
Several key limitations of Fluo-3 AM can compromise the accuracy and reproducibility of intracellular calcium measurements:
-
Susceptibility to Uneven Loading and Dye Extrusion: As a single-wavelength indicator, the fluorescence signal of Fluo-3 is directly proportional to both the calcium concentration and the intracellular dye concentration.[4] Variations in dye loading between cells, or dye leakage over the course of an experiment, can lead to significant artifacts that are indistinguishable from actual changes in [Ca²⁺]i.[5] To mitigate this, anion transport inhibitors like probenecid (B1678239) can be used, but these can have off-target effects and may not be completely effective.[6][7]
-
Subcellular Compartmentalization: Fluo-3 AM has a tendency to sequester within intracellular organelles, such as mitochondria and the endoplasmic reticulum, rather than remaining exclusively in the cytoplasm.[8][9] This compartmentalization can lead to the measurement of calcium dynamics within these organelles, confounding the interpretation of cytosolic calcium signals.[8] This issue is often exacerbated by loading at physiological temperatures (37°C).[5][10]
-
Sensitivity to Environmental Factors: The fluorescence of Fluo-3 is sensitive to changes in pH and temperature, which can introduce variability into measurements.[6][7] Furthermore, binding to intracellular proteins can alter its calcium affinity.[6][8]
-
Photobleaching: Like many fluorescent dyes, Fluo-3 is susceptible to photobleaching upon repeated excitation, leading to a decrease in signal intensity over time that is independent of calcium concentration.[11] This can be particularly problematic for long-term imaging experiments.
A Comparative Look at Superior Alternatives
Fortunately, a variety of alternative calcium indicators have been developed that overcome many of the limitations of Fluo-3 AM. These can be broadly categorized into ratiometric chemical dyes and genetically encoded calcium indicators (GECIs).
Ratiometric Chemical Indicators: Fura-2 and Indo-1
Ratiometric indicators, such as Fura-2 and Indo-1, exhibit a shift in their excitation or emission spectra upon calcium binding.[11][12][13] By measuring the ratio of fluorescence at two different wavelengths, it is possible to obtain a quantitative measure of [Ca²⁺]i that is largely independent of dye concentration, photobleaching, and cell thickness.[11][13]
-
Fura-2: This dual-excitation indicator is excited at 340 nm in its calcium-bound state and 380 nm in its unbound state, with emission consistently around 510 nm.[13][14] This ratiometric property provides more accurate and stable measurements compared to single-wavelength dyes.[13]
-
Indo-1: This dual-emission indicator is excited by a single UV wavelength (around 350 nm) and exhibits a shift in its emission maximum from approximately 475 nm in the absence of calcium to 400 nm when bound to calcium.[11][12][15] This makes it particularly well-suited for flow cytometry applications where rapidly switching excitation wavelengths is challenging.[11][12]
Advanced Single-Wavelength Indicators: The Fluo Series and Beyond
While still single-wavelength indicators, newer generations of "Fluo" dyes and other novel indicators offer significant improvements over Fluo-3 in terms of brightness, signal-to-noise ratio, and photostability.
-
Fluo-4: A derivative of Fluo-3, Fluo-4 exhibits a higher fluorescence signal at the same concentration and can be loaded more quickly.[5][16] It is excited efficiently by the 488 nm argon laser line, making it a popular choice for confocal microscopy.[16]
-
Fluo-8: This indicator can be loaded at room temperature, which can help to reduce compartmentalization.[16]
-
Cal-520: This newer indicator boasts a significantly better signal-to-noise ratio compared to Fluo-3 and Fluo-4 and shows improved retention within the cytosol, allowing for longer imaging experiments.[7][16]
Genetically Encoded Calcium Indicators (GECIs): The GCaMP Era
GECIs, such as the popular GCaMP series, are proteins that are genetically introduced into cells.[9][17] They consist of a calcium-binding domain (calmodulin) and a fluorescent protein.[18] Upon calcium binding, a conformational change in the GECI leads to an increase in its fluorescence.[18]
-
Targeted Expression: A major advantage of GECIs is the ability to target their expression to specific cell types or even subcellular compartments, providing unparalleled specificity in measuring calcium dynamics.[9][19][20]
-
Long-Term Studies: Because they are genetically encoded, GECIs are suitable for long-term imaging studies without the need for repeated dye loading.[9][21]
-
Improved Variants: Successive generations of GCaMPs (e.g., GCaMP6, jGCaMP8) have shown dramatic improvements in sensitivity, kinetics, and dynamic range, making them capable of detecting single action potentials in neurons.[22][23]
Quantitative Data Summary
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (nM) | Fluorescence Increase | Key Advantages | Key Disadvantages |
| Fluo-3 | Single-Wavelength Chemical | 506 | 526 | ~390[6][24] | >100-fold[2][16] | Visible light excitation, large dynamic range. | Susceptible to uneven loading, compartmentalization, photobleaching, pH/temp sensitivity.[5][6][7][8] |
| Fura-2 | Ratiometric Chemical (Excitation) | 340/380 | 510 | ~145 | Ratiometric Shift | Quantitative measurements, corrects for loading artifacts.[13][14] | Requires UV excitation, slower acquisition for ratiometric imaging.[13][25] |
| Indo-1 | Ratiometric Chemical (Emission) | ~350 | 400/475 | ~230[12] | Ratiometric Shift | Quantitative, ideal for flow cytometry.[11][12] | Requires UV excitation, photolabile.[15] |
| Fluo-4 | Single-Wavelength Chemical | 494 | 516 | ~345 | >100-fold | Brighter than Fluo-3, faster loading.[5][16] | Same limitations as Fluo-3. |
| Cal-520 | Single-Wavelength Chemical | 492 | 514 | ~320[7] | High | Improved signal-to-noise, better cytosolic retention.[7][16] | Single-wavelength limitations still apply. |
| GCaMP6s | Genetically Encoded | ~488 | ~510 | ~144 | High | Cell-specific targeting, long-term imaging, high sensitivity.[19][22] | Requires genetic manipulation, slower kinetics than some chemical dyes.[17][26] |
Experimental Protocols
Loading AM Ester Dyes (Fluo-3, Fura-2, Indo-1, Fluo-4, Cal-520)
-
Prepare Stock Solution: Dissolve the AM ester of the chosen indicator in anhydrous DMSO to a stock concentration of 1-5 mM.[27]
-
Prepare Loading Buffer: Dilute the stock solution into a buffered physiological solution (e.g., HBSS or DMEM) to a final working concentration of 1-5 µM.[27][28] The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye dispersal.[27] To reduce dye leakage, the organic anion transport inhibitor probenecid (1-2.5 mM) can be included in the loading buffer.[5]
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate the cells for 15-60 minutes at an appropriate temperature. For Fluo-3, 37°C is often used, but loading at room temperature can reduce compartmentalization.[6][10]
-
Wash and De-esterification: After incubation, wash the cells with indicator-free medium (with probenecid if used during loading) to remove extracellular dye.[5] Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[5]
-
Imaging: Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the chosen indicator.
Expression of Genetically Encoded Calcium Indicators (GECIs)
-
Vector Selection: Obtain a plasmid vector containing the GCaMP variant of choice under a suitable promoter for the target cells.
-
Transfection/Transduction: Introduce the GECI-containing plasmid into the cells using a standard method such as lipofection, electroporation, or viral transduction (e.g., with AAV).[9]
-
Expression: Allow sufficient time for the cells to express the GECI, typically 24-72 hours, depending on the expression system.
-
Imaging: Identify expressing cells by their baseline fluorescence and proceed with imaging calcium dynamics.
Visualizing the Concepts
Figure 1: Mechanism of Fluo-3 AM loading and calcium detection.
Figure 2: Generalized workflow for intracellular calcium imaging.
Figure 3: Logical comparison of calcium indicator types for quantitative analysis.
Conclusion
While Fluo-3 AM has been a valuable tool in the study of intracellular calcium, its limitations make it a suboptimal choice for rigorous quantitative analysis. For researchers seeking to accurately measure [Ca²⁺]i and obtain reproducible data, ratiometric indicators like Fura-2 and Indo-1, advanced single-wavelength dyes such as Cal-520, and genetically encoded indicators like the GCaMP series offer superior alternatives. The choice of indicator will ultimately depend on the specific experimental requirements, including the desired level of quantification, the temporal resolution needed, and the feasibility of genetic manipulation. By carefully considering the strengths and weaknesses of each option, researchers can select the most appropriate tool to advance their understanding of the complex and vital role of calcium in cellular physiology and disease.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluo-3 | AAT Bioquest [aatbio.com]
- 7. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Indo-1 AM | AAT Bioquest [aatbio.com]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 15. Indo-1 - Wikipedia [en.wikipedia.org]
- 16. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. GCaMP - Wikipedia [en.wikipedia.org]
- 19. The GCaMP-R Family of Genetically Encoded Ratiometric Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization and Subcellular Targeting of GCaMP-Type Genetically-Encoded Calcium Indicators | PLOS One [journals.plos.org]
- 21. Calcium imaging - Wikipedia [en.wikipedia.org]
- 22. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jGCaMP8 Calcium indicators | Janelia Research Campus [janelia.org]
- 24. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Using Genetically Encoded Calcium Indicators to Study Astrocyte Physiology: A Field Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. abpbio.com [abpbio.com]
- 28. medchemexpress.com [medchemexpress.com]
Cross-Validation of Fluo-3 AM Data with Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluo-3 AM calcium imaging with electrophysiological recordings, offering supporting experimental data and detailed methodologies. The cross-validation of these two powerful techniques is crucial for a comprehensive understanding of cellular and subcellular calcium dynamics in relation to cellular excitability.
Performance Comparison: Fluo-3 AM vs. Electrophysiology
Fluo-3 is a fluorescent indicator used to measure intracellular calcium (Ca2+) concentrations.[1] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is cell-permeable, allowing for straightforward loading into a wide range of cell types.[1][2] Once inside the cell, esterases cleave the AM group, trapping the active Fluo-3 molecule.[1] Upon binding to Ca2+, the fluorescence intensity of Fluo-3 increases by approximately 100-fold, with an emission maximum at 525 nm, making it compatible with standard argon-ion laser excitation at 488 nm.[1][3]
Electrophysiology, particularly the patch-clamp technique, remains the gold standard for directly measuring cellular electrical activity, such as action potentials, postsynaptic potentials, and ion channel currents, with high temporal resolution. The cross-validation of Fluo-3 AM fluorescence data with electrophysiological recordings allows researchers to correlate changes in intracellular calcium with specific electrical events, providing a more complete picture of cell signaling.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies comparing Fluo-3 with electrophysiological measurements and other fluorescent indicators.
| Parameter | Fluo-3 | Fluo-4 | Reference |
| Dissociation Constant (Kd) for Ca2+ (in vitro) | ~390 nM | ~345 nM | [3] |
| Dissociation Constant (Kd) for Ca2+ (in situ, cardiomyocytes) | ~898 nM | ~1400 nM | [4][5] |
| Fluorescence Intensity Increase upon Ca2+ Binding | >100-fold | >100-fold | [3] |
| Excitation Maximum | 506 nm | 494 nm | [3] |
| Emission Maximum | 526 nm | 516 nm | [3] |
| Cell Type | Parameter | Fluo-3 Loaded Cells | Control/Other Indicator | Reference |
| Rat Ventricular Myocytes | Action Potential Duration (APD90) | 39.2 ± 1.6 ms (B15284909) | 38.6 ± 2.0 ms (Fluo-4) | [4] |
| Rat Ventricular Myocytes | Calcium Transient Decay (t90-10) | 415 ± 24 ms | 599 ± 42 ms (Fluo-4) | [4] |
| Wild-type Mouse Rods | Resting [Ca2+]i (dark) | 250 ± 20 nM | N/A | [6] |
| Wild-type Mouse Rods | [Ca2+]i (saturating light) | 23 ± 2 nM | N/A | [6] |
Experimental Protocols
Simultaneous Fluo-3 AM Imaging and Whole-Cell Patch-Clamp Recording
This protocol outlines the key steps for the simultaneous measurement of intracellular calcium with Fluo-3 AM and electrical activity using whole-cell patch-clamp.
Materials:
-
Fluo-3 AM Stock Solution: 1-5 mM in dry DMSO.
-
Pluronic F-127: 20% solution in DMSO.
-
External Solution (aCSF): Composition can vary by cell type. A typical example for neurons: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (for patch pipette): Composition can vary. A typical example for neurons: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, 0.1 mM EGTA. The pH is adjusted to 7.2 with KOH. For simultaneous imaging, Fluo-3 salt (not the AM ester) can be included in the internal solution for direct infusion into the cell.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Fluo-3 AM Loading:
-
Prepare a loading solution of 1-5 µM Fluo-3 AM in the desired buffered physiological medium. The addition of Pluronic F-127 at a final concentration of 0.02% can aid in dye solubilization.
-
Incubate the cells in the Fluo-3 AM loading solution for 30-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for the specific cell type.
-
Wash the cells with indicator-free medium to remove excess dye.
-
Allow the cells to de-esterify the Fluo-3 AM for at least 30 minutes in dye-free medium.
-
-
Patch-Clamp Setup:
-
Transfer the coverslip with the loaded cells to the recording chamber of an upright or inverted microscope equipped for both fluorescence imaging and electrophysiology.
-
Continuously perfuse the chamber with oxygenated external solution.
-
Pull glass micropipettes with a resistance of 3-7 MΩ and fill with the internal solution.
-
-
Simultaneous Recording:
-
Identify a Fluo-3 loaded cell using fluorescence microscopy.
-
Approach the cell with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Simultaneously record the electrical activity (e.g., in voltage-clamp or current-clamp mode) and the Fluo-3 fluorescence signal in response to stimulation (e.g., drug application, electrical stimulation).
-
Fluorescence is typically excited at 488 nm and emission is collected above 510 nm.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate a key signaling pathway investigated with this combined technique and the general experimental workflow.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]
- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cytoplasmic calcium concentration in the rods of wild-type and transducin knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chemical Indicators for Intracellular Calcium: A Comparative Review
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]) is paramount to understanding a vast array of cellular processes, from signaling cascades to apoptosis. This guide provides a comprehensive comparison of commonly used chemical indicators for intracellular calcium, with a focus on the well-established Fluo-3 AM and its alternatives. We present key performance data in a clear, comparative format, offer detailed experimental protocols, and visualize a relevant signaling pathway to provide a practical resource for your research needs.
Comparing the Tools: A Quantitative Overview of Calcium Indicators
The selection of an appropriate calcium indicator is critical and depends on factors such as the expected calcium concentration range, the instrumentation available, and the specific biological question being addressed. Chemical indicators are small molecules that chelate calcium ions, leading to a change in their fluorescent properties.[1] They are broadly classified into ratiometric and single-wavelength indicators.[2][3] Ratiometric indicators, like Fura-2, exhibit a shift in their excitation or emission wavelength upon binding Ca2+, allowing for more precise quantitative measurements that are less susceptible to variations in dye concentration, photobleaching, or cell volume.[3] Single-wavelength indicators, such as Fluo-3 and Fluo-4, show a significant increase in fluorescence intensity upon Ca2+ binding and are well-suited for high-contrast imaging and high-throughput screening.[4][5]
Here, we compare the key photophysical and chemical properties of Fluo-3 AM and several popular alternatives.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ (nM) | Quantum Yield (Ca2+-bound) | Fluorescence Enhancement |
| Fluo-3 | Single-Wavelength | 506 | 526 | ~390[5] | ~0.14[6] | >100-fold[5] |
| Fluo-4 | Single-Wavelength | 494 | 516 | ~345[2] | - | >100-fold[5] |
| Fura-2 | Ratiometric (Excitation) | 340/380 | 510 | ~145 | - | Shift in excitation |
| Rhod-2 | Single-Wavelength | 552 | 576 | ~570[6] | - | - |
| Oregon Green 488 BAPTA-1 | Single-Wavelength | 494 | 523 | ~170 | ~0.7[6] | ~14-fold |
| Cal-520 | Single-Wavelength | 492 | 514 | - | - | - |
Note: The dissociation constant (Kd) can be influenced by factors such as pH, temperature, and ionic strength, and in situ values may differ from in vitro measurements.[2][7]
In the Lab: Experimental Protocols for Calcium Indicator Loading
The most common method for introducing chemical calcium indicators into live cells is through the use of their acetoxymethyl (AM) ester forms.[2] The lipophilic AM esters allow the dye to passively cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now-impermeable and calcium-sensitive form of the dye in the cytoplasm.[8]
General Protocol for Loading AM Ester Calcium Indicators:
This protocol provides a general guideline for loading cells with AM ester calcium indicators like Fluo-3 AM. Optimization of dye concentration, loading time, and temperature may be necessary for different cell types and experimental conditions.[9]
Materials:
-
Calcium indicator AM ester (e.g., Fluo-3 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer)
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.[9] This solution can be stored at -20°C, protected from light and moisture.[10]
-
Prepare a 10-20% (w/v) stock solution of Pluronic® F-127 in DMSO.[9][10] Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar AM ester in aqueous loading media.[9]
-
-
Prepare Loading Solution:
-
For a final loading concentration of 1-5 µM, dilute the indicator stock solution into the physiological buffer.[9]
-
To facilitate dye loading, the indicator stock solution can be mixed with an equal volume of the 20% Pluronic® F-127 stock solution before dilution into the buffer, resulting in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[9][11]
-
(Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the loading and wash buffers at a final concentration of 1-2.5 mM.[9]
-
-
Cell Loading:
-
Replace the cell culture medium with the prepared loading solution.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C.[9] Incubation at 37°C may promote dye compartmentalization into organelles, so for cytosolic calcium measurements, incubation at room temperature is often recommended.[5][10]
-
-
Washing and De-esterification:
-
Measurement:
-
Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission settings for the chosen indicator. For Fluo-3, excitation is typically performed at ~488-506 nm with emission detection at ~526 nm.[12]
-
Visualizing the Mechanism: Intracellular Calcium Signaling Pathway
Intracellular calcium signaling is a fundamental mechanism by which cells respond to a wide variety of external stimuli, including hormones, neurotransmitters, and growth factors.[13][14] A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC).[14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[13][16] This rise in intracellular Ca2+ can then activate a multitude of downstream effectors, leading to various cellular responses.[13]
Caption: A simplified diagram of a common intracellular calcium signaling pathway.
Experimental Workflow for Intracellular Calcium Measurement
The following diagram illustrates a typical workflow for measuring changes in intracellular calcium concentration using a fluorescent indicator.
Caption: A typical experimental workflow for measuring intracellular calcium.
By understanding the properties of different calcium indicators and following robust experimental protocols, researchers can confidently and accurately measure intracellular calcium dynamics, paving the way for new discoveries in cellular physiology and drug development.
References
- 1. Calcium imaging - Wikipedia [en.wikipedia.org]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scimedia.com [scimedia.com]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. static.igem.org [static.igem.org]
- 8. resources.biomol.com [resources.biomol.com]
- 9. abpbio.com [abpbio.com]
- 10. biotium.com [biotium.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 13. cusabio.com [cusabio.com]
- 14. Calcium signaling - Wikipedia [en.wikipedia.org]
- 15. journals.biologists.com [journals.biologists.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Fluo 3-AM: A Guide for Laboratory Personnel
Ensuring the safe and environmentally responsible disposal of Fluo 3-AM, a widely used fluorescent calcium indicator, is critical for maintaining a safe laboratory environment and complying with regulations. This guide provides detailed procedures for the proper disposal of this compound in both solid form and as liquid waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure that this chemical is handled correctly from use to final disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance for transport, it should be handled with care. All personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of liquid waste or contact with solid dust. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Collection : Carefully sweep up any solid this compound powder. Take precautions to avoid creating dust.
-
Containment : Place the collected solid into a clearly labeled, sealed container designated for chemical waste.
-
Labeling : The label should prominently display the chemical name ("this compound") and the date of disposal.
-
Storage : Store the sealed container in a designated satellite accumulation area for chemical waste, awaiting pickup by your institution's Environmental Health and Safety (EHS) office.[1]
-
Collection : Pour all aqueous waste solutions containing this compound into a designated, leak-proof, and sealable chemical waste container.[1]
-
Labeling : Clearly label the container with "Aqueous waste containing this compound" and list any other chemical constituents in the solution.[1]
-
pH Neutralization : As a general good practice for aqueous chemical waste, neutralize the solution to a pH between 6.0 and 8.0 before sealing the container.[1]
-
Storage : Store the sealed container in a designated satellite accumulation area for chemical waste.[1]
-
Pickup : Arrange for the disposal of the chemical waste through your institution's EHS office.[1]
Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should also be disposed of as chemical waste.
-
Collection : Place all contaminated disposable items into a designated, clearly labeled waste bag or container.
-
Disposal : This container should be sealed and disposed of through your institution's EHS-approved chemical waste stream.
Spill Cleanup Procedures
In the event of a spill of this compound powder or a solution containing it:
-
Secure the Area : If the spill is large, evacuate the immediate area and restrict access.
-
Wear PPE : Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.[1]
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to absorb the liquid.[1]
-
Cleanup : Carefully sweep or scoop the absorbed material or solid powder into a designated chemical waste container.[1]
-
Decontamination : Clean the spill area with soap and water. All cleaning materials, such as paper towels, must be collected and placed in the chemical waste container.[1]
-
Disposal : Seal and label the waste container and arrange for its disposal through your institution's EHS office.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluo 3-AM
Essential guidance on personal protective equipment, operational protocols, and disposal procedures for the safe and effective use of the fluorescent calcium indicator, Fluo 3-AM.
For researchers, scientists, and drug development professionals, the integrity of experimental outcomes is intrinsically linked to the precision and safety of laboratory practices. This guide provides indispensable, immediate safety and logistical information for the handling of this compound, a widely used fluorescent indicator for intracellular calcium. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a foundation of deep trust.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form or as a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO), adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes of liquid solutions or contact with the solid powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact with this compound and the solvent (DMSO), which can facilitate the absorption of other chemicals through the skin.[1] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for normal handling. If creating aerosols or dust, use a fume hood. | Ensures adequate ventilation and prevents inhalation of the powder.[2] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the lab until its use in an experiment is critical for both safety and experimental success.
Storage and Handling
-
Solid this compound: Upon receipt, store the vial desiccated and protected from light at -20°C. Under these conditions, the product is stable for at least 12 months.
-
Stock Solution in DMSO: Prepare a 1-5 mM stock solution in anhydrous DMSO.[3] This stock solution should be stored in tightly sealed vials at -20°C, protected from light, and is stable for at least six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
-
Warming Procedure: Before use, both the this compound solid and DMSO should be warmed to room temperature before mixing to ensure complete dissolution.[1] Similarly, warm the stock solution to room temperature before opening the vial to prevent condensation, which can hydrolyze the AM ester.[1]
Experimental Workflow for Calcium Imaging
The following diagram outlines the key steps for preparing and using this compound for intracellular calcium measurement.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
